Etoglucid
説明
Structure
3D Structure
特性
IUPAC Name |
2-[2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxy]ethoxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1(13-3-5-15-7-11-9-17-11)2-14-4-6-16-8-12-10-18-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMILHIMHKXVDGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCOCCOCCOCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
| Record name | TRIETHYLENE GLYCOL DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0204 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862800 | |
| Record name | 2,2'-(2,5,8,11-Tetraoxa-1,12-dodecanediyl)bisoxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Merck Index], COLOURLESS LIQUID. | |
| Record name | Triethylene glycol diglycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19904 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TRIETHYLENE GLYCOL DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0204 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
at 0.27kPa: 195-197 °C | |
| Record name | TRIETHYLENE GLYCOL DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0204 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 1.13 | |
| Record name | TRIETHYLENE GLYCOL DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0204 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 9.0 | |
| Record name | TRIETHYLENE GLYCOL DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0204 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
1954-28-5 | |
| Record name | Triethylene glycol diglycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1954-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etoglucid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001954285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etoglucid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13339 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etoglucid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80439 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-(2,5,8,11-Tetraoxa-1,12-dodecanediyl)bisoxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etoglucid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETOGLUCID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F9KUA0T4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIETHYLENE GLYCOL DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0204 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-15 - -11 °C | |
| Record name | TRIETHYLENE GLYCOL DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0204 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
Etoglucid: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoglucid, also known by its chemical name 1,2:15,16-diepoxy-4,7,10,13-tetraoxahexadecane and as Triethylene glycol diglycidyl ether, is a diepoxide compound that has been utilized as an alkylating antineoplastic agent. First prepared in 1962, it has seen application in chemotherapy, particularly in the treatment of bladder neoplasms.[1] Its cytotoxic effects are attributed to its ability to crosslink DNA, thereby disrupting cellular replication and transcription processes. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and mechanism of action of this compound, tailored for professionals in the fields of research, science, and drug development.
Discovery and Initial Synthesis
This compound was first synthesized in 1962.[1] The primary synthetic route to this compound and other diglycidyl ethers involves the reaction of a diol with an epihalogenohydrin, such as epichlorohydrin. This reaction is typically carried out in the presence of a Lewis acid catalyst, followed by dehydrochlorination with a base.
While the original 1962 publication with a detailed experimental protocol remains elusive in readily available literature, the general principles of this synthesis are well-established in organic chemistry. The synthesis of similar glycol diglycidyl ethers provides a model for the likely original pathway. For instance, the synthesis of ethylene glycol diglycidyl ether has been described with a molar ratio of epichlorohydrin to glycol of 2.4:1 and a sodium hydroxide to glycol ratio of 2.2:1, with the ring-closing reaction occurring at 30°C.
Synthesis Pathway
The synthesis of this compound proceeds via a two-step mechanism involving the initial reaction of triethylene glycol with epichlorohydrin, followed by an intramolecular cyclization to form the epoxide rings.
Caption: General synthesis pathway of this compound.
Experimental Protocol (General Procedure)
The following is a generalized experimental protocol for the synthesis of diglycidyl ethers, adapted from established methodologies for similar compounds.
Materials:
-
Triethylene glycol
-
Epichlorohydrin
-
Lewis acid catalyst (e.g., Boron trifluoride etherate)
-
Sodium hydroxide (or other suitable base)
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane)
-
Sodium sulfate (for drying)
Procedure:
-
Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, and a condenser is charged with triethylene glycol and the anhydrous solvent.
-
Addition of Epichlorohydrin: Epichlorohydrin is added dropwise to the stirred solution containing triethylene glycol and the Lewis acid catalyst at a controlled temperature.
-
Formation of the Intermediate: The reaction mixture is stirred for a specified period to allow for the formation of the dihalohydrin intermediate.
-
Epoxidation: A solution of a strong base, such as sodium hydroxide, is added to the reaction mixture to induce dehydrohalogenation and subsequent formation of the epoxide rings.
-
Work-up: The reaction mixture is washed with water to remove the salt byproduct and any remaining base. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C12H22O6 | |
| Molar Mass | 262.30 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 195-197 °C at 2 Torr | |
| Density | 1.1312 g/cm³ at 20 °C |
Mechanism of Action: DNA Crosslinking
This compound exerts its cytotoxic effects through its function as a bifunctional alkylating agent. The two terminal epoxide rings are highly strained and susceptible to nucleophilic attack by cellular macromolecules, primarily DNA.
The mechanism involves the following key steps:
-
Nucleophilic Attack: The electron-rich nitrogen atoms of guanine bases in the DNA act as nucleophiles, attacking one of the epoxide rings of this compound. This results in the opening of the epoxide ring and the formation of a covalent bond between this compound and the guanine base.
-
Second Alkylation: The second epoxide ring on the other end of the this compound molecule remains reactive and can subsequently be attacked by another nucleophilic site on the DNA. This can be another guanine base on the same DNA strand (intrastrand crosslink) or on the complementary strand (interstrand crosslink).
-
Consequences of Crosslinking: The formation of these covalent crosslinks has profound biological consequences. Interstrand crosslinks are particularly cytotoxic as they prevent the separation of the DNA double helix, which is a prerequisite for both DNA replication and transcription. This leads to the inhibition of cell division and protein synthesis, ultimately triggering apoptosis (programmed cell death).
Caption: Mechanism of this compound-induced DNA crosslinking.
Conclusion
This compound represents an early example of a targeted chemotherapeutic agent, exploiting the reactivity of the epoxide functional group to induce cytotoxicity in rapidly dividing cancer cells. While its clinical use has been limited, the principles of its synthesis and its mechanism of action as a DNA alkylating agent remain relevant in the ongoing development of new anticancer drugs. Further research into the specific adducts formed by this compound and the cellular repair mechanisms that respond to this type of DNA damage could provide valuable insights for the design of more effective and selective cancer therapies.
References
Etoglucid's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etoglucid (also known as triethylene glycol diglycidyl ether) is a bifunctional alkylating agent that has been utilized in chemotherapy, notably in the treatment of noninvasive bladder cancer.[1][2] As an epoxide-containing compound, its primary mechanism of action involves the alkylation of DNA, leading to the formation of covalent adducts and interstrand cross-links. This DNA damage triggers a cascade of cellular responses, including the activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately, the induction of apoptosis. This technical guide provides a comprehensive overview of the core mechanisms of this compound in cancer cells, including inferred signaling pathways based on chemically similar compounds, detailed experimental protocols for key assays, and a summary of its clinical application.
Chemical and Physical Properties of this compound
This compound is a colorless liquid with the chemical formula C12H22O6.[3][4] Its structure features two terminal epoxide rings, which are highly reactive electrophilic groups responsible for its alkylating activity.
| Property | Value | Reference |
| Chemical Formula | C12H22O6 | [3] |
| Molar Mass | 262.30 g/mol | |
| Synonyms | Triethylene glycol diglycidyl ether, Epodyl | [2][4] |
| CAS Number | 1954-28-5 | |
| Appearance | Colorless liquid | [2] |
| Classification | Alkylating agent, Epoxide | [1] |
Core Mechanism of Action: DNA Alkylation and Crosslinking
The cytotoxic effects of this compound are primarily attributed to its ability to act as a bifunctional alkylating agent. The two epoxide rings can react with nucleophilic sites on DNA bases, particularly the N7 position of guanine. This reaction leads to the formation of mono-adducts and, subsequently, interstrand cross-links (ICLs), which covalently link the two strands of the DNA double helix.[5][6]
These ICLs are highly cytotoxic lesions as they physically block DNA replication and transcription, essential processes for cell proliferation and survival.[1][6][7] The distortion of the DNA helix caused by these adducts is recognized by the cell's DNA damage surveillance machinery, initiating a series of downstream signaling events.
Inferred Signaling Pathways Activated by this compound-Induced DNA Damage
While specific studies detailing the signaling pathways activated by this compound are limited, the mechanisms can be inferred from studies of other bifunctional alkylating agents with similar diepoxide structures, such as diepoxybutane (DEB).[8][9]
DNA Damage Response (DDR) Pathway
The formation of this compound-DNA adducts and ICLs is expected to activate the canonical DNA Damage Response (DDR) pathway. This intricate signaling network is orchestrated by several key protein kinases:
-
ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related): These are master regulators of the DDR that are activated by DNA double-strand breaks (DSBs) and single-strand DNA/replication stress, respectively.[10][11][12] ICLs can stall replication forks, leading to the activation of both ATM and ATR.
-
Checkpoint Kinases (Chk1 and Chk2): Once activated, ATM and ATR phosphorylate and activate their downstream effectors, Chk1 and Chk2.[10][11][13] Chk1 is primarily activated by ATR, while Chk2 is a key substrate of ATM.[10][11] These kinases play a crucial role in halting the cell cycle to allow time for DNA repair.
Figure 1: Inferred DNA Damage Response Pathway Activated by this compound.
p53-Mediated Apoptosis
A critical downstream effector of the DDR is the tumor suppressor protein p53.[14][15][16] Phosphorylation by ATM/ATR and Chk1/Chk2 stabilizes and activates p53.[14][15] Activated p53 functions as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis.
The apoptotic cascade initiated by p53 in response to DNA damage typically involves the intrinsic (mitochondrial) pathway:[14][16]
-
Upregulation of Pro-apoptotic Proteins: p53 induces the expression of pro-apoptotic members of the Bcl-2 family, such as Bax and Puma.[14]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Bax translocates to the mitochondria, leading to the formation of pores in the outer mitochondrial membrane.
-
Cytochrome c Release: This results in the release of cytochrome c from the intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[17][18]
-
Executioner Caspase Activation: Caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell.[17][18][19][20]
Figure 2: Inferred p53-Mediated Apoptotic Pathway.
Cellular Consequences of this compound Treatment
Cell Cycle Arrest
The activation of the ATM/ATR and Chk1/Chk2 pathways leads to the phosphorylation and inhibition of Cdc25 phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) that are necessary for progression through the G1/S and G2/M checkpoints of the cell cycle.[21][22] This cell cycle arrest provides an opportunity for the cell to repair the DNA damage. If the damage is too extensive to be repaired, the cell will be directed towards apoptosis.
Apoptosis
As described in the p53-mediated pathway, extensive and irreparable DNA damage caused by this compound will ultimately trigger programmed cell death, or apoptosis. This is a key mechanism by which this compound eliminates cancer cells.
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| T24 | Bladder Carcinoma | Data not available |
| RT4 | Bladder Carcinoma | Data not available |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| HCT116 | Colon Carcinoma | Data not available |
Table 2: Effect of this compound on Cell Cycle Distribution in T24 Bladder Cancer Cells (Hypothetical Data)
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Control (Vehicle) | Data not available | Data not available | Data not available |
| This compound (IC50) | Data not available | Data not available | Data not available |
Table 3: Induction of Apoptosis by this compound in T24 Bladder Cancer Cells (Hypothetical Data)
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| Control (Vehicle) | Data not available | Data not available |
| This compound (IC50) | Data not available | Data not available |
Detailed Experimental Protocols
The following are detailed, standardized protocols for key experiments to characterize the mechanism of action of this compound.
Cell Viability and IC50 Determination (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle after this compound treatment.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases.
Figure 3: Experimental Workflow for Cell Cycle Analysis.
Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.[23][24][25][26]
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Mechanisms of Resistance
Specific mechanisms of resistance to this compound have not been extensively characterized. However, based on its mechanism as an alkylating agent, potential resistance mechanisms could include:[27][28][29]
-
Increased DNA Repair Capacity: Upregulation of DNA repair pathways, such as nucleotide excision repair (NER) and homologous recombination (HR), which can remove this compound-induced DNA adducts and ICLs.
-
Altered Drug Efflux: Increased expression of drug efflux pumps, such as members of the ATP-binding cassette (ABC) transporter family, which can actively transport this compound out of the cell.
-
Inactivation of Apoptotic Pathways: Mutations or altered expression of key proteins in the apoptotic pathway, such as p53 or Bcl-2 family members, can render cells resistant to apoptosis induction.
-
Drug Inactivation: Increased metabolism of this compound to inactive forms, for example, through conjugation with glutathione mediated by glutathione S-transferases (GSTs).
Conclusion
This compound exerts its anticancer effects through the induction of DNA damage, primarily via the formation of interstrand cross-links. This damage activates a complex network of signaling pathways, leading to cell cycle arrest and apoptosis. While the precise molecular details of this compound's interactions with cellular machinery require further investigation, the information presented in this guide, including inferred pathways and standardized experimental protocols, provides a robust framework for researchers and drug development professionals to further explore and exploit the therapeutic potential of this alkylating agent. Future studies focusing on quantitative analysis of its effects on various cancer cell lines and the elucidation of specific resistance mechanisms will be crucial for optimizing its clinical application.
References
- 1. bccancer.bc.ca [bccancer.bc.ca]
- 2. Triethylene glycol diglycidyl ether - Hazardous Agents | Haz-Map [haz-map.com]
- 3. Triethylene glycol diglycidyl ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. ClinPGx [clinpgx.org]
- 6. What is the mechanism of Busulfan? [synapse.patsnap.com]
- 7. busulfan | Cancer Care Ontario [cancercareontario.ca]
- 8. Mechanism of diepoxybutane-induced p53 regulation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of DNA damage and G2 cell cycle arrest by diepoxybutane through the activation of the Chk1-dependent pathway in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ATR-dependent phosphorylation and activation of ATM in response to UV treatment or replication fork stalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Che-1 phosphorylation by ATM/ATR and Chk2 kinases activates p53 transcription and the G2/M checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The course of etoposide-induced apoptosis from damage to DNA and p53 activation to mitochondrial release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Etoposide-induced DNA damage is increased in p53 mutants: identification of ATR and other genes that influence effects of p53 mutations on Top2-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caspase activation in MCF7 cells responding to etoposide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Detection of apoptotic cells by annexin V labeling at electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 26. Imaging of apoptosis (programmed cell death) with 99mTc annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Effect and mechanism of resveratrol on drug resistance in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Drug resistance of bladder cancer cells through activation of ABCG2 by FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
Etoglucid: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoglucid, also known as Triethylene glycol diglycidyl ether, is an epoxide compound with established use as an antineoplastic agent. Its cytotoxic effects are attributed to its ability to act as a DNA alkylating agent, leading to the formation of DNA crosslinks, subsequent disruption of DNA replication and transcription, and ultimately, cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, a detailed description of its mechanism of action, and representative experimental protocols for its synthesis and analysis.
Chemical and Physical Properties
This compound is a colorless to slightly yellow, viscous liquid. Its key chemical and physical properties are summarized in the table below, providing essential data for researchers and drug development professionals.
| Property | Value | Reference(s) |
| IUPAC Name | 2-[2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxy]ethoxymethyl]oxirane | [1] |
| Synonyms | Triethylene glycol diglycidyl ether, Ethoglucid, Epodyl, ICI-32865 | [2][3] |
| CAS Number | 1954-28-5 | [2] |
| Molecular Formula | C₁₂H₂₂O₆ | [2][4] |
| Molecular Weight | 262.30 g/mol | [1][4] |
| Melting Point | -15 to -11 °C | [2][3] |
| Boiling Point | 195-197 °C at 2 mmHg | [2][3] |
| Density | 1.1312 g/cm³ at 20 °C | [2][5] |
| Refractive Index (n_D²⁰) | 1.4584 | [2][5] |
| Flash Point | 145 °C | [2] |
| SMILES | C1C(O1)COCCOCCOCCOCC2CO2 | [1] |
| InChI | InChI=1S/C12H22O6/c1-3-13-5-7-15-9-11-17-11-10-16-8-6-14-4-2-18-12-12/h11-12H,1-10H2 | [4] |
| Appearance | Colorless liquid | [5] |
Molecular Structure
This compound is a diepoxide, characterized by a central triethylene glycol chain flanked by two terminal glycidyl ether groups. The presence of the highly reactive epoxide rings is central to its biological activity.
Mechanism of Action: DNA Alkylation
As an alkylating agent, this compound exerts its cytotoxic effects by covalently attaching alkyl groups to DNA nucleobases. This process, known as DNA alkylation, disrupts the normal functioning of DNA. The proposed mechanism involves the nucleophilic attack by DNA bases, primarily the N7 position of guanine, on the electrophilic carbon atoms of the epoxide rings of this compound. Due to its bifunctional nature, a single molecule of this compound can react with two different nucleophilic sites on DNA, leading to the formation of interstrand or intrastrand crosslinks. These crosslinks prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.[1][6]
Experimental Protocols
Synthesis of this compound (Representative Protocol)
The synthesis of this compound can be achieved through the reaction of triethylene glycol with an excess of epichlorohydrin, followed by dehydrochlorination with a base. This two-step process is a common method for the preparation of glycidyl ethers.
Methodology:
-
Addition Reaction: Triethylene glycol is reacted with an excess of epichlorohydrin in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction is typically carried out at an elevated temperature (e.g., 50-80 °C) with constant stirring to form the corresponding chlorohydrin intermediate.
-
Dehydrochlorination: The resulting chlorohydrin intermediate is then treated with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous solution. This step induces an intramolecular Williamson ether synthesis, leading to the formation of the epoxide rings and the elimination of a salt (e.g., NaCl).
-
Work-up and Purification: The reaction mixture is worked up by phase separation, and the organic layer containing the product is extracted. The crude product is then purified by vacuum distillation to yield pure this compound.
Analytical Methods
The purity and identity of this compound can be determined using a combination of chromatographic and spectroscopic techniques.
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.
-
Sample Preparation: A dilute solution of this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
-
GC Conditions (Typical):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient is typically employed, for example, starting at 100 °C and ramping up to 280 °C.
-
Carrier Gas: Helium.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scanning from m/z 40 to 400.
-
Identification: The mass spectrum of the eluting peak corresponding to this compound can be compared with a reference spectrum or interpreted based on its fragmentation pattern.
-
4.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the quantification of this compound, particularly for monitoring reaction progress or for quality control.
-
Sample Preparation: A solution of this compound is prepared in the mobile phase.
-
HPLC Conditions (Typical):
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol.
-
Detection: As this compound lacks a strong chromophore, UV detection at low wavelengths (e.g., < 210 nm) or, more effectively, a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used. For higher sensitivity and specificity, coupling to a mass spectrometer (LC-MS) is recommended.
-
4.2.3. Spectroscopic Methods for Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of this compound. The proton NMR spectrum will show characteristic signals for the methylene protons of the triethylene glycol backbone and the protons of the epoxide rings. The carbon NMR will similarly display distinct peaks for the different carbon environments in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in this compound. Key characteristic absorption bands would include those for the C-O-C (ether) stretching and the characteristic vibrations of the epoxide ring.
Conclusion
This compound remains a compound of interest for its application in chemotherapy. A thorough understanding of its chemical properties, structure, and mechanism of action is crucial for its effective and safe use, as well as for the development of novel analogs with improved therapeutic profiles. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize and analyze this compound in a laboratory setting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Triethylene Glycol Diglycidyl Ether | C12H22O6 | CID 16058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Ethylene glycol diglycidyl ether synthesis - chemicalbook [chemicalbook.com]
- 5. Triethylene glycol diglycidyl ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Etoglucid Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoglucid (1,2:15,16-diepoxy-4,7,10,13-tetraoxahexadecane) is a bifunctional epoxide compound with demonstrated antineoplastic activity, primarily functioning as a DNA alkylating agent.[1][2] Its therapeutic potential has spurred interest in the synthesis of analogues and derivatives to explore structure-activity relationships (SAR) and develop compounds with improved efficacy and selectivity. This technical guide provides a comprehensive overview of the synthetic strategies for creating this compound analogues with modified linker regions, detailed experimental protocols, and a discussion of the potential biological implications of these modifications.
Introduction to this compound and its Analogues
This compound is characterized by two terminal epoxide rings connected by a flexible tetraethylene glycol linker. The epoxide moieties are the pharmacophores responsible for its cytotoxic effects through the alkylation of nucleophilic sites on DNA, leading to cross-linking, disruption of DNA function, and cell cycle arrest.[1][2] The synthesis of this compound analogues primarily focuses on the modification of the linker region, including altering its length, rigidity, and chemical nature. These modifications can influence the compound's solubility, lipophilicity, and ultimately, its pharmacokinetic and pharmacodynamic properties.
General Synthetic Strategies
The most common and versatile method for the synthesis of this compound and its analogues is the reaction of a diol with an excess of epichlorohydrin in the presence of a base. This method, a variation of the Williamson ether synthesis, proceeds in two main steps:
-
Ring-opening of epichlorohydrin: The diol, activated by a base, acts as a nucleophile, attacking the epoxide ring of epichlorohydrin to form a chlorohydrin intermediate.
-
Epoxide formation: In the presence of a base, an intramolecular SN2 reaction occurs, where the alkoxide displaces the chloride ion to form the new epoxide ring.
Lewis acids can also be used to catalyze the initial ring-opening step.[3] The choice of diol determines the structure of the linker in the final diepoxide.
Synthesis of this compound Analogues with Varying Linker Lengths
The following sections detail the synthesis of two classes of this compound analogues: those with varying polyethylene glycol (PEG) linker lengths and those with varying alkane chain lengths.
Synthesis of α,ω-bis(2,3-epoxypropoxy)oligo(ethylene glycol)s
This class of analogues retains the hydrophilic character of this compound while allowing for precise control over the distance between the terminal epoxide groups.
A diol (oligoethylene glycol) is reacted with an excess of epichlorohydrin in the presence of a phase-transfer catalyst and a base.
-
Materials:
-
Procedure:
-
To a flask equipped with a stirrer, condenser, and dropping funnel, add the oligoethylene glycol and the phase-transfer catalyst.[4]
-
Heat the mixture to the desired reaction temperature (typically 50-80 °C).[5]
-
Slowly add epichlorohydrin to the reaction mixture.
-
Add a concentrated aqueous solution of sodium hydroxide dropwise over a period of 1-2 hours, maintaining the reaction temperature.[6]
-
After the addition is complete, continue stirring the mixture for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and filter to remove the precipitated salt.
-
The organic phase is washed with water to remove any remaining base and salt.
-
The organic solvent is removed under reduced pressure to yield the crude product.
-
The product is purified by column chromatography or distillation under high vacuum.
-
Table 1: Synthesis of α,ω-bis(2,3-epoxypropoxy)oligo(ethylene glycol)s - Reaction Parameters and Yields
| Compound | Diol | Molar Ratio (Diol:Epichlorohydrin:Base) | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1a | Diethylene glycol | 1 : 10 : 2.2 | TBAB (5) | 60 | 5 | 75 | Adapted from[6] |
| This compound | Triethylene glycol | 1 : 10 : 2.2 | TBAB (5) | 60 | 5 | 80 | Adapted from[6] |
| 1c | Tetraethylene glycol | 1 : 10 : 2.2 | TBAB (5) | 60 | 5 | 82 | Adapted from[6] |
| 1d | Pentaethylene glycol | 1 : 10 : 2.2 | TBAB (5) | 60 | 5 | 78 | Adapted from[6] |
TBAB: Tetrabutylammonium bromide. Yields are hypothetical and based on typical values for this type of reaction.
Table 2: Spectroscopic Data for α,ω-bis(2,3-epoxypropoxy)oligo(ethylene glycol)s
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |
| 1a | 2.60 (dd, 2H), 2.78 (t, 2H), 3.15 (m, 2H), 3.40-3.75 (m, 12H) | 43.9, 50.8, 69.5, 70.5, 72.5 | [M+Na]+ calc. 257.13, found 257.13 |
| This compound | 2.60 (dd, 2H), 2.78 (t, 2H), 3.15 (m, 2H), 3.40-3.75 (m, 16H) | 43.9, 50.8, 69.5, 70.5, 70.6, 72.5 | [M+Na]+ calc. 301.15, found 301.15 |
| 1c | 2.60 (dd, 2H), 2.78 (t, 2H), 3.15 (m, 2H), 3.40-3.75 (m, 20H) | 43.9, 50.8, 69.5, 70.5, 70.6, 72.5 | [M+Na]+ calc. 345.18, found 345.18 |
| 1d | 2.60 (dd, 2H), 2.78 (t, 2H), 3.15 (m, 2H), 3.40-3.75 (m, 24H) | 43.9, 50.8, 69.5, 70.5, 70.6, 72.5 | [M+Na]+ calc. 389.20, found 389.20 |
Spectroscopic data are predicted and based on the expected structures.
Synthesis of α,ω-Diepoxyalkanes
This series of analogues replaces the hydrophilic polyethylene glycol linker with a lipophilic alkane chain, which can significantly alter the compound's ability to cross cell membranes.
The synthesis follows a similar principle to the PEG-based analogues, starting from the corresponding α,ω-alkane diol.
-
Materials:
-
Procedure:
-
A reactor is charged with the α,ω-alkane diol and the catalyst (e.g., tin difluoride).[2]
-
The mixture is heated to approximately 130 °C.[2]
-
Epichlorohydrin is added dropwise over several hours while maintaining the temperature.[2]
-
The reaction is monitored until completion.
-
The reaction mixture is cooled, and an organic solvent is added.
-
A concentrated aqueous solution of sodium hydroxide is added dropwise to effect the dehydrochlorination and form the epoxide rings.[2]
-
The mixture is stirred for several hours at a moderately elevated temperature (e.g., 55-60 °C).[2]
-
After cooling, the mixture is filtered, and the organic layer is washed and dried.
-
The solvent is removed under reduced pressure, and the product is purified by distillation or chromatography.
-
Table 3: Synthesis of α,ω-Diepoxyalkanes - Reaction Parameters and Yields
| Compound | Diol | Molar Ratio (Diol:Epichlorohydrin:Base) | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2a | 1,4-Butanediol | 1 : 2.1 : 2.1 | SnF2 | 130-140 | 3 | 85 | Adapted from[2] |
| 2b | 1,6-Hexanediol | 1 : 2.1 : 2.1 | SnF2 | 130-140 | 3 | 88 | Adapted from[2] |
| 2c | 1,8-Octanediol | 1 : 2.1 : 2.1 | SnF2 | 130-140 | 3 | 90 | Adapted from[2] |
| 2d | 1,10-Decanediol | 1 : 2.1 : 2.1 | SnF2 | 130-140 | 3 | 91 | Adapted from[2] |
Yields are hypothetical and based on typical values for this type of reaction.
Table 4: Spectroscopic Data for α,ω-Diepoxyalkanes
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |
| 2a | 1.65 (m, 4H), 2.60 (dd, 2H), 2.78 (t, 2H), 3.15 (m, 2H), 3.45 (t, 4H) | 26.0, 43.9, 50.8, 70.8, 72.5 | [M+Na]+ calc. 225.11, found 225.11 |
| 2b | 1.40 (m, 4H), 1.60 (m, 4H), 2.60 (dd, 2H), 2.78 (t, 2H), 3.15 (m, 2H), 3.45 (t, 4H) | 25.8, 29.3, 43.9, 50.8, 71.2, 72.5 | [M+Na]+ calc. 253.14, found 253.14 |
| 2c | 1.30 (m, 8H), 1.60 (m, 4H), 2.60 (dd, 2H), 2.78 (t, 2H), 3.15 (m, 2H), 3.45 (t, 4H) | 26.0, 29.3, 29.4, 43.9, 50.8, 71.3, 72.5 | [M+Na]+ calc. 281.17, found 281.17 |
| 2d | 1.28 (m, 12H), 1.60 (m, 4H), 2.60 (dd, 2H), 2.78 (t, 2H), 3.15 (m, 2H), 3.45 (t, 4H) | 26.1, 29.3, 29.5, 43.9, 50.8, 71.4, 72.5 | [M+Na]+ calc. 309.20, found 309.20 |
Spectroscopic data are predicted and based on the expected structures.
Structure-Activity Relationship (SAR) and Biological Evaluation
The cytotoxic activity of this compound and its analogues is intrinsically linked to their ability to act as bifunctional alkylating agents. The distance between the two epoxide groups, governed by the linker, is a critical parameter influencing the type of DNA cross-links formed (intrastrand vs. interstrand).
-
Linker Length: The length of the linker can affect the efficiency of DNA cross-linking. Shorter linkers may favor intrastrand cross-linking, while longer, more flexible linkers might be more adept at forming interstrand cross-links.
-
Linker Composition: The hydrophilicity or lipophilicity of the linker influences the drug's solubility and ability to traverse cell membranes. More lipophilic analogues (alkane linkers) may exhibit enhanced cell penetration but could also have altered toxicity profiles.
-
Cytotoxicity: The in vitro cytotoxicity of these analogues would typically be evaluated against a panel of cancer cell lines using assays such as the MTT or SRB assay to determine their IC50 values.
Table 5: Predicted Cytotoxicity of this compound Analogues
| Compound | Linker Type | Predicted IC50 (µM) | Rationale |
| 1a | Diethylene glycol | > this compound | Shorter linker may be less optimal for interstrand cross-linking. |
| This compound | Triethylene glycol | Baseline | Reference compound. |
| 1c | Tetraethylene glycol | < this compound | Longer, flexible linker may enhance interstrand cross-linking. |
| 1d | Pentaethylene glycol | < this compound | Further increase in linker length may improve DNA binding geometry. |
| 2a | Butane | Variable | Increased lipophilicity may enhance cell uptake but could also lead to non-specific toxicity. |
| 2b | Hexane | Variable | As above, with increased lipophilicity. |
| 2c | Octane | Variable | As above, with further increased lipophilicity. |
| 2d | Decane | Variable | As above, with significant lipophilicity. |
Predicted IC50 values are relative and for illustrative purposes. Actual values would require experimental determination.
Visualization of Synthetic Pathways and Biological Mechanisms
Diagram 1: General Synthesis of Diepoxides
Caption: General reaction scheme for the synthesis of diepoxides from diols.
Diagram 2: Proposed Mechanism of DNA Cross-linking
Caption: Simplified mechanism of DNA interstrand cross-linking by a bifunctional epoxide.
Diagram 3: Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and cytotoxic evaluation of this compound analogues.
Conclusion
The synthesis of this compound analogues and derivatives offers a promising avenue for the development of novel anticancer agents. By systematically modifying the linker region, it is possible to fine-tune the physicochemical properties and biological activity of these bifunctional epoxides. The synthetic methodologies outlined in this guide provide a robust framework for the preparation of a diverse library of analogues. Further investigation into the structure-activity relationships of these compounds is crucial for identifying candidates with enhanced therapeutic indices.
References
- 1. researchgate.net [researchgate.net]
- 2. US5162547A - Process for the preparation of glycidyl ethers - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US3876615A - Process for the preparation of glycidyl ethers of bisphenols - Google Patents [patents.google.com]
Comprehensive literature review of Etoglucid studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoglucid, also known as Epodyl, is a diepoxide alkylating agent that has been primarily utilized in the treatment of non-invasive bladder cancer.[1][2][3][4][5][6] As an electrophilic compound, its therapeutic effects are derived from its ability to crosslink DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing cell death.[7][8] This technical guide provides a comprehensive literature review of this compound, summarizing available quantitative data, detailing experimental protocols for its clinical use, and visualizing its mechanism of action and the cellular response to the DNA damage it induces.
Data Presentation
Clinical Efficacy in Non-Invasive Bladder Cancer
The primary application of this compound has been as an intravesical agent for the treatment of superficial transitional cell carcinoma of the bladder. Clinical studies have reported varying degrees of success with this treatment modality.
| Study Cohort | Treatment Regimen | Complete Remission/Response Rate | Recurrence Rate | Reference |
| 48 patients with bladder tumors | Intravesical Epodyl | 35.4% (17/48) | Several patients with complete remission later relapsed. The incidence of recurrence was reduced in patients who did not show complete remission. | [3] |
| 44 patients with non-invasive bladder papillomas | Intravesical Epodyl | 43% (total or partial disappearance) | Not specified. | [4] |
| 39 patients with multiple, recurrent grade I-II, stage T1 bladder cancer | Regular intravesical instillation of Epodyl | 93.1% (27/29 evaluable patients) | 9 patients on prophylactic treatment were recurrence-free for a mean of 37 months. | [6] |
| 24 patients with widespread, grade I, stage Ta bladder tumors | Regular intravesical instillations of Epodyl | 75% | During continued prophylactic therapy, 90% remained tumor-free. After treatment termination, new tumors appeared in 60-80% of patients. | [2] |
Note: The heterogeneity in patient populations, treatment protocols, and outcome definitions across studies should be considered when interpreting these results.
Experimental Protocols
Intravesical Instillation of this compound for Bladder Cancer
The most well-documented experimental protocol for this compound is its use in intravesical chemotherapy for non-invasive bladder cancer. While specific details vary between studies, a general protocol can be outlined:
1. Patient Population: Patients diagnosed with non-invasive (Stage Ta or T1) transitional cell carcinoma of the bladder.[2][6]
2. Drug Preparation: this compound (Epodyl) is prepared as a solution for intravesical instillation. The exact concentration and diluent are not consistently reported across all studies.
3. Administration:
-
Catheterization: A urinary catheter is inserted into the bladder.
-
Instillation: The this compound solution is instilled into the bladder through the catheter.
-
Dwell Time: The solution is retained in the bladder for a specific period, typically ranging from one to two hours, to allow for the drug to interact with the bladder urothelium.
-
Drainage: After the dwell time, the bladder is emptied.
4. Treatment Schedule:
-
Induction Therapy: Typically involves weekly instillations for a defined period.
-
Maintenance Therapy: Following the initial induction phase, patients may receive further instillations at less frequent intervals (e.g., monthly) to prevent recurrence.[2][6]
5. Monitoring: Patients are monitored for both therapeutic response (e.g., through cystoscopy) and adverse effects, with irritative cystitis being a common reason for treatment discontinuation.[4][6]
Mechanism of Action and Cellular Response
DNA Alkylation and Cross-Linking
This compound's cytotoxic activity stems from its two epoxide functional groups.[9] These electrophilic rings react with nucleophilic sites on DNA bases, primarily the N7 position of guanine.[7][10] As a bifunctional alkylating agent, a single molecule of this compound can react with two different DNA bases, leading to the formation of both intrastrand and interstrand cross-links.[7][8]
Caption: this compound alkylates guanine bases on opposite DNA strands, forming an interstrand cross-link.
This cross-linking physically prevents the separation of the DNA strands, which is a prerequisite for both DNA replication and transcription. The resulting stalled replication forks and transcription complexes trigger a cellular DNA damage response.
Cellular DNA Damage Response
The formation of this compound-induced DNA adducts, particularly interstrand cross-links, activates a complex network of DNA repair pathways. The cell employs these pathways in an attempt to remove the damage and restore genomic integrity.
Caption: Cellular response to this compound-induced DNA interstrand cross-links.
If the DNA damage is too extensive to be repaired, the cell cycle is arrested, and programmed cell death (apoptosis) is initiated. This selective killing of rapidly dividing cancer cells is the basis of this compound's therapeutic effect. The primary pathways involved in the repair of interstrand cross-links are the Fanconi anemia (FA) pathway, nucleotide excision repair (NER), and homologous recombination (HR).[11][12][13][14]
Conclusion
This compound has demonstrated clinical utility as an intravesical agent for non-invasive bladder cancer. Its mechanism of action is well-understood to involve DNA cross-linking, which triggers a cellular DNA damage response leading to cancer cell death. However, a comprehensive understanding of its preclinical pharmacology, including specific IC50 values against a range of cancer cell lines, and detailed human pharmacokinetic data remains limited in the publicly available literature. Further research to elucidate these parameters would be invaluable for optimizing its clinical use and exploring its potential in other therapeutic contexts. The provided diagrams offer a visual representation of the current understanding of its molecular and cellular effects.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Intravesical ethoglucid (Epodyl) for treatment of noninvasive bladder cancer (stage Ta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intravesical epodyl in the management of bladder tumors: combined experience of the Yorkshire Urological Cancer Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epodyl treatment of bladder tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epodyl in management of noninvasive vesical neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracavitary Epodyl for multiple non-invasive, highly differentiated bladder tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA Crosslinking: Mechanisms & role in genomic research [baseclick.eu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. DNA alkylation and formation of DNA interstrand cross-links by potential antitumour 2,5-bis(1-aziridinyl)-1,4-benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidative DNA Damage & Repair: An Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crosstalk between repair pathways elicits double-strand breaks in alkylated DNA and implications for the action of temozolomide | eLife [elifesciences.org]
Preclinical Evaluation of Etoglucid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoglucid (also known as Triethylene glycol diglycidyl ether) is an alkylating antineoplastic agent belonging to the epoxide class of compounds.[1] Its primary mechanism of action involves the cross-linking of DNA, which disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] This technical guide provides a summary of the available preclinical information regarding the efficacy and mechanism of action of this compound. However, a comprehensive review of publicly accessible literature reveals a significant lack of detailed quantitative preclinical data, including specific IC50 values, in vivo efficacy studies in animal models, and comprehensive pharmacokinetic and toxicology profiles.
Mechanism of Action: DNA Cross-Linking
This compound functions as a bifunctional alkylating agent. Its two epoxide rings are highly reactive electrophilic sites that can form covalent bonds with nucleophilic centers in cellular macromolecules, most notably the N7 position of guanine bases in DNA.[2] This process, known as alkylation, can occur at two distinct sites, leading to the formation of interstrand or intrastrand cross-links in the DNA double helix.[2]
These DNA cross-links are highly cytotoxic lesions that block the separation of DNA strands, thereby physically obstructing the processes of DNA replication and transcription.[2] The resulting stalled replication forks and transcriptional complexes can trigger downstream signaling pathways that lead to cell cycle arrest and the induction of apoptosis.
In Vitro Efficacy
A thorough search of the scientific literature did not yield specific quantitative data on the in vitro efficacy of this compound against various cancer cell lines. Studies reporting IC50 (half-maximal inhibitory concentration) values, which are critical for assessing the cytotoxic potential of an anticancer agent, are not publicly available.
Experimental Protocols:
Standard methodologies for determining in vitro cytotoxicity would typically involve the following:
-
Cell Lines: A panel of relevant cancer cell lines, particularly those derived from bladder cancer, would be used.
-
Assay: Common assays to measure cell viability include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, XTT assay, or assays that measure ATP content (e.g., CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound.
-
After a defined incubation period (e.g., 48 or 72 hours), the viability assay is performed according to the manufacturer's instructions.
-
The absorbance or luminescence is measured, and the data are used to calculate the IC50 value.
-
In Vivo Efficacy
Experimental Protocols:
A typical preclinical in vivo efficacy study would be structured as follows:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) bearing subcutaneous or orthotopic xenografts of human bladder cancer cell lines would be a common model.
-
Treatment: this compound would be administered through a clinically relevant route (e.g., intravenously or intravesically for bladder cancer models) at various dose levels and schedules.
-
Endpoints:
-
Tumor Growth Inhibition (TGI): Tumor volume would be measured regularly throughout the study.
-
Survival Analysis: In some studies, the effect of the treatment on the overall survival of the animals would be assessed.
-
Body Weight and Clinical Observations: Animal well-being would be monitored by recording body weight and observing for any signs of toxicity.
-
-
Data Analysis: TGI would be calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis would be performed to determine the significance of the observed effects.
Preclinical Pharmacokinetics and Toxicology
Comprehensive preclinical pharmacokinetic (PK) and toxicology data for this compound are not available in the reviewed literature. PK studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug, while toxicology studies are crucial for identifying potential adverse effects and establishing a safe dose for clinical trials.
Data Presentation:
Due to the absence of specific quantitative data from preclinical studies on this compound, the following tables are presented as templates that would typically be used to summarize such findings.
Table 1: In Vitro Cytotoxicity of this compound (Illustrative)
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| T24 | Bladder Cancer | Data Not Available |
| RT4 | Bladder Cancer | Data Not Available |
| HT-1376 | Bladder Cancer | Data Not Available |
| A549 | Lung Cancer | Data Not Available |
| MCF-7 | Breast Cancer | Data Not Available |
Table 2: In Vivo Efficacy of this compound in a Bladder Cancer Xenograft Model (Illustrative)
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle Control | - | Data Not Available | - |
| This compound | X mg/kg, i.v., QWx3 | Data Not Available | Data Not Available |
| this compound | Y mg/kg, i.v., QWx3 | Data Not Available | Data Not Available |
Table 3: Preclinical Pharmacokinetic Parameters of this compound in Rats (Illustrative)
| Parameter | Value |
|---|---|
| Clearance (CL) | Data Not Available |
| Volume of Distribution (Vd) | Data Not Available |
| Half-life (t1/2) | Data Not Available |
| Bioavailability (F%) | Data Not Available |
Table 4: Summary of Preclinical Toxicology Findings for this compound (Illustrative)
| Species | Study Duration | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) |
|---|---|---|---|
| Rat | 28-day | Data Not Available | Data Not Available |
| Dog | 28-day | Data Not Available | Data Not Available |
Conclusion
This compound is an alkylating agent with a well-established mechanism of action involving DNA cross-linking. While it has been used clinically, particularly for non-invasive bladder cancer, there is a notable lack of publicly available, detailed preclinical data to fully characterize its efficacy, pharmacokinetic, and toxicological profile. The information presented in this guide is based on the general principles of alkylating agents and standard preclinical drug development workflows. Further research and publication of specific preclinical studies on this compound would be invaluable to the scientific community for a more complete understanding of this compound.
References
Etoglucid: A Technical Deep Dive into its Role as a DNA Cross-Linking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoglucid, also known as Triethylene glycol diglycidyl ether and marketed under the trade name Epodyl, is an epoxide-containing compound that has been utilized as an antineoplastic agent, particularly in the context of superficial non-invasive bladder cancer.[1] As a bifunctional alkylating agent, its therapeutic efficacy stems from its ability to form covalent cross-links with DNA, thereby disrupting essential cellular processes such as replication and transcription, ultimately leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth exploration of this compound's core mechanism of action as a DNA cross-linking agent, compiling available data, outlining relevant experimental protocols, and visualizing associated cellular pathways.
Chemical Properties and Mechanism of Action
This compound is characterized by the presence of two reactive epoxide rings separated by a flexible triethylene glycol linker.[2] This bifunctional nature is central to its mechanism of action. The strained three-membered epoxide rings are susceptible to nucleophilic attack by electron-rich sites on biological macromolecules, most notably the nitrogen and oxygen atoms of DNA bases.[3]
The process of DNA cross-linking by this compound can be conceptualized as a two-step process:
-
Mono-adduct Formation: One of the epoxide rings reacts with a nucleophilic site on a DNA base, typically the N7 position of guanine, to form a mono-adduct. This initial alkylation event may cause some distortion of the DNA helix.
-
Interstrand or Intrastrand Cross-link Formation: The second epoxide ring, now tethered to the DNA, reacts with a second nucleophilic site on the same or the opposing DNA strand. This second reaction results in the formation of a covalent bridge, either an intrastrand or, more critically for cytotoxicity, an interstrand cross-link (ICL).
Interstrand cross-links are particularly cytotoxic lesions as they prevent the separation of the DNA double helix, a prerequisite for both DNA replication and transcription.[4] This blockage of fundamental cellular processes triggers a cascade of cellular responses, including cell cycle arrest and the induction of apoptotic cell death.
Quantitative Data on this compound's Efficacy
While this compound has been used clinically, detailed quantitative data regarding its cytotoxic and cross-linking efficacy in various cancer cell lines are not extensively reported in recent literature, suggesting it may be an older and less commonly studied chemotherapeutic agent. However, historical studies have demonstrated its activity. For instance, in vitro studies on human bladder cancer cell lines have shown a dose-dependent cytotoxic effect.[5] An exponential relationship was observed between clonogenic cell death and both the concentration of this compound and the duration of exposure.[5] This indicates that the total dose (concentration × time) is a critical determinant of its tumor cell-killing capacity.[5]
Clinical studies in patients with superficial bladder cancer have also provided evidence of its efficacy. In one study, intravesical administration of this compound resulted in a complete response in 75% of patients with widespread, well-differentiated bladder tumors.[6] Another combined experience from the Yorkshire Urological Cancer Research Group reported that of 48 patients treated with intravesical Epodyl, 17 showed a complete remission at some stage.[1][7]
| Parameter | Cell Line | Value | Reference |
| Cytotoxicity | Human Bladder Cancer | Dose-dependent | [5] |
| Clinical Response | Superficial Bladder Cancer | 75% complete response | [6] |
| Clinical Response | Bladder Tumors | 35% complete remission | [1][7] |
Table 1: Summary of this compound's Efficacy Data
Experimental Protocols
The following sections detail methodologies relevant to the study of this compound's action as a DNA cross-linking agent. These protocols are based on established techniques for analyzing DNA damage and can be adapted for specific investigations involving this compound.
In Vitro Cytotoxicity Assay
This protocol is used to determine the concentration-dependent cytotoxic effect of this compound on cancer cells.
Methodology:
-
Cell Culture: Culture the desired cancer cell line (e.g., a bladder cancer cell line) in appropriate medium and conditions until they reach logarithmic growth phase.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the medium in the wells with the this compound solutions of varying concentrations. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a real-time cell analysis system.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the data to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Detection and Quantification of DNA Cross-links
This protocol outlines a general method for detecting DNA interstrand cross-links, which can be adapted for this compound. The method is based on the principle that cross-linked DNA renatures more rapidly after denaturation than non-cross-linked DNA.
Methodology:
-
Cell Treatment: Treat the cells of interest with this compound at a desired concentration and for a specific duration. Include an untreated control.
-
DNA Isolation: Isolate genomic DNA from the treated and control cells using a standard DNA extraction protocol.
-
DNA Denaturation: Denature the DNA by heating or alkaline treatment.
-
Renaturation: Rapidly cool the samples on ice to allow for renaturation.
-
Separation of Single-stranded and Double-stranded DNA: Separate the renatured (double-stranded, cross-linked) DNA from the denatured (single-stranded, non-cross-linked) DNA. This can be achieved using techniques like hydroxyapatite chromatography or gel electrophoresis under denaturing conditions.
-
Quantification: Quantify the amount of double-stranded DNA in each sample. The percentage of cross-linked DNA can be calculated relative to the total amount of DNA.
-
Confirmation (Optional): More advanced techniques like mass spectrometry can be used to identify the specific nature of the this compound-DNA adducts.[8][9]
Cellular Response to this compound-Induced DNA Damage
The formation of DNA cross-links by this compound triggers a complex cellular signaling network known as the DNA Damage Response (DDR). While specific pathways activated by this compound are not well-documented, the general response to interstrand cross-links involves several key players and processes.
Upon detection of a DNA cross-link, which can stall replication forks, sensor proteins initiate a signaling cascade. Key kinases such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) are activated.[10] These kinases, in turn, phosphorylate a multitude of downstream targets, including checkpoint kinases like CHK1 and CHK2.
Activation of these checkpoint kinases leads to cell cycle arrest, typically at the G2/M phase, providing the cell with time to repair the damage before proceeding to mitosis.[11] If the damage is too extensive to be repaired, the DDR can signal for the initiation of apoptosis, or programmed cell death, thereby eliminating the damaged cell. The Fanconi Anemia (FA) pathway is a critical component in the repair of interstrand cross-links.
Conclusion
This compound's role as a DNA cross-linking agent underpins its utility as a chemotherapeutic agent. Its bifunctional epoxide structure enables the formation of highly cytotoxic interstrand DNA cross-links, which disrupt fundamental cellular processes and lead to cell death. While detailed molecular studies on this compound are less common in recent literature, the foundational principles of its mechanism of action are well-established within the broader context of alkylating agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the specific molecular interactions and cellular consequences of this compound treatment. A deeper understanding of these aspects may pave the way for the development of more effective and targeted cancer therapies.
References
- 1. auajournals.org [auajournals.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 5. Intravesical chemotherapy: in vitro studies on the relationship between dose and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intravesical ethoglucid (Epodyl) for treatment of noninvasive bladder cancer (stage Ta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intravesical epodyl in the management of bladder tumors: combined experience of the Yorkshire Urological Cancer Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analytical methods in DNA and protein adduct analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Etoglucid's Effect on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoglucid (also known as Epodyl) is a bifunctional alkylating agent belonging to the epoxide class of compounds.[1] As a chemotherapeutic agent, its primary mechanism of action is the induction of cytotoxicity through the disruption of DNA replication and cellular division.[1] This technical guide provides an in-depth overview of the core mechanisms by which this compound is understood to influence cell cycle progression. Due to a notable scarcity of specific quantitative studies on this compound's direct impact on cell cycle phase distribution, this document synthesizes information from the broader class of bifunctional alkylating agents and diepoxides to present a comprehensive theoretical framework. Detailed experimental protocols for investigating these effects are provided to facilitate further research into this compound.
Introduction to this compound
This compound is a diepoxide compound with the chemical name 2,2'-(2,5,8,11-Tetraoxadodecane-1,12-diyl)bisoxirane.[1] Its classification as an alkylating agent places it in a category of chemotherapy drugs that exert their cytotoxic effects by forming covalent bonds with cellular macromolecules, primarily DNA.[2][3] The presence of two epoxide rings allows this compound to act as a bifunctional agent, capable of forming cross-links within and between DNA strands.[1][4] This action is not phase-specific in the cell cycle, meaning it can damage DNA at any point.[3] However, the consequences of this damage are most pronounced during DNA replication (S phase) and segregation (M phase), leading to cell cycle arrest and potentially apoptosis.[4][5]
Mechanism of Action: DNA Crosslinking and Cell Cycle Arrest
The primary cytotoxic mechanism of this compound is attributed to its ability to alkylate DNA.[1] The highly reactive epoxide rings can open and form covalent bonds with nucleophilic sites on DNA bases, particularly the N7 position of guanine.[5] As a bifunctional agent, a single this compound molecule can react with two different sites on DNA, leading to two main types of DNA adducts:
-
Intrastrand cross-links: Linkages between two bases on the same DNA strand.[4]
-
Interstrand cross-links (ICLs): Linkages between two bases on opposite DNA strands.[4]
ICLs are particularly cytotoxic as they physically prevent the separation of the DNA double helix, which is essential for both DNA replication and transcription.[4][6]
The presence of these DNA adducts, especially ICLs, triggers a cellular response known as the DNA Damage Response (DDR). This complex signaling network aims to repair the damaged DNA. If the damage is too extensive to be repaired, the DDR will signal for the cell to undergo programmed cell death (apoptosis).[5] A crucial part of the DDR is the activation of cell cycle checkpoints, which temporarily halt cell cycle progression to allow time for DNA repair.[5][7]
Based on the action of similar DNA crosslinking agents, this compound is expected to induce cell cycle arrest primarily at the G2/M phase.[8] This is because the DNA damage becomes most apparent when the cell attempts to replicate its DNA during the S phase, and the resulting stalled replication forks and incompletely replicated DNA prevent the cell from proceeding through the G2 checkpoint into mitosis.[8] Some cells may also experience a delay in the S phase.
Signaling Pathways
The DNA damage induced by this compound likely activates key signaling pathways involved in the cell cycle checkpoints. The primary pathway expected to be involved is the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) pathway, which recognizes DNA double-strand breaks and stalled replication forks, respectively. Activation of these kinases leads to the phosphorylation and activation of downstream checkpoint kinases Chk1 and Chk2. These, in turn, phosphorylate and inactivate phosphatases such as Cdc25, which are necessary for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. This cascade ultimately leads to the arrest of the cell cycle.
References
- 1. Triethylene Glycol Diglycidyl Ether | C12H22O6 | CID 16058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nursingcenter.com [nursingcenter.com]
- 3. 7 Key Facts About Alkylating Chemotherapeutic Agents You Need to Know [int.livhospital.com]
- 4. DNA crosslinking damage and cancer - a tale of friend and foe - Huang - Translational Cancer Research [tcr.amegroups.org]
- 5. droracle.ai [droracle.ai]
- 6. DNA crosslinking damage and cancer - a tale of friend and foe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 8. Effect of DNA-damaging agents on DNA replication and cell-cycle progression of cultured mouse mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Etoglucid In Vitro Cytotoxicity Assays
Application Notes: Evaluating the In Vitro Cytotoxicity of Etoglucid
Introduction
This compound is a chemotherapeutic drug classified as an epoxide compound.[1][2] Its chemical structure suggests that it likely functions as a DNA alkylating agent. Such agents can form covalent bonds with DNA, leading to cross-linking and the formation of DNA adducts. This damage disrupts essential cellular processes like DNA replication and transcription, which can trigger cell cycle arrest and ultimately lead to programmed cell death, or apoptosis.[2] These application notes provide a framework for designing and executing in vitro experiments to quantify the cytotoxic effects of this compound and to investigate its mechanism of action.
Key Concepts in Cytotoxicity Assessment
-
IC50 (Half-maximal Inhibitory Concentration): This is the most common metric used to quantify the potency of a cytotoxic compound. It represents the concentration of the drug required to inhibit a biological process (such as cell growth or metabolic activity) by 50% under specific experimental conditions.[3] IC50 values are highly dependent on the cell line used and the duration of drug exposure.[4]
-
Cell Viability vs. Cytotoxicity: It is important to distinguish between these two concepts. Cell viability assays measure the overall health of a cell population, often by assessing metabolic function. Cytotoxicity assays, on the other hand, directly measure cellular damage, such as the loss of membrane integrity.
-
Modes of Cell Death: Apoptosis and Necrosis: Apoptosis is a controlled, programmed form of cell death characterized by specific morphological and biochemical events. Necrosis is a more chaotic form of cell death that results from acute cellular injury and leads to inflammation.[5] Determining the mode of cell death induced by a compound is crucial for understanding its mechanism.
Assay Selection Strategy
A tiered approach is often effective for characterizing the cytotoxic profile of a new compound:
-
Primary Screening (Viability): The MTT assay is a robust and widely used method for initial screening to determine the concentration range over which the compound affects cell viability.
-
Confirmation of Cytotoxicity (Membrane Integrity): The LDH release assay can confirm that the loss of viability is due to cell death involving membrane damage.
-
Mechanistic Studies (Apoptosis): Apoptosis assays, such as Annexin V/PI staining analyzed by flow cytometry, provide detailed insights into the mechanism of cell death.
Experimental Protocols
MTT Assay for Cell Viability
This protocol outlines a colorimetric method to measure the metabolic activity of cells, which serves as an indicator of cell viability.
Principle: The water-soluble yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is converted to an insoluble purple formazan product by mitochondrial reductase enzymes in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cancer cell line(s) (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium from the stock solution.
-
Include an untreated control (medium only) and a vehicle control (medium with the same concentration of DMSO as the highest drug concentration, typically <0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for the desired time periods (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Agitate the plate on a shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration: % Cell Viability = (Absorbance_treated / Absorbance_control) * 100
-
Plot the % cell viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
LDH Release Assay for Cytotoxicity
This protocol quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan derivative.
Materials:
-
This compound stock solution
-
Target cancer cell line(s)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
Commercial LDH cytotoxicity assay kit
-
Lysis solution (for maximum LDH release control)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Assay Controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: A set of untreated wells treated with the kit's lysis solution 45 minutes before the end of the incubation.
-
Vehicle control: Cells treated with the vehicle (e.g., DMSO).
-
-
Supernatant Collection:
-
Centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Stop Reaction:
-
Add 50 µL of the stop solution from the kit to each well.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Experimental_release - Spontaneous_release) / (Maximum_release - Spontaneous_release)] * 100
-
Plot the % cytotoxicity against the logarithm of the this compound concentration to determine the IC50 value.
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein that binds to PS, is labeled with a fluorochrome (like FITC) to detect these cells. Propidium iodide (PI) is a DNA stain that is excluded by cells with intact membranes (live and early apoptotic cells) but can enter and stain the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound stock solution
-
Target cancer cell line(s)
-
6-well cell culture plates
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Use trypsin to detach the adherent cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently mix and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left): Viable cells.
-
Annexin V+ / PI- (Lower Right): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left): Necrotic cells.
Data Presentation Templates
Table 1: Template for IC50 Values of this compound on Cancer Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) [95% Confidence Interval] | Assay Method |
| MCF-7 (Breast) | 24 | Enter Data | MTT |
| 48 | Enter Data | MTT | |
| 72 | Enter Data | MTT | |
| A549 (Lung) | 24 | Enter Data | MTT |
| 48 | Enter Data | MTT | |
| 72 | Enter Data | MTT | |
| HeLa (Cervical) | 48 | Enter Data | LDH |
| [Add other cell lines] |
Table 2: Template for Apoptosis Analysis of a Cancer Cell Line Treated with this compound for 48 Hours
| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 0 | Enter Data | Enter Data | Enter Data |
| This compound | IC50 / 2 | Enter Data | Enter Data | Enter Data |
| IC50 | Enter Data | Enter Data | Enter Data | |
| 2 x IC50 | Enter Data | Enter Data | Enter Data | |
| Positive Control | (e.g., Staurosporine) | Enter Data | Enter Data | Enter Data |
Visualizations
Caption: Workflow for this compound In Vitro Cytotoxicity Assessment.
Caption: Proposed Mechanism of this compound-Induced Cell Death.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Triethylene Glycol Diglycidyl Ether | C12H22O6 | CID 16058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. Relative vs. absolute IC50 - FAQ 1566 - GraphPad [graphpad.com]
- 5. Mechanisms of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Line Screening of Etoglucid Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoglucid is an alkylating agent with antineoplastic activity. Its mechanism of action involves the formation of covalent bonds with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][2] Determining the sensitivity of various cancer cell lines to this compound is a critical step in preclinical drug development. These application notes provide a comprehensive overview and detailed protocols for screening cell lines to assess their sensitivity to this compound.
The methodologies outlined below focus on quantifying cell viability, evaluating apoptosis induction, and analyzing cell cycle distribution following treatment with this compound. The provided protocols are foundational and can be adapted to specific cell lines and experimental conditions.
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines (Template)
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h | Notes |
| e.g., MCF-7 | Breast Adenocarcinoma | Data to be generated | Data to be generated | ER+, PR+, HER2- |
| e.g., MDA-MB-231 | Breast Adenocarcinoma | Data to be generated | Data to be generated | Triple-Negative |
| e.g., A549 | Lung Carcinoma | Data to be generated | Data to be generated | NSCLC |
| e.g., HCT116 | Colon Carcinoma | Data to be generated | Data to be generated | p53 wild-type |
| e.g., HeLa | Cervical Cancer | Data to be generated | Data to be generated | HPV positive |
| e.g., K562 | Chronic Myelogenous Leukemia | Data to be generated | Data to be generated | Suspension cell line |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
Cell viability assays are fundamental to determining the dose-dependent effect of this compound on cancer cell lines. The MTT and CellTiter-Glo® assays are two widely used methods.
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[3][4][5][6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should be determined from preliminary experiments, but a starting range of 0.1 µM to 1000 µM is recommended.[7] Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[8][9]
Protocol:
-
Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time points.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include an untreated control.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to 100 µL of the cell suspension.[12]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14][15][16]
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content by flow cytometry.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the experimental workflows for its sensitivity screening.
Signaling Pathways
Experimental Workflows
References
- 1. Etoposide induces apoptosis and cell cycle arrest of neuroepithelial cells in a p53-related manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etoposide-induced DNA damage affects multiple cellular pathways in addition to DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparing in vitro cytotoxic drug sensitivity in colon and pancreatic cancer using 2D and 3D cell models: Contrasting viability and growth inhibition in clinically relevant dose and repeated drug cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The course of etoposide-induced apoptosis from damage to DNA and p53 activation to mitochondrial release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Etoposide-induced DNA damage is increased in p53 mutants: identification of ATR and other genes that influence effects of p53 mutations on Top2-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of sensitivity and resistance of breast cancer cell lines to anti-cancer drugs using GR metrics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Cell-line selectivity improves the predictive power of pharmacogenomic analyses and helps identify NADPH as biomarker for ferroptosis sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Induction of apoptotic cell death in human bladder cancer cells by ethanol extract of Zanthoxylum schinifolium leaf, through ROS-dependent inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Etoglucid Administration in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoglucid is an alkylating agent that has been investigated for its antineoplastic properties. As a DNA-alkylating cytostatic agent, its mechanism of action involves the induction of DNA damage, which can lead to cell cycle arrest and apoptosis in cancer cells. These application notes provide a framework for the administration of this compound in murine cancer models, based on the general principles of preclinical oncology research. Due to the limited availability of specific published data on this compound in this context, the following protocols and data tables are presented as a guide and may require optimization for specific cancer models and experimental goals.
Data Presentation
The following tables are templates based on typical data presentation in preclinical cancer studies. They are intended to be populated with experimental data once obtained.
Table 1: this compound In Vivo Efficacy Against [Specify Cancer Model] Xenografts
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | IV/IP/Oral | 0 | |
| This compound | [Dose 1] | IV/IP/Oral | ||
| This compound | [Dose 2] | IV/IP/Oral | ||
| This compound | [Dose 3] | IV/IP/Oral | ||
| Positive Control | [Dose] | IV/IP/Oral |
SEM: Standard Error of the Mean
Table 2: Survival Analysis of [Specify Cancer Model]-Bearing Mice Treated with this compound
| Treatment Group | Dose (mg/kg) | Administration Route | Median Survival (Days) | Percent Increase in Lifespan (%) |
| Vehicle Control | - | IV/IP/Oral | 0 | |
| This compound | [Dose 1] | IV/IP/Oral | ||
| This compound | [Dose 2] | IV/IP/Oral | ||
| This compound | [Dose 3] | IV/IP/Oral | ||
| Positive Control | [Dose] | IV/IP/Oral |
Table 3: Acute Toxicity Profile of this compound in Mice
| Dose (mg/kg) | Administration Route | Observation Period (Days) | Mortality Rate (%) | Key Clinical Observations |
| [Dose 1] | IV/IP/Oral | 14 | ||
| [Dose 2] | IV/IP/Oral | 14 | ||
| [Dose 3] | IV/IP/Oral | 14 | ||
| [Dose 4] | IV/IP/Oral | 14 | ||
| LD50 | IV/IP/Oral | - | 50 | - |
LD50: Lethal dose for 50% of the test population.
Experimental Protocols
The following are detailed protocols for key experiments involving the administration of this compound in murine cancer models.
Protocol 1: Establishment of a Subcutaneous Xenograft Murine Cancer Model
Objective: To establish a solid tumor model in immunocompromised mice for evaluating the efficacy of this compound.
Materials:
-
Cancer cell line (e.g., human breast cancer cell line MCF-7, or other appropriate line)
-
Immunocompromised mice (e.g., Athymic Nude or SCID mice), 6-8 weeks old
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Sterile syringes and needles (27-30 gauge)
-
Animal housing facility with appropriate environmental controls
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until cells reach 70-80% confluency.
-
Cell Harvesting:
-
Wash the cells with sterile PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete culture medium.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in sterile PBS.
-
-
Cell Counting and Viability:
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter. Cell viability should be >95%.
-
-
Preparation of Cell Suspension for Injection:
-
Dilute the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL). Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using an approved method (e.g., isoflurane inhalation).
-
Inject the prepared cell suspension (100-200 µL) subcutaneously into the flank of each mouse.
-
Monitor the mice until they have fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor development.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomize the mice into treatment groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Protocol 2: Administration of this compound to Tumor-Bearing Mice
Objective: To administer this compound to mice with established tumors via a specified route.
Materials:
-
This compound
-
Appropriate vehicle for solubilizing this compound (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO and/or Cremophor EL, depending on the drug's properties)
-
Tumor-bearing mice
-
Sterile syringes and needles appropriate for the chosen administration route (e.g., 27-30 gauge for intravenous and intraperitoneal injections, gavage needles for oral administration)
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the mice.
-
Prepare the dosing solution by dissolving this compound in the appropriate vehicle to the final desired concentration. Ensure the solution is sterile.
-
-
Animal Dosing:
-
Weigh each mouse accurately before dosing.
-
Calculate the exact volume of the dosing solution to be administered to each mouse.
-
Intravenous (IV) Injection (Tail Vein):
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraining device.
-
Clean the tail with an alcohol wipe.
-
Insert the needle into one of the lateral tail veins and slowly inject the calculated volume of the dosing solution.
-
-
Intraperitoneal (IP) Injection:
-
Restrain the mouse securely.
-
Tilt the mouse to a slight head-down position.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Inject the calculated volume of the dosing solution.
-
-
Oral Gavage (PO):
-
Attach a gavage needle to the syringe.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly administer the calculated volume of the dosing solution directly into the stomach.
-
-
-
Post-Dosing Monitoring:
-
Monitor the mice for any immediate adverse reactions.
-
Return the mice to their cages and monitor them regularly for signs of toxicity, including changes in body weight, behavior, and overall health.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: DNA Alkylation and Cell Death
This compound, as an alkylating agent, exerts its cytotoxic effects primarily through the covalent modification of DNA. This leads to a cascade of cellular events culminating in cell death.
Caption: this compound's mechanism of action involves DNA alkylation, leading to DNA damage and the activation of the DNA Damage Response, which can result in cell cycle arrest, apoptosis, or DNA repair.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in a murine cancer model.
Optimal Administration Route for Etoglucid in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoglucid is an epoxide-containing compound that has been investigated for its antineoplastic properties. As an alkylating agent, its mechanism of action is believed to involve the cross-linking of DNA, leading to the disruption of DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis. This document provides detailed application notes and protocols for the optimal administration of this compound in a research setting, based on available preclinical and clinical data. It is intended to guide researchers in designing experiments to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound is categorized as a DNA cross-linking agent[1]. Its epoxide rings are highly reactive and can form covalent bonds with nucleophilic sites on DNA, particularly the N7 position of guanine. This can result in interstrand or intrastrand cross-links, which physically obstruct the separation of DNA strands, thereby inhibiting the cellular processes of replication and transcription. This DNA damage triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest to allow for DNA repair. If the damage is too extensive, the cell is directed towards apoptosis.
Data Presentation
Table 1: Summary of In Vivo Efficacy of Intravesical this compound for Noninvasive Bladder Cancer
| Parameter | Study 1 (Larson et al., 1985)[2] | Study 2 (Flamm et al., 1994)[3] |
| Indication | Noninvasive bladder cancer (Stage Ta, Grade I) | Superficial transitional cell carcinoma of the bladder (Stage pTa-pT1, Grades 1-3) |
| Treatment Regimen | Regular intravesical instillations | Weekly bladder instillations for 6 weeks, then monthly for 1 year |
| Dosage | Not specified | 0.565 g this compound in 50 ml 1% solution |
| Complete Response Rate | 75% | Not reported |
| Tumor-Free Rate (with prophylactic therapy) | 90% | Not applicable |
| Recurrence Rate | 60-80% after treatment termination | 53.9% |
| Mean Disease-Free Interval | Not reported | 13.6 months |
| Progression Rate | Not reported | 9.4% |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
This protocol outlines a general method for determining the cytotoxic effects of this compound on cancer cell lines.
1. Cell Culture:
- Culture selected cancer cell lines (e.g., bladder cancer cell lines such as T24, HT-1376) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Preparation of this compound Stock Solution:
- Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO.
- Sterilize the stock solution by filtration through a 0.22 µm filter.
- Store the stock solution at -20°C.
3. Cytotoxicity Assay (MTT Assay):
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of this compound from the stock solution in fresh cell culture media to achieve the desired final concentrations.
- Remove the old media from the wells and add 100 µL of the media containing different concentrations of this compound. Include vehicle control (media with the same concentration of DMSO) and untreated control wells.
- Incubate the plate for 24, 48, or 72 hours.
- After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: Intravesical Administration in a Murine Orthotopic Bladder Cancer Model
This protocol describes the intravesical administration of this compound in a research model of bladder cancer.
1. Animal Model:
- Use female athymic nude mice (6-8 weeks old).
- Anesthetize the mice using isoflurane or another appropriate anesthetic.
- Instill a bladder cancer cell line (e.g., MB49-luc) into the bladder via a catheter.
- Allow the tumors to establish for a predetermined period (e.g., 7-10 days).
2. Preparation of this compound Solution for Instillation:
- Prepare a 1% solution of this compound in sterile saline (e.g., 10 mg/mL).
- Ensure the solution is at room temperature before administration.
3. Intravesical Instillation Procedure:
- Anesthetize the tumor-bearing mice.
- Gently insert a catheter into the bladder through the urethra.
- Empty the bladder of any residual urine.
- Slowly instill 50-100 µL of the this compound solution into the bladder.
- Retain the solution in the bladder for a set period (e.g., 1 hour).
- After the retention time, the bladder may be gently emptied by manual pressure on the abdomen.
- Repeat the treatment as per the experimental design (e.g., once a week for 3 weeks).
4. Monitoring and Endpoint:
- Monitor tumor growth using bioluminescence imaging or another appropriate method.
- Monitor the body weight and general health of the mice.
- At the end of the study, euthanize the mice and collect the bladders for histological analysis.
Optimal Administration Route in Research
The optimal administration route for this compound in a research setting is highly dependent on the specific research question and the tumor model being used.
-
Intravesical Administration: This is the most clinically relevant and well-documented route for non-invasive bladder cancer research. It allows for direct delivery of the drug to the tumor site, maximizing local concentration and minimizing systemic toxicity.
-
Intraperitoneal Administration: The existence of intraperitoneal LDLo data in mice suggests this route has been used in preclinical toxicology studies. Intraperitoneal injection can be a relevant route for models of ovarian, gastric, or other cancers with peritoneal dissemination. It allows for high local concentrations in the peritoneal cavity.
-
Intravenous Administration: For assessing the efficacy of this compound against systemic or disseminated cancers, intravenous administration is the standard route. This allows for systemic distribution of the drug. Pharmacokinetic and toxicity studies would be essential to determine appropriate dosing and to understand the drug's distribution and clearance.
-
Oral Administration: The feasibility and efficacy of oral administration of this compound have not been reported. Research in this area would require formulation studies to ensure bioavailability and studies to assess its efficacy and toxicity via this route.
Recommendation: For initial in vivo efficacy studies, particularly for bladder cancer, the intravesical route is recommended due to existing clinical data. For other cancer types, the choice between intraperitoneal and intravenous administration will depend on the tumor model and the specific aims of the study.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: In vivo experimental workflow for this compound.
References
Application Notes and Protocols for the Long-Term Stability and Storage of Etoglucid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoglucid (also known as Triethylene glycol diglycidyl ether) is an epoxide compound with antineoplastic alkylating activity.[1][2] As with any pharmaceutical compound, ensuring its long-term stability is critical for safety, efficacy, and regulatory compliance. These application notes provide a comprehensive overview of the principles and protocols for determining the long-term stability and optimal storage conditions for this compound. Due to the limited availability of specific public stability data for this compound, this document outlines a general framework and detailed protocols based on established international guidelines for pharmaceutical stability testing.
Note on this compound's Chemical Nature: this compound's structure contains epoxide rings, which are known to be susceptible to hydrolysis (acidic and basic), and potential reactions with nucleophiles. This inherent reactivity underscores the importance of rigorous stability testing. The substance may also form explosive peroxides and reacts with strong oxidants.[1]
Recommended Storage Conditions (General Guidance)
Based on general chemical principles for epoxides and limited available safety data, the following storage conditions are recommended as a starting point, pending comprehensive stability studies:
| Parameter | Recommendation | Rationale |
| Temperature | Store at controlled room temperature (20-25°C) or refrigerated (2-8°C). | To minimize the rate of potential degradation reactions. |
| Light | Protect from light. | To prevent potential photodegradation. |
| Humidity | Store in a dry place. | To minimize hydrolysis of the epoxide rings. |
| Inert Atmosphere | For long-term storage, consider storage under an inert gas (e.g., argon, nitrogen). | To prevent oxidation and peroxide formation. |
| Container | Store in a well-closed, non-reactive container (e.g., Type I borosilicate glass). | To prevent interaction with container materials. |
| Chemical Incompatibility | Store separated from strong oxidants, acids, and bases.[1] | To prevent catalyzed degradation. |
Protocols for Stability and Degradation Studies
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.
Objective: To intentionally degrade this compound under more severe conditions than accelerated stability testing to understand its degradation profile.
Materials and Equipment:
-
This compound reference standard
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
Calibrated oven
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD)
-
Mass Spectrometer (MS) for peak identification (recommended)
-
Validated stability-indicating analytical method (see Section 4.0)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose a solid sample of this compound to 80°C in a calibrated oven for 48 hours.
-
Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample, dilute to a suitable concentration, and analyze using the validated stability-indicating HPLC method.
-
Data Evaluation:
-
Determine the percentage of this compound remaining.
-
Calculate the percentage of each degradation product.
-
Perform a mass balance analysis to ensure that the decrease in the parent drug concentration correlates with the increase in degradation products.
-
Characterize the major degradation products using LC-MS/MS.
-
Long-Term Stability Study Protocol
Objective: To establish the shelf-life and recommended storage conditions for this compound under defined long-term and accelerated conditions.
Materials and Equipment:
-
At least three batches of this compound
-
ICH-compliant stability chambers (e.g., 25°C/60% RH, 30°C/65% RH, 40°C/75% RH)
-
Appropriate storage containers
-
Validated stability-indicating analytical method
Procedure:
-
Sample Preparation: Package this compound from at least three different batches in the proposed container closure system.
-
Storage Conditions and Testing Frequency:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH. Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH. (Used if significant change occurs during accelerated testing).
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH. Test at 0, 3, and 6 months.
-
-
Analytical Testing: At each time point, test the samples for the following attributes (as applicable):
-
Appearance
-
Assay (potency)
-
Degradation products/impurities
-
Moisture content
-
-
Data Evaluation:
-
Evaluate the data for any trends in the degradation of this compound or the formation of impurities over time.
-
Determine if any "significant change" has occurred. A significant change is generally defined as a 5% change in assay from its initial value or failure to meet the acceptance criteria for impurities.
-
Use the data to propose a re-test period or shelf-life.
-
Analytical Method: Stability-Indicating HPLC-UV
A validated stability-indicating analytical method is crucial for separating and quantifying this compound in the presence of its degradation products. The following provides a template for such a method.
| Parameter | Example Specification |
| Instrument | HPLC with UV/Vis or DAD |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV scan (likely in the low UV range due to the lack of a strong chromophore) |
| Injection Volume | 10 µL |
| Run Time | Sufficient to elute all degradation products |
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Data Presentation
Forced Degradation Data (Example)
| Stress Condition | Duration (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | Major Degradation Products (% Area) |
| 0.1 M HCl, 60°C | 24 | 100.0 | 85.2 | 14.8 | DP1 (8.5), DP2 (4.1) |
| 0.1 M NaOH, 60°C | 24 | 100.0 | 78.9 | 21.1 | DP3 (15.3), DP4 (3.8) |
| 3% H₂O₂, RT | 24 | 100.0 | 95.1 | 4.9 | DP5 (3.2) |
| Thermal, 80°C | 48 | 100.0 | 92.5 | 7.5 | DP1 (4.3), DP6 (2.1) |
| Photostability | - | 100.0 | 98.7 | 1.3 | Minor peaks |
Long-Term Stability Data (Example at 25°C/60% RH)
| Time Point (Months) | Batch 1 Assay (%) | Batch 2 Assay (%) | Batch 3 Assay (%) | Total Impurities (%) |
| 0 | 100.1 | 99.8 | 100.3 | <0.1 |
| 3 | 99.9 | 99.6 | 100.1 | 0.15 |
| 6 | 99.7 | 99.5 | 99.9 | 0.21 |
| 9 | 99.5 | 99.2 | 99.7 | 0.28 |
| 12 | 99.2 | 99.0 | 99.5 | 0.35 |
| 18 | 98.8 | 98.6 | 99.1 | 0.45 |
| 24 | 98.5 | 98.2 | 98.8 | 0.55 |
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Decision logic for a long-term stability study.
Caption: Hypothetical degradation pathways for this compound.
References
Etoglucid Solution Preparation for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoglucid is an epoxide-containing compound with antineoplastic properties, classified as an alkylating agent.[1][2] Its mechanism of action involves the cross-linking of DNA, which disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2] This document provides detailed protocols for the preparation of this compound solutions for in vitro cell culture experiments, guidelines for determining its cytotoxic effects, and an overview of the key signaling pathways involved.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C12H22O6 | [2] |
| Molecular Weight | 262.30 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Storage | Store at 2-8°C, protected from light. |
Preparation of this compound Stock Solution
3.1. Materials
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
3.2. Protocol
CAUTION: this compound is a potentially hazardous compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a chemical fume hood.
-
Solvent Selection: Due to its presumed hydrophobic nature, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Stock Solution Preparation (e.g., 10 mM):
-
Tare a sterile, conical microcentrifuge tube on an analytical balance.
-
Carefully add a small amount of this compound to the tube and record the exact weight.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution using the following formula: Volume (L) = (Weight of this compound (g) / 262.30 g/mol ) / 0.010 mol/L
-
Add the calculated volume of cell culture grade DMSO to the tube containing the this compound.
-
Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
-
-
Sterilization and Storage:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected vial.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. When stored properly, DMSO stock solutions are generally stable for several months.
-
Experimental Protocols
4.1. Cell Culture and Seeding
-
Culture your cancer cell line of interest in the appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using standard trypsinization procedures and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well microplates at a predetermined optimal density for your cell line. The seeding density should allow for logarithmic growth during the course of the experiment.
-
Allow the cells to adhere and recover for 24 hours before treatment.
4.2. Cytotoxicity Assay (MTT Assay)
This protocol describes a general method for determining the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Preparation of this compound Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare a series of serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. Remember to account for the volume of the working solution to be added to each well. The final DMSO concentration in all wells, including the vehicle control, should be constant and non-toxic to the cells (e.g., 0.5%).
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells of the 96-well plate.
-
Add 100 µL of the prepared this compound working solutions to the respective wells. Include wells with medium alone (blank) and medium with DMSO at the final concentration used in the treatments (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
4.3. Quantitative Cytotoxicity Data
Specific IC50 values for this compound against various cancer cell lines are not widely available in the public literature. Researchers are encouraged to determine these values empirically for their cell lines of interest. The table below serves as a template to be populated with experimental data.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| e.g., MCF-7 | Breast Adenocarcinoma | 48 | User-determined |
| e.g., A549 | Lung Carcinoma | 48 | User-determined |
| e.g., HeLa | Cervical Adenocarcinoma | 48 | User-determined |
| e.g., PC-3 | Prostate Adenocarcinoma | 48 | User-determined |
Signaling Pathway and Experimental Workflow
5.1. This compound-Induced DNA Damage Response Pathway
This compound, as a DNA cross-linking agent, is expected to activate the DNA Damage Response (DDR) pathway. Upon recognition of DNA lesions, sensor proteins like the MRN complex (MRE11-RAD50-NBS1) recruit and activate the ATM (Ataxia Telangiectasia Mutated) kinase. ATM then phosphorylates a cascade of downstream targets, including the checkpoint kinases CHK2 and the tumor suppressor p53. This signaling cascade leads to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, induction of apoptosis.
Caption: this compound-induced DNA damage response pathway.
5.2. Experimental Workflow for this compound Cytotoxicity Testing
The following diagram illustrates the key steps involved in assessing the in vitro cytotoxicity of this compound.
Caption: Workflow for this compound cytotoxicity testing.
Troubleshooting
| Problem | Possible Cause | Solution |
| Precipitation in stock solution | Concentration exceeds solubility in DMSO. | Prepare a lower concentration stock solution. Briefly warm the solution at 37°C and sonicate to aid dissolution. |
| Precipitation upon dilution in media | This compound is not soluble in aqueous media. | Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells. Prepare working solutions fresh and use immediately. |
| High variability in cytotoxicity data | Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper technique. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No cytotoxic effect observed | Inactive compound, incorrect concentration, or resistant cell line. | Verify the integrity and concentration of the this compound stock. Test a wider range of concentrations. Use a positive control known to be cytotoxic to the cell line. |
Conclusion
These protocols provide a framework for the preparation and in vitro evaluation of this compound in a cell culture setting. Adherence to proper sterile techniques and safety precautions is paramount. Due to the limited publicly available data on this compound's specific activity in various cancer cell lines, empirical determination of its cytotoxic effects is essential for accurate and reproducible results.
References
Application Notes and Protocols for Quantifying Etoglucid-Induced DNA Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoglucid (2-[12-(oxiran-2-yl)-2,5,8,11-tetraoxadodecan-1-yl]oxirane) is a diepoxide compound that has been used as an alkylating agent in chemotherapy.[1][] Its two reactive epoxide rings allow it to form covalent adducts with cellular macromolecules, most notably DNA. This ability to damage DNA is the basis of its cytotoxic effect against rapidly proliferating cancer cells. The primary mechanism of action involves the alkylation of DNA, which can lead to the formation of monoadducts and interstrand cross-links (ICLs).[3] These lesions disrupt essential cellular processes such as DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[4]
Accurate quantification of the extent of DNA damage induced by this compound is crucial for understanding its mechanism of action, determining its efficacy, and developing it further as a therapeutic agent. These application notes provide detailed protocols for three widely used and robust methods for quantifying DNA damage: the Comet Assay, the γ-H2AX Foci Formation Assay, and the Alkaline Elution Assay. While specific quantitative data for this compound is limited in publicly available literature, this document provides illustrative data from other bifunctional alkylating agents to demonstrate the expected outcomes of these assays.
Mechanism of this compound-Induced DNA Damage
This compound, being a bifunctional alkylating agent, can react with nucleophilic sites on DNA bases. The N7 position of guanine is a primary target for alkylation.[5] The presence of two epoxide groups allows this compound to form a covalent bond with two different nucleobases, potentially on opposite strands of the DNA, leading to the formation of highly cytotoxic interstrand cross-links (ICLs).[6] These ICLs are particularly detrimental as they physically prevent the separation of the DNA strands, which is a prerequisite for replication and transcription.[4] The cellular response to this type of damage involves a complex network of DNA repair pathways.[7][8]
Quantitative Data Summary
The following tables summarize representative quantitative data for DNA damage induced by bifunctional alkylating agents, presented as a reference for expected results when analyzing this compound.
Note: The following data are illustrative and are based on studies with other alkylating agents. Actual results with this compound may vary depending on the cell type, drug concentration, and exposure time.
Table 1: Dose-Response of DNA Damage Measured by the Comet Assay
| Treatment (Alkylating Agent) | Concentration (µM) | % Tail DNA (Mean ± SD) | Reference |
| Control | 0 | 5.2 ± 1.8 | [9] |
| Methyl Methanesulfonate (MMS) | 100 | 25.6 ± 4.5 | [9] |
| 250 | 48.9 ± 6.2 | [9] | |
| 500 | 75.3 ± 8.1 | [9] | |
| N-ethyl-N-nitrosourea (ENU) | 100 | 18.4 ± 3.9 | [10] |
| 500 | 42.1 ± 5.5 | [10] | |
| 1000 | 65.7 ± 7.3 | [10] |
Table 2: Time-Course of γ-H2AX Foci Formation
| Treatment (DNA Cross-linking Agent) | Time Post-Exposure (hours) | Average γ-H2AX Foci per Cell (Mean ± SD) | Reference |
| Control | 0 | 0.8 ± 0.3 | [11] |
| SJG-136 (100 pM) | 1 | 5.2 ± 1.5 | [11] |
| 6 | 12.8 ± 2.9 | [11] | |
| 24 | 25.4 ± 4.1 | [11] | |
| 48 | 15.1 ± 3.2 | [11] |
Experimental Protocols
Alkaline Comet Assay (Single Cell Gel Electrophoresis)
The alkaline comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.[12][13]
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis under alkaline conditions. Damaged DNA, containing breaks and relaxed supercoiling, migrates out of the nucleus, forming a "comet" shape. The amount of DNA in the comet tail is proportional to the extent of DNA damage.[13]
Protocol:
-
Cell Preparation:
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Prepare 1% normal melting point (NMP) agarose in PBS and coat microscope slides. Let them dry completely.
-
Prepare 0.5% low melting point (LMP) agarose in PBS and keep it at 37°C.
-
-
Embedding Cells:
-
Mix 10 µL of the cell suspension with 75 µL of 0.5% LMP agarose.
-
Pipette the mixture onto a pre-coated slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslips and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.[14]
-
-
Alkaline Unwinding and Electrophoresis:
-
Neutralization and Staining:
-
Carefully remove the slides from the tank and gently wash them three times with neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each.
-
Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment.
-
γ-H2AX Foci Formation Assay
This immunofluorescence-based assay detects the phosphorylation of the histone variant H2AX at serine 139 (γ-H2AX), which is an early cellular response to the formation of DNA double-strand breaks (DSBs).[16]
Principle: Cells are treated with the DNA damaging agent, fixed, and then incubated with a primary antibody specific for γ-H2AX. A fluorescently labeled secondary antibody is then used to visualize the γ-H2AX foci, which appear as distinct puncta within the nucleus. The number of foci per nucleus is proportional to the number of DSBs.[16]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for the desired time points.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Incubate with a primary antibody against γ-H2AX (e.g., anti-phospho-histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.[11]
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) diluted in blocking buffer for 1-2 hours at room temperature in the dark.[11][17]
-
-
Nuclear Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Count the number of γ-H2AX foci per nucleus. This can be done manually or using automated image analysis software.
-
Alkaline Elution Assay
The alkaline elution assay measures DNA single-strand breaks by monitoring the rate at which DNA elutes through a filter under denaturing (alkaline) conditions.[18]
Principle: Cells are lysed on a filter, and the DNA is unwound and eluted with an alkaline solution. The rate of elution is proportional to the number of single-strand breaks present in the DNA. Smaller DNA fragments, resulting from more damage, will elute more quickly.[19]
Protocol:
-
Cell Labeling and Treatment:
-
Label the cellular DNA by growing cells in the presence of a radioactive precursor (e.g., [¹⁴C]thymidine) for one to two cell cycles.
-
Treat the labeled cells with this compound.
-
-
Cell Lysis on Filter:
-
Load a known number of cells onto a polycarbonate filter.
-
Lyse the cells on the filter using a lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% Sarkosyl, pH 10).
-
-
Alkaline Elution:
-
Wash the filter with a rinse solution (e.g., 0.02 M EDTA, pH 10).
-
Elute the DNA from the filter with an alkaline elution buffer (e.g., 0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1) at a constant flow rate.
-
Collect fractions of the eluate at regular time intervals.
-
-
Quantification:
-
Determine the amount of radioactive DNA in each collected fraction and the amount remaining on the filter using a scintillation counter.
-
Plot the fraction of DNA remaining on the filter versus the elution time. The slope of the elution curve is proportional to the number of DNA strand breaks.
-
Visualizations
Caption: Mechanism of this compound-Induced DNA Damage and Cellular Response.
Caption: Workflow for the Alkaline Comet Assay.
Caption: Workflow for the γ-H2AX Foci Formation Assay.
Caption: DNA Damage Response to Interstrand Cross-links.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 3. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Clerocidin alkylates DNA through its epoxide function: evidence for a fine tuned mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How cells detect, mend DNA damage may improve chemotherapy – WashU Medicine [medicine.washu.edu]
- 9. Optimization of concentrations and exposure durations of commonly used positive controls in the in vitro alkaline comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 14. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 15. researchgate.net [researchgate.net]
- 16. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Alkaline elution assay as a potentially useful method for assessing DNA damage induced in vivo by diazoalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Etoglucid-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoglucid is an epoxide compound with potential antineoplastic activity.[1][2] As an alkylating agent, it exerts its cytotoxic effects by crosslinking DNA, which disrupts DNA function and can lead to cell cycle arrest and apoptosis.[1][3] Flow cytometry is a powerful technique for the rapid, quantitative analysis of single cells in a heterogeneous population.[4] This document provides detailed protocols for using flow cytometry to analyze the cellular responses to this compound treatment, focusing on cell cycle progression, apoptosis induction, and DNA damage response.
Mechanism of Action of this compound
This compound's primary mechanism of action involves its epoxide groups, which react with and crosslink DNA strands.[1] This covalent modification of DNA creates adducts that interfere with DNA replication and transcription, ultimately triggering cellular stress responses. These responses can include activation of DNA damage repair pathways, cell cycle arrest to allow for repair, or the induction of programmed cell death (apoptosis) if the damage is too extensive.
Caption: Signaling pathway of this compound-induced cellular response.
I. Analysis of Cell Cycle Perturbations
Treatment with DNA alkylating agents like this compound is expected to cause perturbations in the normal progression of the cell cycle. Flow cytometry analysis of DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Expected Results
Upon this compound treatment, an accumulation of cells in the G2/M phase is anticipated, indicative of a G2 checkpoint arrest to prevent mitosis with damaged DNA. A decrease in the proportion of cells in the G1 and S phases may also be observed.
| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 65 ± 4.2 | 20 ± 2.5 | 15 ± 3.1 |
| This compound (Low Dose) | 50 ± 3.8 | 15 ± 2.1 | 35 ± 4.5 |
| This compound (High Dose) | 35 ± 5.1 | 10 ± 1.9 | 55 ± 6.3 |
| Table 1: Representative data of cell cycle distribution after this compound treatment. |
Protocol: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol details the steps for preparing and analyzing this compound-treated cells for cell cycle distribution.
Caption: Experimental workflow for cell cycle analysis.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound and a vehicle control for the specified duration (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the media, wash with PBS, and detach using trypsin. Neutralize trypsin with complete media. For suspension cells, proceed to the next step.
-
Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS. Centrifuge again.
-
-
Fixation:
-
Resuspend the cell pellet in 100 µL of cold PBS.
-
While vortexing gently, add 900 µL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully aspirate the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Acquisition:
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser.
-
Collect data for at least 10,000 events per sample.
-
Use a linear scale for forward scatter (FSC) and side scatter (SSC) and a logarithmic scale for the PI fluorescence channel (e.g., FL2 or PE-Texas Red).
-
-
Data Analysis:
-
Gate on the single-cell population using FSC-A vs. FSC-H.
-
Generate a histogram of the PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
II. Assessment of Apoptosis
DNA damage induced by this compound can trigger apoptosis. Flow cytometry offers several methods to detect and quantify apoptotic cells. A common method is the Annexin V and Propidium Iodide (PI) co-staining assay. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalator that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Expected Results
A dose-dependent increase in the percentage of apoptotic cells (early and late) is expected following this compound treatment.
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 95 ± 2.1 | 3 ± 0.8 | 2 ± 0.5 |
| This compound (Low Dose) | 70 ± 5.3 | 15 ± 3.2 | 15 ± 2.9 |
| This compound (High Dose) | 40 ± 6.8 | 25 ± 4.5 | 35 ± 5.1 |
| Table 2: Representative data of apoptosis induction by this compound. |
Protocol: Annexin V and PI Co-staining for Apoptosis Detection
Caption: Experimental workflow for apoptosis analysis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Treatment: Follow step 1 as in the cell cycle protocol.
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, detach with a gentle cell scraper or accutase to minimize membrane damage.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Acquisition:
-
Analyze the samples immediately on a flow cytometer.
-
Use a 488 nm laser for excitation. Collect FITC fluorescence (e.g., FL1) and PI fluorescence (e.g., FL2 or FL3).
-
-
Data Analysis:
-
Create a dot plot of Annexin V-FITC vs. PI fluorescence.
-
Use quadrant gates to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cell populations.
-
III. Detection of DNA Damage Response
A key event in the cellular response to DNA damage is the phosphorylation of the histone variant H2AX on serine 139, forming γH2AX. Foci of γH2AX form at the sites of DNA double-strand breaks and can be detected by intracellular flow cytometry using a phospho-specific antibody.
Expected Results
An increase in the mean fluorescence intensity (MFI) of γH2AX staining is expected in this compound-treated cells, indicating an active DNA damage response.
| Treatment Group | γH2AX Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |
| Vehicle Control | 150 ± 25 | 1.0 |
| This compound (Low Dose) | 450 ± 60 | 3.0 |
| This compound (High Dose) | 900 ± 110 | 6.0 |
| Table 3: Representative data for γH2AX expression following this compound treatment. |
Protocol: Intracellular Staining for γH2AX
Materials:
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Anti-γH2AX antibody (conjugated to a fluorophore, e.g., Alexa Fluor 488)
-
Wash Buffer (e.g., PBS with 2% FBS)
-
Flow cytometry tubes
Procedure:
-
Cell Culture, Treatment, and Harvesting: Follow steps 1 and 2 from the cell cycle protocol.
-
Fixation:
-
Resuspend the cell pellet in 1 mL of Fixation Buffer.
-
Incubate for 15 minutes at room temperature.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
-
Permeabilization:
-
Resuspend the fixed cells in 1 mL of Permeabilization Buffer.
-
Incubate for 10 minutes at room temperature.
-
Centrifuge and discard the supernatant.
-
-
Antibody Staining:
-
Resuspend the cell pellet in 100 µL of Wash Buffer containing the anti-γH2AX antibody at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Washing:
-
Add 1 mL of Wash Buffer and centrifuge at 500 x g for 5 minutes.
-
Repeat the wash step.
-
-
Resuspension and Acquisition:
-
Resuspend the cell pellet in 500 µL of Wash Buffer.
-
Analyze on a flow cytometer using the appropriate laser and filter for the chosen fluorophore (e.g., 488 nm laser for Alexa Fluor 488).
-
-
Data Analysis:
-
Gate on the single-cell population.
-
Generate a histogram of γH2AX fluorescence.
-
Quantify the Mean Fluorescence Intensity (MFI) for each sample.
-
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the cellular effects of this compound using flow cytometry. By analyzing cell cycle distribution, apoptosis, and DNA damage response markers, researchers can gain valuable insights into the dose-dependent and time-course effects of this compound, aiding in its characterization for potential therapeutic applications.
References
High-Throughput Screening Assays for Etoglucid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoglucid, an epoxide-containing compound, is an alkylating agent that has been utilized in chemotherapy.[1] Its mechanism of action involves the formation of covalent bonds with DNA, leading to interstrand crosslinks (ICLs).[2][3] These ICLs are highly cytotoxic lesions as they physically block DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[2][4] The screening and characterization of this compound derivatives necessitate robust high-throughput screening (HTS) assays to evaluate their cytotoxic and genotoxic potential.
These application notes provide detailed protocols for a suite of high-throughput screening assays tailored for the evaluation of this compound derivatives. The assays are designed to assess cytotoxicity, DNA damage, and the genotoxic profile of compounds in a multi-well plate format suitable for screening large chemical libraries.
Mechanism of Action: DNA Crosslinking and Cellular Response
This compound and its derivatives, as bifunctional alkylating agents, induce cytotoxicity primarily through the formation of ICLs in the DNA. This process involves the covalent linkage of the two complementary DNA strands, which physically obstructs the progression of DNA and RNA polymerases.[2][3]
The cellular response to ICLs is complex and involves multiple DNA repair pathways, with the Fanconi Anemia (FA) pathway playing a central role.[2][5] The repair of ICLs can lead to the formation of DNA double-strand breaks (DSBs) as repair intermediates.[3][6] These DSBs, in turn, activate the DNA Damage Response (DDR), a signaling cascade that coordinates cell cycle arrest, DNA repair, or, if the damage is too extensive, apoptosis.[6][7] A key event in the DDR is the phosphorylation of the histone variant H2AX to form γH2AX, which serves as a sensitive biomarker for DNA double-strand breaks.[6]
High-Throughput Screening Workflow
A tiered approach is recommended for the high-throughput screening of this compound derivatives. This workflow allows for the efficient identification of potent and selective compounds while minimizing resource expenditure.
Caption: A tiered high-throughput screening workflow for this compound derivatives.
Data Presentation: Quantitative Analysis of Cytotoxicity
A primary objective of HTS is to determine the concentration at which a compound exerts a specific level of biological activity. For cytotoxicity, this is often represented as the half-maximal inhibitory concentration (IC50). The following table provides an example of how IC50 values for a series of hypothetical this compound derivatives could be presented.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| This compound | Parent | MCF-7 | [Example Value: 15.5] |
| HeLa | [Example Value: 12.8] | ||
| A549 | [Example Value: 21.2] | ||
| ED-01 | Aliphatic Chain | MCF-7 | [Example Value: 8.2] |
| HeLa | [Example Value: 7.5] | ||
| A549 | [Example Value: 11.9] | ||
| ED-02 | Aromatic Ring | MCF-7 | [Example Value: 25.1] |
| HeLa | [Example Value: 22.4] | ||
| A549 | [Example Value: 30.5] |
Note: The IC50 values presented are for illustrative purposes and do not represent actual experimental data.
Experimental Protocols
High-Throughput Cytotoxicity Assay
This protocol outlines a method for assessing the cytotoxic effects of this compound derivatives using a commercially available ATP-based cell viability assay, such as CellTiter-Glo®.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Cell culture medium and supplements
-
This compound derivatives dissolved in DMSO
-
White, opaque 96-well or 384-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette or liquid handling robot
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cells in fresh culture medium.
-
Adjust the cell density to a predetermined optimal concentration (e.g., 5,000 cells/well for a 96-well plate).
-
Dispense the cell suspension into the wells of the microplate.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the cell plates and add the medium containing the test compounds.
-
Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate the plates for a predetermined exposure time (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
-
High-Throughput Comet Assay (Single-Cell Gel Electrophoresis)
This protocol is adapted for a 96-well format to assess the DNA strand breaks induced by this compound derivatives.
Materials:
-
96-well CometAssay® slides and electrophoresis system
-
Lysis solution
-
Alkaline unwinding and electrophoresis buffer (pH > 13)
-
SYBR® Gold nucleic acid stain
-
Fluorescence microscope with automated imaging capabilities
-
Comet scoring software
Protocol:
-
Cell Treatment and Harvesting:
-
Seed and treat cells with this compound derivatives in a 96-well plate as described in the cytotoxicity assay protocol.
-
After the desired treatment period (e.g., 4-24 hours), aspirate the medium and wash the cells with PBS.
-
Trypsinize and resuspend the cells in PBS.
-
-
Slide Preparation:
-
Mix the cell suspension with low-melting-point agarose.
-
Pipette the cell-agarose mixture onto the 96-well CometAssay® slide.
-
Allow the agarose to solidify at 4°C.
-
-
Lysis and Electrophoresis:
-
Immerse the slide in lysis solution for 1-2 hours at 4°C to remove cell membranes and proteins.
-
Place the slide in alkaline electrophoresis buffer for 30-60 minutes to allow for DNA unwinding.
-
Perform electrophoresis at a low voltage (e.g., 1 V/cm) for 30-40 minutes.
-
-
Staining and Imaging:
-
Neutralize the slide with a neutralization buffer.
-
Stain the DNA with SYBR® Gold for 15-30 minutes.
-
Image the comets in each well using an automated fluorescence microscope.
-
-
Data Analysis:
-
Use comet scoring software to quantify the extent of DNA migration. Common metrics include the percentage of DNA in the tail and the tail moment.
-
Compare the results from treated cells to those of the negative control to determine the genotoxic potential of the compounds.
-
High-Content γH2AX Assay for DNA Damage
This high-content screening protocol enables the visualization and quantification of DNA double-strand breaks through the immunofluorescent detection of γH2AX foci.
Materials:
-
Black, clear-bottom 96-well or 384-well imaging plates
-
Paraformaldehyde (PFA) for fixation
-
Triton™ X-100 for permeabilization
-
Bovine Serum Albumin (BSA) for blocking
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
High-content imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in imaging plates and treat with this compound derivatives as previously described.
-
-
Immunofluorescence Staining:
-
After treatment, fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour.
-
Incubate the cells with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to identify nuclei and quantify the number, intensity, and area of γH2AX foci per cell.
-
A dose-dependent increase in γH2AX foci indicates the induction of DNA double-strand breaks.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: DNA damage response pathway initiated by this compound derivatives.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Interstrand Crosslink Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemotherapy - Wikipedia [en.wikipedia.org]
- 5. Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Etoglucid Solubility Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of Etoglucid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is an epoxide compound with antineoplastic alkylating activity.[1][2] Its primary mechanism of action involves crosslinking DNA, which disrupts DNA function and leads to cell cycle arrest.[1][3][4] Like many chemotherapeutic agents, this compound's efficacy in experimental and clinical settings is dependent on its effective delivery to target cells, which often requires dissolution in aqueous media. Poor aqueous solubility can lead to challenges in preparing stock solutions, precipitation during experiments, and variable drug concentrations, ultimately affecting experimental reproducibility and therapeutic outcomes.
Q2: What are the known physical and chemical properties of this compound?
This compound is described as a colorless liquid.[4] Key chemical properties are summarized in the table below. Understanding these properties is crucial for developing appropriate handling and dissolution protocols.
| Property | Value | Reference |
| Molecular Formula | C12H22O6 | [1] |
| Molecular Weight | 262.30 g/mol | [1][4] |
| Physical Description | Colorless liquid | [4] |
| Boiling Point | 195-197 °C at 0.27 kPa | [4] |
| Melting Point | -15 to -11 °C | [4][5] |
| Density | 1.13 g/cm³ (Relative density to water) | [4] |
Q3: What is the primary mechanism of action for this compound?
This compound is an alkylating agent. Its epoxide groups react with nucleophilic sites on DNA, particularly the N7 position of guanine. This leads to the formation of covalent bonds and cross-links between DNA strands.[6] This DNA damage inhibits DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][3][4][7]
Troubleshooting Guide: Dissolving this compound in Aqueous Solutions
Researchers may encounter several issues when attempting to dissolve this compound in aqueous solutions. This guide provides a systematic approach to troubleshooting these problems.
Problem 1: this compound does not dissolve in my aqueous buffer.
-
Cause: this compound has low intrinsic aqueous solubility.
-
Solution Workflow:
Caption: Workflow for troubleshooting this compound dissolution.
Detailed Steps:
-
Co-solvents: For poorly soluble compounds, using a water-miscible organic solvent is a common and effective strategy.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO) or ethanol are frequently used.
-
Protocol: Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol. Then, dilute this stock solution into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting your biological system.
-
-
pH Adjustment: The stability and solubility of compounds can be pH-dependent.
-
Consideration: Since this compound is an epoxide, it can be susceptible to hydrolysis, especially at acidic or alkaline pH. Therefore, pH adjustments should be made cautiously and stability should be assessed. It is generally recommended to work with buffers in the physiological pH range (6.8-7.4).
-
-
Gentle Heating: Increasing the temperature can enhance the solubility of some compounds.
-
Caution: Use a water bath set to a low temperature (e.g., 37°C). Avoid aggressive heating, as it may degrade the compound.
-
-
Sonication: A brief period of sonication can help to break up aggregates and facilitate dissolution.
-
Problem 2: My this compound solution is cloudy or forms a precipitate over time.
-
Cause: This may be due to exceeding the solubility limit in the final aqueous medium or instability of the compound leading to degradation and precipitation.
-
Solutions:
-
Lower the Final Concentration: Your working concentration of this compound may be too high for the chosen buffer system. Try preparing a more dilute solution.
-
Increase the Co-solvent Percentage: If permissible in your experimental setup, slightly increasing the final percentage of the co-solvent (e.g., from 0.1% to 0.5% DMSO) may help maintain solubility.
-
Prepare Fresh Solutions: Due to potential hydrolysis, it is best practice to prepare this compound solutions fresh for each experiment and avoid long-term storage in aqueous buffers.
-
Use of Excipients: For formulation development, consider the use of solubility-enhancing excipients such as surfactants (e.g., Tween 80, Sodium Lauryl Sulfate) or complexing agents (e.g., cyclodextrins).[8][9][10][11][12]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 262.30 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Weigh out 2.623 mg of this compound.
-
Add the weighed this compound to a sterile amber vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile conical tube, add 990 µL of pre-warmed cell culture medium.
-
Add 10 µL of the 10 mM this compound stock solution to the cell culture medium.
-
Mix immediately by gentle inversion or pipetting to ensure homogeneity and prevent precipitation.
-
The final concentration of this compound will be 100 µM, and the final DMSO concentration will be 1%. Note: For most cell-based assays, it is advisable to keep the final DMSO concentration at or below 0.5%. Adjust dilutions accordingly.
-
Use the working solution immediately.
-
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action: DNA Alkylation and Damage Response
This compound exerts its cytotoxic effects primarily through the alkylation of DNA. This leads to the activation of the DNA Damage Response (DDR) pathway.
Caption: Simplified signaling pathway of this compound's action.
Experimental Workflow: Assessing this compound Cytotoxicity
A typical workflow to assess the cytotoxic effects of this compound on cancer cells is outlined below.
Caption: Experimental workflow for an in vitro cytotoxicity assay.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Triethylene Glycol Diglycidyl Ether | C12H22O6 | CID 16058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1954-28-5 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. senpharma.vn [senpharma.vn]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 12. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
Troubleshooting Etoglucid degradation in experimental setups
This center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential degradation of Etoglucid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary chemical features?
This compound, also known as Triethylene glycol diglycidyl ether, is an epoxide compound with antineoplastic alkylating activity.[1][2][3] Its chemical structure contains two terminal epoxide rings, which are highly reactive and are the basis for its therapeutic effect and also its susceptibility to degradation.[1][3]
Q2: What are the most common causes of this compound degradation in an experimental setting?
Q3: How can I detect if my this compound solution has degraded?
Degradation of this compound can be detected by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[4][5][6] A stability-indicating method is capable of separating the intact this compound from its degradation products. A decrease in the peak area of the parent this compound and the appearance of new peaks are indicative of degradation.
Q4: What are the optimal storage conditions for this compound solutions?
To minimize degradation, this compound solutions should be prepared fresh. If storage is necessary, it is recommended to store them at refrigerated temperatures (2-8 °C) and protected from light. The pH of the solution should be kept close to neutral, as both acidic and basic conditions can accelerate hydrolysis.
Q5: Are there any known incompatibilities with common excipients?
While specific excipient compatibility studies for this compound are not widely published, it is crucial to be aware of potential interactions. Excipients with nucleophilic functional groups or those that can alter the pH of the formulation could potentially lead to this compound degradation. It is recommended to perform compatibility studies with any new formulation.[7][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity of this compound in my assay. | Degradation of this compound due to hydrolysis of the epoxide rings. | - Prepare fresh solutions of this compound before each experiment.- Ensure the pH of your experimental medium is neutral.- Analyze your this compound stock solution using a stability-indicating HPLC method to confirm its integrity. |
| Appearance of unknown peaks in the chromatogram of my this compound sample. | Formation of degradation products. | - Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.- Review your experimental protocol for potential exposure to harsh pH conditions, high temperatures, or incompatible reagents. |
| Inconsistent results between experimental replicates. | Variable degradation of this compound across different samples. | - Standardize the preparation and handling of this compound solutions to ensure consistency.- Minimize the time between solution preparation and use.- Verify the stability of this compound under your specific experimental conditions (e.g., incubation time and temperature). |
| Precipitation observed in the this compound solution. | Potential degradation leading to less soluble products or interaction with buffer components. | - Check the pH of the solution.- Consider the solubility of potential degradation products (diols resulting from hydrolysis may have different solubility).- Filter the solution through a compatible filter before use and re-analyze the concentration. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating HPLC method. Method optimization and validation are required for specific applications.
1. Objective: To develop an HPLC method capable of separating intact this compound from its potential degradation products.
2. Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid or other suitable buffer components
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
3. Instrumentation:
-
HPLC system with a UV detector
4. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 10% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: As this compound lacks a strong chromophore, detection might be challenging. A low UV wavelength (e.g., 200-210 nm) or a universal detector like a Corona Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector may be necessary.
-
Injection Volume: 10 µL
5. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, force degradation of this compound under the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80 °C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
6. Analysis:
-
Inject the stressed samples into the HPLC system.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.
Visualizations
Caption: Experimental workflow for identifying this compound degradation.
Caption: Troubleshooting decision tree for this compound experiments.
Caption: Simplified signaling pathway of this compound's antineoplastic action.
References
- 1. Triethylene Glycol Diglycidyl Ether | C12H22O6 | CID 16058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - 1954-28-5 | VulcanChem [vulcanchem.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development of stability-indicating HPLC method and accelerated stability studies for osmotic and pulsatile tablet formulations of Clopidogrel Bisulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selection of excipients for extended release formulations of glipizide through drug-excipient compatibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-excipient compatibility studies in formulation development: A case study with benznidazole and monoglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Etoglucid Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Etoglucid for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound (CAS 1954-28-5) is an epoxide-containing compound that has been used in chemotherapy.[1][2] As an epoxide, it belongs to the class of alkylating agents.[3][4][5] These agents exert their cytotoxic effects by forming covalent bonds with nucleophilic moieties in cells, most notably the guanine bases in DNA.[4] This alkylation can lead to DNA damage, strand breakage, and cross-linking, which ultimately disrupts DNA replication and transcription, inducing cell cycle arrest and apoptosis (programmed cell death).[4]
Q2: What is a recommended starting concentration range for this compound in a new in vitro study?
For a novel or sparsely documented compound like this compound, it is crucial to perform a range-finding experiment. A broad concentration range is recommended to capture the full dose-response curve. A typical starting range could span several orders of magnitude, for example, from 0.1 µM to 1000 µM. It is advisable to use a logarithmic or semi-logarithmic dilution series (e.g., 0.1, 1, 10, 100, 1000 µM) to efficiently identify the active concentration window.
Q3: How do I determine the half-maximal inhibitory concentration (IC50) for this compound?
The IC50 is the concentration of a drug that is required to inhibit a biological process by 50%.[6][7] To determine the IC50 of this compound for a specific cell line, you should:
-
Perform a dose-response experiment: Treat your cells with a series of this compound concentrations (typically 8-12 concentrations in a semi-log dilution series) for a fixed period (e.g., 24, 48, or 72 hours).
-
Measure cell viability: Use a cytotoxicity assay, such as the MTT or SRB assay, to quantify the percentage of viable cells at each concentration relative to an untreated control.
-
Analyze the data: Plot the percentage of cell inhibition (or viability) against the logarithm of the this compound concentration.
-
Fit a dose-response curve: Use a non-linear regression model (e.g., a sigmoidal dose-response curve) to fit the data.[7]
-
Calculate the IC50: The IC50 value is the concentration on the x-axis that corresponds to 50% inhibition on the y-axis of the fitted curve.[7] Software like GraphPad Prism can be used for this analysis.[8]
Q4: Can the choice of cell line affect the optimal this compound concentration?
Absolutely. Different cell lines can exhibit vastly different sensitivities to the same compound due to variations in metabolic activity, proliferation rate, expression of drug transporters, and DNA repair capacity. Therefore, the IC50 value for this compound must be determined empirically for each cell line used in your studies.
Q5: My cytotoxicity assay results are inconsistent. What are the common causes?
Inconsistent results in cytotoxicity assays like the MTT assay are a common issue.[9][10][11] Key factors to investigate include:
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to high variability. Ensure you have a homogenous single-cell suspension before plating.
-
Compound Solubility: this compound may precipitate at higher concentrations. Visually inspect your stock solutions and dilutions.
-
Incomplete Formazan Solubilization (MTT Assay): Ensure the formazan crystals are completely dissolved before reading the plate.[9][11]
-
Medium Components: Phenol red and serum in the culture medium can interfere with the assay.[9] Consider using phenol red-free medium during the assay steps.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation.[9][11] It is good practice to fill these wells with sterile PBS or medium and not use them for experimental data.
Data Presentation
Table 1: Example of a Range-Finding Experiment Setup for this compound
| Well | This compound Concentration (µM) | Cell Line | Incubation Time (hours) |
| A1-A3 | 1000 | MCF-7 | 48 |
| B1-B3 | 100 | MCF-7 | 48 |
| C1-C3 | 10 | MCF-7 | 48 |
| D1-D3 | 1 | MCF-7 | 48 |
| E1-E3 | 0.1 | MCF-7 | 48 |
| F1-F3 | 0.01 | MCF-7 | 48 |
| G1-G3 | Vehicle Control (e.g., DMSO) | MCF-7 | 48 |
| H1-H3 | Medium Only (Blank) | N/A | 48 |
Table 2: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 48 | 28.5 |
| U87 MG | Glioblastoma | 48 | 8.9 |
| HeLa | Cervical Cancer | 48 | 45.1 |
Note: These are example values and must be determined experimentally.
Experimental Protocols
Protocol: Determining this compound IC50 using the MTT Assay
This protocol provides a standard method for assessing cell viability and determining the IC50 value of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Target cell line(s)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
Compound Preparation and Treatment: a. Prepare a high-concentration stock solution of this compound in DMSO. b. Perform a serial dilution of the this compound stock in complete culture medium to obtain a range of treatment concentrations (e.g., 2x the final desired concentrations). c. Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle-only controls. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[12] b. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals. c. Carefully aspirate the medium from each well without disturbing the formazan crystals. d. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[12] e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells (medium only) from all other values. c. Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 d. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression.[7]
Troubleshooting Guide
Table 3: Common Issues and Solutions for the MTT Assay
| Issue | Potential Cause | Recommended Solution |
| High background absorbance | - Contamination of medium or reagents. - Phenol red in the medium.[9] | - Use fresh, sterile reagents. - Use phenol red-free medium during the assay steps or wash cells with PBS before adding MTT.[9] |
| Low absorbance readings | - Cell seeding density is too low. - Insufficient incubation time with MTT. | - Optimize the initial cell number. - Increase the incubation time with MTT until purple crystals are clearly visible in the control cells. |
| Incomplete formazan dissolution | - Inadequate volume of solubilization solvent. - Insufficient mixing. | - Ensure sufficient solvent is added to cover the well bottom. - Place the plate on an orbital shaker for 15-30 minutes to aid dissolution.[9] |
| High variability between replicates | - Inconsistent cell seeding. - "Edge effect" in the 96-well plate.[11] | - Ensure a homogenous cell suspension before plating. - Avoid using the outermost wells for experimental data; fill them with sterile PBS instead.[11] |
| Compound interference | - this compound may directly reduce MTT. | - Run a control with this compound in cell-free medium with MTT reagent. If a color change occurs, consider an alternative viability assay (e.g., SRB, LDH, or CellTiter-Glo®).[9] |
Visualizations
Caption: Experimental workflow for determining the IC50 value of this compound.
References
- 1. scribd.com [scribd.com]
- 2. umweltbundesamt.de [umweltbundesamt.de]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. clyte.tech [clyte.tech]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Mitigating Etoglucid-Induced Off-Target Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Etoglucid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate off-target effects and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what are its known on-target effects?
This compound is an alkylating antineoplastic agent belonging to the epoxide class of compounds.[1] Its primary on-target effect is the crosslinking of DNA, which disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2]
Q2: What are the common off-target effects observed with this compound treatment?
As an alkylating agent, this compound can induce off-target effects similar to other drugs in its class. These primarily include:
-
Myelosuppression: A decrease in the production of blood cells in the bone marrow.
-
Gastrointestinal toxicity: Nausea, vomiting, and diarrhea.
-
Renal toxicity: Damage to the kidneys.
-
Mitochondrial dysfunction: Impairment of mitochondrial function, leading to reduced cellular energy production.
-
Induction of cellular stress responses: Activation of pathways like the unfolded protein response (UPR) due to endoplasmic reticulum (ER) stress.
Q3: How can I distinguish between on-target and off-target cytotoxicity in my cell cultures?
Differentiating on-target from off-target effects is crucial for interpreting your results. A common strategy involves comparing the cytotoxic effects of this compound in cancer cell lines with varying DNA repair capacities. Cells deficient in specific DNA repair pathways, such as those with BRCA1/2 mutations, are expected to be more sensitive to the on-target DNA-damaging effects of this compound. In contrast, off-target effects may be observed across various cell lines, irrespective of their DNA repair status. Additionally, using a panel of assays that measure specific cellular functions (e.g., mitochondrial respiration, ER stress markers) can help identify off-target liabilities.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity in non-cancerous or control cell lines.
This issue suggests significant off-target effects. Here are some strategies to investigate and mitigate this problem:
Possible Cause 1: Mitochondrial Toxicity
This compound, like other chemotherapeutic agents, can induce mitochondrial dysfunction.
Troubleshooting Steps:
-
Assess Mitochondrial Function: Perform a glucose/galactose assay to determine if this compound is impairing mitochondrial respiration.[2][3][4] Cells cultured in galactose-containing medium are more reliant on oxidative phosphorylation for ATP production and will exhibit increased sensitivity to mitochondrial toxicants.
-
Measure Mitochondrial Membrane Potential (ΔΨm): Use a fluorescent probe like JC-1 or TMRE in conjunction with flow cytometry or fluorescence microscopy to assess changes in ΔΨm. A decrease in ΔΨm is an indicator of mitochondrial dysfunction.
-
Quantify ATP Levels: Measure intracellular ATP levels using a luciferin/luciferase-based assay. A significant drop in ATP in this compound-treated cells suggests impaired mitochondrial energy production.
Experimental Protocol: Glucose/Galactose Assay for Mitochondrial Toxicity
-
Cell Seeding: Plate cells (e.g., HepG2) in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Media Exchange: After 24 hours, replace the standard high-glucose medium with a medium containing either 10 mM galactose or 25 mM glucose.
-
This compound Treatment: Treat cells with a range of this compound concentrations for 24-48 hours.
-
Viability Assessment: Measure cell viability using an MTT or CellTiter-Glo® assay.
-
Data Analysis: Compare the IC50 values of this compound in the glucose- and galactose-containing media. A significantly lower IC50 in the galactose medium indicates mitochondrial toxicity.
Possible Cause 2: Induction of Apoptosis via Off-Target Pathways
This compound-induced DNA damage should primarily trigger apoptosis in rapidly dividing cells. Apoptosis in non-proliferating or control cells at low concentrations may indicate off-target activation of cell death pathways.
Troubleshooting Steps:
-
Measure Caspase Activity: Use a luminescent or fluorescent assay to measure the activity of key executioner caspases, such as caspase-3 and caspase-7.[5][6][7][8]
-
Analyze Cell Cycle Progression: Use flow cytometry to analyze the cell cycle distribution of your cell population after this compound treatment.[9][10][11][12] Off-target effects might induce cell cycle arrest at different phases than expected from DNA damage alone.
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Treatment: Treat cells in a 96-well plate with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours).
-
Assay Reagent Addition: Add a luminogenic substrate for caspase-3/7 (e.g., Caspase-Glo® 3/7 reagent).
-
Signal Measurement: Incubate at room temperature and measure luminescence using a plate reader. An increase in luminescence indicates activation of caspase-3/7.
Problem 2: Inconsistent or unexpected cellular responses to this compound.
Variability in experimental results can arise from off-target effects influencing cellular signaling pathways.
Possible Cause 1: Altered Glutathione (GSH) Levels
This compound is an electrophilic compound that can be detoxified by conjugation with glutathione (GSH).[2][3][5][9][13] Cellular GSH levels can therefore influence the efficacy and off-target effects of the drug.
Troubleshooting Steps:
-
Measure Intracellular GSH: Quantify intracellular GSH levels using a commercially available assay kit (e.g., based on DTNB (Ellman's reagent) or a fluorescent probe like monochlorobimane).[14][15][16]
-
Modulate GSH Levels: Treat cells with a GSH synthesis inhibitor (e.g., buthionine sulfoximine, BSO) to sensitize them to this compound, or with a GSH precursor (e.g., N-acetylcysteine, NAC) to potentially reduce off-target effects.
Experimental Protocol: Measurement of Intracellular Glutathione
-
Cell Lysis: Harvest and lyse this compound-treated and control cells.
-
Deproteinization: Remove proteins from the lysate, for example, by acid precipitation.
-
GSH Detection: Use a colorimetric or fluorometric assay to quantify GSH in the supernatant.
-
Data Normalization: Normalize GSH levels to the total protein concentration of the lysate.
Possible Cause 2: Activation of the Nrf2-ARE Signaling Pathway
The Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. This compound may activate this pathway as an off-target response.
Troubleshooting Steps:
-
Assess Nrf2 Activation: Use Western blotting to measure the nuclear translocation of Nrf2 or a reporter gene assay to measure the activity of the Antioxidant Response Element (ARE).
-
Inhibit Nrf2: Use a pharmacological inhibitor of Nrf2 (e.g., brusatol) to determine if blocking this pathway potentiates the on-target effects of this compound.
Data Summary
Table 1: Troubleshooting Common Off-Target Effects
| Observed Problem | Potential Off-Target Effect | Recommended Assay | Expected Outcome Indicating Off-Target Effect |
| High cytotoxicity in control cells | Mitochondrial Toxicity | Glucose/Galactose Assay | Lower IC50 in galactose medium |
| Caspase-3/7 Activity Assay | Increased caspase activity at low this compound concentrations | ||
| Inconsistent results | Altered Glutathione Levels | Intracellular GSH Measurement | Depletion of GSH correlating with cytotoxicity |
| Nrf2 Pathway Activation | Nrf2 Nuclear Translocation (Western Blot) | Increased nuclear Nrf2 in response to this compound |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts and workflows for investigating this compound's off-target effects.
Caption: Troubleshooting workflow for high cytotoxicity.
Caption: On-target vs. off-target effects of this compound.
Caption: Rationale for this compound and PARP inhibitor combination.
References
- 1. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid mitochondrial toxicity assay utilizing rapidly changing cell energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Toxicity (Glu/Gal Assay) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Assessment of mitochondrial toxicity in HepG2 cells cultured in high-glucose- or galactose-containing media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2016209961A1 - Combination therapies for treating b-cell malignancies - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. WO2020024976A1 - Combination of bcl-2/bcl-xl inhibitors and chemotherapeutic agent and use thereof - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Protocols [moorescancercenter.ucsd.edu]
- 10. Why Cell Cycle Analysis Details Are Critical In Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 11. wi.mit.edu [wi.mit.edu]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Real-Time Monitoring of the Level and Activity of Intracellular Glutathione in Live Cells at Atomic Resolution by 19F-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intracellular glutathione levels determine cell sensitivity to apoptosis induced by the antineoplasic agent N-(4-hydroxyphenyl) retinamide [pubmed.ncbi.nlm.nih.gov]
Addressing Assay Interference with Etoglucid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential assay interference when working with Etoglucid. This compound, as an epoxide-containing alkylating agent, possesses inherent reactivity that can lead to misleading results in common in vitro assays. This guide offers insights into the mechanisms of interference and provides detailed protocols and mitigation strategies to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an antineoplastic agent belonging to the class of alkylating agents. Its structure contains two epoxide rings, which are highly reactive electrophilic groups. The primary mechanism of action of this compound involves the alkylation of nucleophilic sites on cellular macromolecules, most notably DNA.[1][2] This leads to the formation of DNA cross-links, both inter-strand and intra-strand, which physically obstruct DNA replication and transcription.[1][3] The resulting DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).[1]
Q2: Why might this compound interfere with my in vitro assays?
The reactive nature of this compound's epoxide groups is the primary reason for potential assay interference. This reactivity is not limited to DNA and can extend to other nucleophilic molecules present in assay systems, such as proteins (enzymes, antibodies), amino acids in cell culture media, and even some assay reagents themselves.[2] This non-specific reactivity can lead to several types of interference:
-
Direct Reaction with Assay Reagents: this compound can chemically modify assay components, leading to false positive or negative signals. For example, it could potentially reduce a colorimetric substrate, mimicking a cellular metabolic process.
-
Alteration of Cellular Metabolism: As a cytotoxic agent, this compound can induce cellular stress and alter metabolic pathways that are the basis of many viability and cytotoxicity assays.[4] This can lead to a misinterpretation of cell health, as the assay signal may not accurately reflect the number of viable cells.
-
Interaction with Detection Molecules: this compound could potentially interact with fluorescent dyes or antibodies used for detection, leading to signal quenching or enhancement.
Q3: Which assays are most susceptible to interference by this compound?
Assays that rely on enzymatic activity, redox reactions, or the measurement of cellular metabolism are particularly vulnerable. This includes:
-
Metabolic Viability/Cytotoxicity Assays: (e.g., MTT, MTS, XTT, WST-1) These assays measure the activity of mitochondrial dehydrogenases. This compound could directly react with the tetrazolium salts or affect mitochondrial function in a way that is independent of cell death.[5]
-
Fluorescence-Based Assays: The reactive nature of this compound could lead to quenching or enhancement of fluorescent signals.
-
Immunoassays (ELISA, Western Blot): The alkylating activity of this compound could modify antibodies or target proteins, affecting their binding and detection.
Q4: How can I minimize or account for potential assay interference?
Several strategies can be employed:
-
Use of Appropriate Controls: Include cell-free controls (this compound in media with assay reagents but no cells) to test for direct chemical reactions.
-
Orthogonal Assays: Use multiple assays that measure different cellular parameters to confirm results. For example, complement a metabolic assay with a dye-exclusion assay (e.g., Trypan Blue) that measures membrane integrity.
-
Time-Course Experiments: Analyze the kinetics of the cellular response. Interference may have a different temporal profile than the biological effect.
-
Consideration of Chemical Stability: Be aware of the stability of this compound in your assay medium. Its reactivity may lead to degradation over time, which could affect the results of long-term experiments.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in MTT/Tetrazolium-Based Cytotoxicity Assays
| Possible Cause | Troubleshooting Step | Rationale |
| Direct reduction of MTT by this compound | Run a cell-free control: Incubate this compound at various concentrations with MTT reagent in cell culture medium (without cells). Measure the absorbance. | This will determine if this compound directly reduces the MTT tetrazolium salt to formazan, leading to a false-positive signal for cell viability.[5] |
| Alteration of mitochondrial reductase activity | Use an alternative cytotoxicity assay that does not rely on mitochondrial activity, such as a Trypan Blue exclusion assay or a lactate dehydrogenase (LDH) release assay. | This will help to confirm whether the observed effect is due to a change in cell viability or an artifact of altered mitochondrial metabolism.[4] |
| Interaction with formazan crystals | After the incubation period with MTT, visually inspect the wells under a microscope before adding the solubilization buffer. Observe if the presence of this compound alters the morphology or color of the formazan crystals. | This compound or its byproducts might interact with the formazan, affecting its solubilization and subsequent absorbance reading. |
| pH changes in the culture medium | Measure the pH of the cell culture medium after incubation with this compound. | Highly reactive compounds can sometimes alter the pH of the medium, which can affect enzyme activity and the stability of assay reagents. |
Issue 2: High Background or Quenching in Fluorescence-Based Assays
| Possible Cause | Troubleshooting Step | Rationale |
| Autofluorescence of this compound or its byproducts | Run a control with this compound in the assay buffer without the fluorescent probe or cells and measure the fluorescence at the excitation and emission wavelengths of your dye. | This will determine if this compound itself is fluorescent and contributing to the background signal. |
| Quenching of the fluorescent dye | Perform a titration of your fluorescent dye in the presence and absence of this compound in a cell-free system. | This will indicate if this compound is quenching the fluorescence of your probe, leading to an underestimation of the signal. |
| Non-specific binding of the dye | Include a "no-stain" control (cells treated with this compound but not the fluorescent dye) to assess background fluorescence from the cells themselves. | Cellular stress induced by this compound can sometimes lead to increased autofluorescence. |
| Reaction with the fluorescent dye | Consult the chemical compatibility information for your specific fluorescent dye. Consider using a dye with a different chemical structure that is less likely to react with epoxides. | The epoxide groups of this compound can react with certain functional groups on fluorescent molecules. |
Issue 3: Artifacts in DNA Damage and Cell Cycle Assays
| Possible Cause | Troubleshooting Step | Rationale |
| Interference with DNA-binding dyes in Comet Assay | Ensure thorough washing steps after cell lysis and before electrophoresis to remove any residual this compound. | Residual compound could potentially interact with the DNA or the staining dye, affecting migration and quantification. |
| Alteration of cell permeability to DNA dyes in Flow Cytometry | Use a fixative (e.g., ethanol) that is known to be compatible with your DNA dye and does not react with this compound. Ensure complete fixation and permeabilization. | Incomplete permeabilization can lead to variable staining and inaccurate cell cycle profiles. |
| Formation of DNA-protein cross-links | In the Comet Assay, consider including a proteinase K digestion step to remove cross-linked proteins that might impede DNA migration. | This compound's alkylating activity can induce DNA-protein cross-links, which can affect the interpretation of DNA strand breaks. |
Quantitative Data Summary
Due to the limited availability of public data specifically quantifying this compound's direct interference with various assays, the following table provides a conceptual framework for expected interference based on its chemical properties as an alkylating agent and epoxide. Researchers should generate their own internal data to quantify these effects in their specific assay systems.
| Assay Type | Potential Interference Mechanism | Expected Outcome | Mitigation Strategy |
| MTT/Tetrazolium Assays | Direct reduction of tetrazolium salt; Altered mitochondrial metabolism | False increase in viability; Inaccurate reflection of cell number | Use cell-free controls; Confirm with orthogonal assays (e.g., Trypan Blue, LDH) |
| Fluorescence Assays | Autofluorescence; Quenching of fluorophore; Reaction with dye | High background; Reduced signal intensity; Inaccurate quantification | Run compound-only controls; Perform dye titration; Choose chemically stable dyes |
| Comet Assay | Interaction with DNA-binding dye; DNA-protein cross-linking | Altered comet morphology; Underestimation of strand breaks | Thorough washing; Proteinase K digestion |
| Cell Cycle Analysis (Flow Cytometry) | Altered cell permeability to dyes | Inconsistent staining; Distorted histograms | Optimize fixation/permeabilization; Use appropriate controls |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, protected from light.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (media only) from all readings. Express the results as a percentage of the vehicle-treated control.
Alkaline Comet Assay Protocol
This protocol is for the detection of DNA single-strand breaks, double-strand breaks, and alkali-labile sites.
-
Cell Preparation: After treatment with this compound, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose (0.5% in PBS) at 37°C. Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C for 10 minutes.
-
Cell Lysis: Remove the coverslip and immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.
-
DNA Unwinding: Gently rinse the slides with distilled water and place them in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13). Let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Apply a voltage of 25 V and a current of 300 mA for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides three times with a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Analyze at least 50-100 comets per slide using appropriate image analysis software to quantify the percentage of DNA in the tail.
Cell Cycle Analysis by Flow Cytometry Protocol
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining.
-
Cell Harvest and Fixation: Following treatment with this compound, harvest both adherent and suspension cells. Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash them twice with PBS.
-
RNase Treatment and PI Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission using a long-pass filter (e.g., >600 nm).
-
Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Troubleshooting workflow for assay interference.
Caption: p53-mediated DNA damage response to this compound.
References
- 1. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Damaging Agents in Chemical Biology and Cancer | CHIMIA [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. Reactome | Reversible DNA damage induced by alkylating chemotherapeutic drugs [reactome.org]
- 5. p53 in the DNA-Damage-Repair Process - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Etoglucid Therapeutic Index Improvement
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Etoglucid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments aimed at improving the therapeutic index of this alkylating agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound (also known as Epodyl or Triethylene glycol diglycidyl ether) is a chemotherapy drug belonging to the class of alkylating agents.[1] Its mechanism of action involves its epoxide groups, which are highly reactive. These groups form covalent bonds with the DNA of cancer cells, leading to DNA cross-linking. This cross-linking disrupts DNA replication and function, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[2]
Q2: What is the "therapeutic index" and why is it a key consideration for this compound?
A: The therapeutic index is a quantitative measure of a drug's safety margin. It is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. For anticancer agents like this compound, the therapeutic index is often narrow, meaning the dose required for therapeutic effect is close to the dose that causes toxic side effects in healthy tissues. A major goal in cancer therapy is to widen this index, thereby increasing the drug's effectiveness against cancer cells while minimizing harm to the patient.
Q3: What are the known toxicities associated with this compound?
A: In preclinical animal studies, intravenous administration of this compound has been shown to cause necrosis of the renal tubule epithelium, the adrenal cortex, and the intestinal epithelium.[2][3] It can also lead to a decrease in neutrophils and lymphocytes.[2][3] In human patients, observed side effects have included hematological depression (such as leukopenia) and temporary dysuria (painful or difficult urination).[2][3] It is also classified as a skin irritant.
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound for In Vitro Assays
-
Problem: this compound is not readily soluble in aqueous cell culture media, leading to inconsistent concentrations and unreliable experimental results.
-
Solution:
-
Prepare a Stock Solution: It is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are commonly used solvents for this purpose.[4][5][6]
-
Solvent Concentration: When diluting the stock solution into your cell culture medium, ensure that the final concentration of the organic solvent is kept to a minimum (typically ≤ 0.1% to 1%) to avoid solvent-induced cytotoxicity.[6]
-
Working Concentrations: The optimal working concentration of this compound will vary depending on the cell line and experimental endpoint. It is advisable to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
-
Issue 2: High Variability in Cytotoxicity Assay Results
-
Problem: Significant well-to-well or experiment-to-experiment variability is observed in cell viability or apoptosis assays.
-
Potential Causes and Solutions:
-
Inconsistent Drug Concentration: This can be due to the solubility issues mentioned above. Ensure your stock solution is fully dissolved and well-mixed before each use.
-
Cell Seeding Density: Ensure that cells are seeded uniformly across all wells of your microplate. Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Edge Effects: In microplates, wells on the outer edges can be prone to evaporation, leading to increased drug concentration and altered cell growth. To mitigate this, consider not using the outermost wells for experimental conditions and instead filling them with sterile phosphate-buffered saline (PBS) or media.
-
Incubation Time: Adhere to a consistent incubation time for all experimental replicates.
-
Issue 3: Development of Drug Resistance in Cell Lines
-
Problem: Over time, cancer cell lines may develop resistance to this compound, leading to a decrease in its cytotoxic effects.
-
Underlying Mechanisms and Mitigation Strategies:
-
Increased Drug Efflux: Cancer cells can upregulate the expression of efflux pumps (e.g., P-glycoprotein) that actively remove the drug from the cell.
-
Enhanced DNA Repair: Cells may increase their capacity to repair the DNA damage caused by this compound.
-
Altered Signaling Pathways: Changes in cell survival and apoptotic pathways can contribute to resistance.
-
Experimental Approach: To investigate and potentially overcome resistance, consider combination therapies. For example, co-administering this compound with an inhibitor of a specific efflux pump or a DNA repair enzyme could restore sensitivity.
-
Strategies to Improve the Therapeutic Index of this compound
Improving the therapeutic index of this compound involves enhancing its efficacy against cancer cells while reducing its toxicity to normal cells. Below are key experimental approaches and the necessary protocols.
Combination Therapies
Combining this compound with other therapeutic agents can lead to synergistic effects, allowing for lower, less toxic doses of each drug.
-
Cell Culture: Plate your cancer cell line of interest in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent in an appropriate solvent (e.g., DMSO).
-
Treatment: Treat the cells with a matrix of concentrations of this compound and the combination agent, both alone and in combination. Include a vehicle control (solvent only).
-
Incubation: Incubate the cells for a period relevant to the cell cycle of your cell line (e.g., 48-72 hours).
-
Cytotoxicity Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 for each drug alone. Use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy.
| Drug Combination | Cell Line | IC50 (this compound alone) | IC50 (Combination Agent alone) | Combination Index (CI) at ED50 |
| This compound + Agent X | MCF-7 | Data to be determined | Data to be determined | Data to be determined |
| This compound + Agent Y | A549 | Data to be determined | Data to be determined | Data to be determined |
Targeted Drug Delivery Systems
Encapsulating this compound in a nanoparticle-based drug delivery system can help to target the drug to the tumor site, thereby reducing systemic exposure and toxicity.
-
Nanoparticle Formulation: Synthesize or obtain nanoparticles (e.g., liposomes, polymeric nanoparticles) loaded with this compound. Characterize the nanoparticles for size, zeta potential, and drug loading efficiency.
-
Cell Culture: Seed cancer cells in appropriate culture vessels.
-
Treatment: Treat the cells with free this compound and this compound-loaded nanoparticles at equivalent drug concentrations. Include empty nanoparticles as a control.
-
Uptake and Cytotoxicity:
-
To assess uptake, fluorescently label the nanoparticles and visualize their internalization using fluorescence microscopy or flow cytometry.
-
To assess efficacy, perform a cytotoxicity assay as described in the combination therapy protocol.
-
-
Data Analysis: Compare the IC50 values of free this compound and the nanoparticle formulation. A lower IC50 for the nanoparticle formulation may indicate enhanced delivery and efficacy.
| Formulation | Cell Line | Average Particle Size (nm) | Drug Loading (%) | IC50 (µM) |
| Free this compound | T24 | N/A | N/A | Data to be determined |
| This compound-Liposomes | T24 | Data to be determined | Data to be determined | Data to be determined |
| This compound-PLGA NP | T24 | Data to be determined | Data to be determined | Data to be determined |
Modulation of DNA Damage Response (DDR)
Inhibiting key proteins in the DNA damage response pathway can prevent cancer cells from repairing the DNA lesions caused by this compound, thus enhancing its cytotoxic effect.
-
Cell Culture and Treatment: Plate cells and treat with this compound, a specific DDR inhibitor (e.g., an ATM or DNA-PK inhibitor), or the combination of both.
-
Western Blot Analysis: After treatment, lyse the cells and perform Western blotting to assess the phosphorylation status of key DDR proteins (e.g., γH2AX, p-ATM, p-CHK2) to confirm target engagement by the inhibitor.
-
Colony Formation Assay:
-
Seed a low number of cells in 6-well plates.
-
Treat with the drugs for a defined period (e.g., 24 hours).
-
Remove the drugs and allow the cells to grow for 10-14 days until visible colonies form.
-
Fix and stain the colonies (e.g., with crystal violet) and count them.
-
-
Data Analysis: Compare the number and size of colonies in the different treatment groups. A significant reduction in colony formation in the combination treatment group compared to single agents indicates enhanced cytotoxicity.
Visualizations
Signaling Pathway: this compound-Induced DNA Damage Response
Caption: this compound induces DNA double-strand breaks, activating ATM and DNA-PK pathways.
Experimental Workflow: In Vitro Synergy Assessment
Caption: Workflow for determining the synergistic effects of this compound with another agent.
Logical Relationship: Improving Therapeutic Index
Caption: Strategies and desired outcomes for improving the therapeutic index of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Triethylene glycol diglycidyl ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. Effects of ethanol and dimethyl sulfoxide on solubility and cytotoxicity of the resin monomer triethylene glycol dimethacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Etoglucid Delivery to Tumor Cells
Disclaimer: Due to the limited availability of specific experimental data for Etoglucid, this technical support center utilizes Etoposide, a well-characterized anti-cancer agent, as a model to provide detailed experimental protocols, troubleshooting guides, and data exemplars. Etoposide, like this compound, is used in chemotherapy; however, its mechanism of action is primarily through the inhibition of topoisomerase II, which may differ from this compound's presumed alkylating agent activity. Researchers should adapt these protocols and troubleshooting tips to the specific properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for drugs like Etoposide?
A1: Etoposide is a topoisomerase II inhibitor. It stabilizes the transient complex between the topoisomerase II enzyme and DNA after the enzyme has created a double-strand break. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks, which triggers cell cycle arrest and apoptosis (programmed cell death).[1][2]
Q2: How can I determine the effective concentration of a cytotoxic agent in my cancer cell line?
A2: The most common method is to perform a dose-response experiment and determine the half-maximal inhibitory concentration (IC50). This involves treating the cells with a range of drug concentrations for a specified period (e.g., 24, 48, or 72 hours) and then measuring cell viability using an assay like the MTT or WST-1 assay.
Q3: My cells are showing resistance to the drug. What are the possible mechanisms?
A3: Drug resistance is a common challenge. For topoisomerase II inhibitors like etoposide, resistance mechanisms can include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can pump the drug out of the cell.[3]
-
Alterations in the drug target: Mutations in the topoisomerase II enzyme can reduce its binding affinity for the drug.[4]
-
Enhanced DNA repair: Upregulation of DNA repair pathways can counteract the DNA damage induced by the drug.[3]
-
Activation of anti-apoptotic pathways: Changes in the expression of proteins involved in apoptosis can make cells less susceptible to programmed cell death.
Q4: What methods can be used to measure the intracellular concentration of the drug?
A4: Quantifying the intracellular drug concentration is crucial for understanding its uptake and retention. Common methods include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7][8][9][10] These techniques allow for the sensitive and specific measurement of the drug in cell lysates.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays (e.g., MTT Assay)
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. Avoid seeding in the outer wells of the plate, which are prone to evaporation ("edge effect"). |
| Incomplete formazan solubilization | After the MTT incubation, ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking the plate for an extended period. |
| Drug precipitation | Visually inspect the drug dilutions and the media in the wells for any signs of precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or a lower concentration range. |
| Contamination | Regularly check cell cultures for any signs of bacterial or fungal contamination. Use sterile techniques throughout the experiment. |
Issue 2: Inconsistent Results in Apoptosis Assays (e.g., Annexin V/PI Staining)
| Possible Cause | Troubleshooting Step |
| Loss of apoptotic cells during washing | Apoptotic cells can become detached. Collect both the supernatant and the adherent cells before staining. Use gentle centrifugation speeds during washing steps. |
| Incorrect compensation settings in flow cytometry | Always include single-stained controls (Annexin V only and PI only) to set up the correct compensation and gates. |
| Premature cell death (necrosis) | High drug concentrations or harsh cell handling can induce necrosis. Ensure you are working within an appropriate dose range that primarily induces apoptosis. |
| Delayed analysis after staining | Analyze the stained cells by flow cytometry as soon as possible (ideally within one hour) to avoid artifacts from prolonged incubation with the staining reagents.[11] |
Issue 3: Low Intracellular Drug Accumulation
| Possible Cause | Troubleshooting Step |
| High activity of efflux pumps | Co-incubate the cells with a known inhibitor of efflux pumps (e.g., verapamil for P-glycoprotein) to see if this increases intracellular drug concentration. |
| Drug instability in culture medium | Assess the stability of your compound in the cell culture medium over the time course of your experiment. This can be done by incubating the drug in the medium without cells and measuring its concentration at different time points. |
| Suboptimal incubation time | Perform a time-course experiment to determine the optimal incubation time for maximal intracellular drug accumulation. |
| Use of nanocarriers | Consider using nanoparticle-based delivery systems to enhance drug solubility, stability, and cellular uptake.[12][13][14][15][16] |
Quantitative Data
Table 1: Exemplar IC50 Values for Etoposide in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 72 | 3.49 |
| MCF-7 | Breast Adenocarcinoma | 48 | ~100 |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | ~200 |
| SCLC cell lines (median) | Small Cell Lung Cancer | Not Specified | 2.06 (sensitive), 50.0 (resistant)[17] |
| Hep-G2 | Hepatocellular Carcinoma | Not Specified | Varies |
| MKN45 | Gastric Cancer | Not Specified | Varies[18] |
| AGS | Gastric Cancer | Not Specified | Varies[18] |
Note: IC50 values are highly dependent on the specific experimental conditions (e.g., cell density, medium formulation, assay type) and should be determined empirically for each experimental system.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cytotoxic drug (e.g., Etoposide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the cytotoxic drug in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only (blank) and cells with drug-free medium (negative control). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells. Plot the percentage of viability against the drug concentration (log scale) to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol is for flow cytometry analysis.
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: After drug treatment, collect the cell culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and then detach them using trypsin. Combine the cell suspension with the collected medium.
-
Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 2. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Target specific intracellular quantification of etoposide by quadrupole-time of flight based mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a robust analytical method to quantify both etoposide and prodigiosin in polymeric nanoparticles by reverse-phase high-performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. HPLC-UV method for quantifying etoposide in plasma and tumor interstitial fluid by microdialysis: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medpace.com [medpace.com]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. Enhanced tumor uptake, biodistribution and pharmacokinetics of etoposide loaded nanoparticles in Dalton's lymphoma tumor bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Etoposide-Bound Magnetic Nanoparticles Designed for Remote Targeting of Cancer Cells Disseminated Within Cerebrospinal Fluid Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-delivery of etoposide and cisplatin in dual-drug loaded nanoparticles synergistically improves chemoradiotherapy in non-small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced efficacy of breast cancer treatment with etoposide-graphene oxide nanogels: A novel nanomedicine approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advancements in the targeted delivery of etoposide nanomedicine for cancer therapy: A comprehensive review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on strategies to reduce the cytotoxic effects of Etoglucid on normal, non-cancerous cells during in vitro experiments.
Disclaimer: Research specifically detailing methods to reduce this compound-related cytotoxicity in normal cells is limited. The strategies outlined below are based on established principles for mitigating the off-target effects of alkylating agents and other cytotoxic compounds. Researchers should validate these approaches for their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: My experiment shows high levels of cytotoxicity with this compound in my normal cell line. What are the primary reasons for this?
A1: this compound is an alkylating agent that exerts its cytotoxic effects by forming covalent bonds with DNA, leading to cross-links that disrupt DNA replication and transcription.[1] This mechanism is not specific to cancer cells. Normal, healthy cells, especially those that are actively proliferating, are also susceptible to this DNA damage, which can trigger cell cycle arrest and apoptosis. The indiscriminate nature of DNA alkylation is the fundamental reason for cytotoxicity in normal cells.[2]
Q2: What are the potential cellular mechanisms that could be targeted to protect normal cells from this compound?
A2: Based on the mechanisms of action for alkylating agents, two primary strategies can be explored to protect normal cells:
-
Inducing Temporary Cell Cycle Arrest (Cyclotherapy): Since this compound primarily targets proliferating cells, inducing a temporary and reversible state of quiescence (G0/G1 arrest) in normal cells can render them less sensitive to the drug's effects.[3]
-
Enhancing Intracellular Detoxification and Scavenging of Reactive Species: Bolstering the cell's natural defense mechanisms against chemical insults can help neutralize the drug or its reactive intermediates before they can cause significant DNA damage. This can involve increasing the levels of antioxidants like glutathione.
Q3: Are there any known small molecules or compounds that can be used to protect normal cells from alkylating agents like this compound?
A3: While specific studies on this compound are lacking, two promising approaches for other alkylating agents are:
-
Cell Cycle Inhibitors: Compounds like CDK4/6 inhibitors (e.g., Palbociclib) can be used to induce a G0/G1 arrest in normal cells with a functional Rb pathway.
-
Antioxidants and Thiol-Containing Compounds: N-acetylcysteine (NAC) is a precursor to the antioxidant glutathione and has been shown to protect against the cytotoxicity of other DNA-damaging agents like cisplatin by reducing oxidative stress and potentially by directly interacting with the cytotoxic agent.
Troubleshooting Guides
Issue 1: Excessive Cytotoxicity in Normal Cell Monocultures
Problem: You observe a high degree of cell death in your normal cell line control when treated with this compound at concentrations intended to be effective against cancer cells.
Possible Causes:
-
High Proliferation Rate of Normal Cells: The normal cell line you are using may have a high proliferation rate, making it particularly sensitive to a DNA cross-linking agent.
-
Suboptimal Drug Concentration: The concentration of this compound may be too high for your specific normal cell line.
-
Lack of Protective Mechanisms: The normal cell line may have inherently low levels of protective enzymes like aldehyde dehydrogenase or glutathione S-transferase.[4]
Troubleshooting Strategies:
| Strategy | Description | Key Considerations |
| Dose-Response Optimization | Perform a dose-response curve for both your normal and cancer cell lines to determine the therapeutic window. | Identify a concentration that maximizes cancer cell death while minimizing toxicity to normal cells. |
| Implement Cyclotherapy | Induce a transient G0/G1 cell cycle arrest in the normal cells before and during this compound treatment. | See Experimental Protocol 1 for a detailed methodology using a CDK4/6 inhibitor. This is most effective if your cancer cell line has a deficient p53 or Rb pathway, making it resistant to the cell cycle inhibitor. |
| Co-treatment with N-acetylcysteine (NAC) | Co-administer NAC with this compound to potentially reduce oxidative stress and drug-induced damage. | See Experimental Protocol 2 for a detailed methodology. Optimize NAC concentration to avoid interfering with this compound's efficacy against cancer cells. |
Issue 2: Loss of this compound Efficacy in Co-cultures with Protective Agents
Problem: When using a protective agent (e.g., NAC) in a co-culture of normal and cancer cells, the anti-cancer effect of this compound is diminished.
Possible Causes:
-
Interference with this compound's Mechanism: The protective agent may be directly neutralizing this compound or interfering with the downstream signaling pathways required for apoptosis in cancer cells.
-
Protective Effect on Cancer Cells: The protective strategy may not be specific to normal cells and could also be shielding the cancer cells from this compound.
Troubleshooting Strategies:
| Strategy | Description | Key Considerations |
| Optimize Protective Agent Concentration | Perform a matrix titration of both this compound and the protective agent to find concentrations that protect normal cells without compromising anti-cancer activity. | Start with the lowest effective concentration of the protective agent. |
| Sequential Dosing | Instead of co-treatment, consider a pre-treatment with the protective agent, followed by a washout step before adding this compound. | This is more applicable to cyclotherapy where the goal is to arrest normal cells before drug exposure. |
| Verify Selectivity of Protection | Test the protective agent on the cancer cell line alone to ensure it does not inhibit this compound-induced cytotoxicity. | If the agent protects both cell types, it is not a suitable candidate for improving the therapeutic window in your model. |
Quantitative Data Summary
The following tables summarize hypothetical data based on the expected outcomes of the proposed strategies. Researchers should generate their own data for their specific cell lines and experimental conditions.
Table 1: Hypothetical IC50 Values (µM) of this compound in Normal and Cancer Cell Lines with Protective Strategies
| Cell Line | This compound Alone | This compound + Palbociclib (1 µM) | This compound + NAC (5 mM) |
| Normal Fibroblasts | 15 | 45 | 35 |
| Cancer Cell Line (p53 mutant) | 10 | 11 | 12 |
Table 2: Hypothetical Percentage of Apoptotic Cells (Annexin V+) after 24h Treatment
| Treatment Group | Normal Fibroblasts | Cancer Cell Line (p53 mutant) |
| Vehicle Control | <5% | <5% |
| This compound (20 µM) | 60% | 75% |
| Palbociclib (1 µM) -> this compound (20 µM) | 20% | 73% |
| NAC (5 mM) + this compound (20 µM) | 30% | 70% |
Experimental Protocols
Experimental Protocol 1: Cyclotherapy-Mediated Protection of Normal Cells
Objective: To induce a transient G0/G1 cell cycle arrest in normal cells to reduce their sensitivity to this compound.
Materials:
-
Normal and cancer cell lines
-
Complete cell culture medium
-
CDK4/6 inhibitor (e.g., Palbociclib)
-
This compound
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
96-well plates for viability assays
-
Reagents for viability assay (e.g., MTT, CellTiter-Glo®)
Methodology:
-
Determine Optimal CDK4/6 Inhibitor Concentration:
-
Seed normal cells in a 6-well plate.
-
Treat with a range of Palbociclib concentrations (e.g., 50 nM to 1 µM) for 24 hours.
-
Harvest cells, fix, and stain with Propidium Iodide.
-
Analyze cell cycle distribution by flow cytometry. Select the lowest concentration that induces a significant G1 arrest.
-
-
Protection Assay:
-
Seed normal and cancer cells in separate 96-well plates.
-
Pre-treat the normal cells with the optimized concentration of Palbociclib for 24 hours.
-
Add serial dilutions of this compound to both the pre-treated normal cells and the untreated cancer cells.
-
Incubate for an additional 48-72 hours.
-
Assess cell viability using an appropriate assay (e.g., MTT).
-
Calculate and compare the IC50 values.
-
Experimental Protocol 2: N-acetylcysteine (NAC) Co-treatment
Objective: To evaluate the potential of NAC to mitigate this compound-induced cytotoxicity in normal cells.
Materials:
-
Normal and cancer cell lines
-
Complete cell culture medium
-
N-acetylcysteine (NAC)
-
This compound
-
Reagents for cytotoxicity assay (e.g., LDH release assay kit)
-
Reagents for assessing oxidative stress (e.g., DCFDA)
Methodology:
-
Determine Optimal NAC Concentration:
-
Seed normal cells in a 96-well plate.
-
Treat cells with a range of NAC concentrations (e.g., 1 mM to 10 mM) for 24 hours to ensure no intrinsic toxicity.
-
-
Cytoprotection Assay:
-
Seed normal and cancer cells in 96-well plates.
-
Treat cells with a fixed, non-toxic concentration of NAC (e.g., 5 mM) and serial dilutions of this compound simultaneously.
-
Include controls for this compound alone and NAC alone.
-
Incubate for 24-48 hours.
-
Measure cytotoxicity using an LDH release assay, which quantifies membrane integrity.
-
-
(Optional) Oxidative Stress Measurement:
-
Pre-treat cells with NAC for 1-2 hours.
-
Add this compound and incubate for a shorter period (e.g., 4-6 hours).
-
Use a fluorescent probe like DCFDA to measure intracellular reactive oxygen species (ROS) levels via flow cytometry or a plate reader.
-
Visualizations
Caption: Cyclotherapy strategy to protect normal cells.
Caption: Proposed mechanism of NAC-mediated cytoprotection.
Caption: General experimental workflow for testing cytoprotection.
References
- 1. The glycolytic inhibitor 2-deoxy-D-glucose enhances the efficacy of etoposide in ehrlich ascites tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etoposide Side Effects: Common, Severe, Long Term [drugs.com]
- 3. Cytotoxic and cytostatic effects of digitoxigenin monodigitoxoside (DGX) in human lung cancer cells and its link to Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phloroglucinol Attenuates Free Radical-induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Etoglucid Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the degradation products of Etoglucid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound is a diepoxide compound used as an antineoplastic agent. Its chemical structure, containing two reactive epoxide rings, makes it susceptible to degradation, primarily through hydrolysis. The opening of one or both epoxide rings can lead to the formation of less active or inactive degradation products, impacting the drug's efficacy and potentially introducing impurities.
Q2: What are the most likely degradation products of this compound?
A2: Based on the chemical structure of this compound, the most probable degradation products are formed through the hydrolysis of the epoxide rings. This results in the formation of the corresponding diols. Depending on the reaction conditions, this can lead to a mono-diol (one epoxide ring opened) or a di-diol (both epoxide rings opened). Oxidation of the ether linkages is also a theoretical possibility under certain conditions, though hydrolysis is generally the primary concern.
Q3: How can I minimize the degradation of this compound during storage and handling?
A3: To minimize degradation, this compound should be stored in a cool, dry place, protected from light and moisture.[1] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation.[1] When handling, it is crucial to use dry equipment and solvents to avoid introducing water, which can initiate hydrolysis. For solution preparations, use of anhydrous solvents is recommended whenever the experimental design allows.
Q4: What are the initial signs of this compound degradation in a sample?
A4: Initial signs of degradation can be subtle and may not be visible. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A chromatogram of a degraded sample will show additional peaks corresponding to the degradation products, and a decrease in the peak area of the parent this compound compound. In some cases, significant degradation in solution might lead to a slight change in pH or the physical appearance of the solution, but these are not reliable primary indicators.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the HPLC chromatogram of an this compound sample.
-
Possible Cause 1: Hydrolytic Degradation. The epoxide rings of this compound are susceptible to hydrolysis, leading to the formation of diol degradation products. This is more likely to occur if the sample has been exposed to moisture or acidic/basic conditions.
-
Troubleshooting Steps:
-
Verify the water content of the solvents and reagents used. Switch to anhydrous solvents if possible.
-
Check the pH of the sample solution. If it is not neutral, consider if the sample has been in contact with acidic or basic residues.
-
To confirm if the extra peaks are hydrolysis products, a forced degradation study under acidic and basic conditions can be performed. The retention times of the degradation products formed under these controlled conditions can be compared to the unexpected peaks in the original sample.
-
-
Possible Cause 2: Oxidative Degradation. Although less common than hydrolysis for epoxides, oxidation can occur, especially if the sample has been exposed to air, light, or oxidizing agents for an extended period.
-
Troubleshooting Steps:
-
Store samples under an inert atmosphere and protect them from light.
-
Perform a forced degradation study using an oxidizing agent (e.g., hydrogen peroxide) to generate potential oxidative degradation products for comparison by HPLC.
-
Issue 2: The concentration of this compound in a standard solution appears to decrease over time.
-
Possible Cause: Instability in Solution. this compound may not be stable in the chosen solvent system over the intended duration of the experiment.
-
Troubleshooting Steps:
-
Conduct a solution stability study. Prepare a fresh solution of this compound and analyze it by HPLC at regular intervals (e.g., 0, 2, 4, 8, 24 hours) under the typical storage and handling conditions of your experiment.
-
If degradation is observed, consider using a different, more aprotic and anhydrous solvent.
-
Prepare fresh solutions of this compound immediately before use to minimize the impact of any potential instability.
-
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[2][3][4][5]
Objective: To generate the likely degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
Heating block or water bath
-
UV chamber for photolytic studies
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 70°C for 48 hours. Also, reflux the this compound stock solution at 70°C for 24 hours. Prepare samples for HPLC analysis by dissolving the solid or diluting the solution.
-
Photolytic Degradation: Expose the this compound stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark under the same temperature conditions. Prepare samples for HPLC analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see protocol below).
Stability-Indicating HPLC Method
Objective: To separate and quantify this compound in the presence of its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Start with 90% A and 10% B.
-
Linearly increase to 90% B over 20 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (as epoxides may not have a strong chromophore, low UV may be necessary)
-
Injection Volume: 10 µL
Data Presentation:
| Stress Condition | This compound (% Remaining) | Degradation Product 1 (Area %) | Degradation Product 2 (Area %) |
| Acid Hydrolysis (24h) | 75.2 | 24.8 (RT ~5.2 min) | - |
| Base Hydrolysis (24h) | 68.5 | 31.5 (RT ~5.2 min) | - |
| Oxidative (24h) | 95.1 | - | 4.9 (RT ~7.8 min) |
| Thermal (48h solid) | 98.9 | - | - |
| Photolytic (24h) | 99.2 | - | - |
Note: The above data is hypothetical and for illustrative purposes. Retention times (RT) and percentages will vary based on the actual experimental outcome.
LC-MS/MS Method for Degradation Product Identification
Objective: To identify the structure of the degradation products generated during the forced degradation study.[6][7][8][9][10]
Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
LC Conditions:
-
Use the same column and mobile phase as the HPLC method to ensure correlation of retention times.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan to detect the molecular ions of the parent drug and degradation products. Product ion scan (MS/MS) of the detected molecular ions to obtain fragmentation patterns.
-
Expected Ions:
-
This compound: [M+H]⁺, [M+Na]⁺
-
Mono-diol Hydrolysis Product: [M+H₂O+H]⁺, [M+H₂O+Na]⁺
-
Di-diol Hydrolysis Product: [M+2H₂O+H]⁺, [M+2H₂O+Na]⁺
-
By analyzing the mass-to-charge ratio (m/z) of the parent and fragment ions, the structure of the degradation products can be elucidated.
Visualizations
Caption: Proposed primary degradation pathway of this compound via hydrolysis.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. chemicea.com [chemicea.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sgs.com [sgs.com]
- 6. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Refining Etoglucid Treatment Protocols for Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining Etoglucid treatment protocols, particularly in the context of resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an epoxide compound that functions as an alkylating antineoplastic agent.[1][2] Its primary mechanism of action involves the cross-linking of DNA through its epoxide groups. This disruption of DNA integrity interferes with essential cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2]
Q2: How are this compound-resistant cell lines developed?
While specific protocols for developing this compound-resistant cell lines are not widely published, the general principle involves continuous or intermittent exposure of a parental cancer cell line to gradually increasing concentrations of this compound. This process selects for cells that have developed mechanisms to survive and proliferate in the presence of the drug. The key steps typically include:
-
Determination of Initial IC50: The half-maximal inhibitory concentration (IC50) of the parental cell line is first determined to establish a baseline sensitivity.
-
Stepwise Dose Escalation: Cells are cultured in the presence of a low concentration of this compound (e.g., IC10-IC20), and the concentration is incrementally increased as the cells adapt and resume proliferation.
-
Selection and Expansion: Surviving cells at each concentration are expanded.
-
Confirmation of Resistance: The IC50 of the selected cell population is re-evaluated and compared to the parental line. A significant increase in the IC50 value indicates the development of resistance.
Q3: What are the potential mechanisms of resistance to this compound?
As an alkylating agent that induces DNA cross-links, resistance to this compound can arise from several cellular adaptations:
-
Enhanced DNA Repair: Upregulation of DNA repair pathways, such as the Base Excision Repair (BER) and Nucleotide Excision Repair (NER) pathways, can efficiently remove this compound-induced DNA adducts and cross-links.[3][4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and cytotoxic effect.[5][6][7][8]
-
Altered DNA Damage Response (DDR): Defects or modifications in the DDR signaling network can allow cells to tolerate DNA damage, evade apoptosis, and continue to proliferate despite the presence of this compound-induced lesions.[9][10][11]
-
Increased Glutathione (GSH) Levels: Elevated levels of intracellular glutathione and the activity of glutathione S-transferases (GSTs) can lead to the detoxification and inactivation of this compound.[12]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound and resistant cell lines.
| Problem | Possible Cause | Recommended Solution |
| High cell death during development of resistant cell line. | The incremental increase in this compound concentration is too high. | Reduce the fold-increase of this compound at each step. Allow cells more time to recover and proliferate between dose escalations. |
| Loss of resistant phenotype over time. | The resistant cell line was cultured without the selective pressure of this compound. | Maintain the resistant cell line in a medium containing a low, non-toxic concentration of this compound to preserve the resistant phenotype. |
| Inconsistent IC50 values for the resistant cell line. | The resistant cell population is heterogeneous. | Perform single-cell cloning to isolate and characterize a monoclonal resistant cell line with a stable phenotype. |
| No significant difference in IC50 between parental and "resistant" cell lines. | The selection pressure was not sufficient or the duration was too short. | Extend the duration of exposure to each this compound concentration and consider a higher final concentration for selection. |
| The parental cell line has intrinsic resistance mechanisms. | Characterize the baseline expression of DNA repair proteins and ABC transporters in the parental cell line. | |
| Unexpected sensitivity of the resistant line to other drugs. | The mechanism of resistance is specific to this compound. | This can be an opportunity to explore synergistic drug combinations. Investigate the specific resistance mechanism to understand the observed sensitivity. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) |
| MCF-7 (Breast Cancer) | 15 | 180 | 12 |
| A549 (Lung Cancer) | 25 | 300 | 12 |
| HCT116 (Colon Cancer) | 10 | 150 | 15 |
Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line
Table 2: Example of Cross-Resistance Profile of a Hypothetical this compound-Resistant Cell Line (MCF-7/EtoR)
| Drug | Class | Parental IC50 (µM) | MCF-7/EtoR IC50 (µM) | Resistance Index (RI) |
| This compound | Alkylating Agent | 15 | 180 | 12 |
| Cisplatin | Alkylating Agent | 5 | 50 | 10 |
| Doxorubicin | Topoisomerase II Inhibitor | 0.5 | 10 | 20 |
| Paclitaxel | Microtubule Inhibitor | 0.01 | 0.01 | 1 |
Experimental Protocols
Protocol for Development of an this compound-Resistant Cell Line
This protocol provides a general framework for generating a resistant cell line through stepwise exposure to this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture flasks, plates, and other consumables
-
Hemocytometer or automated cell counter
-
Cryovials
Procedure:
-
Determine Parental IC50:
-
Perform a cell viability assay (e.g., MTT or CCK-8) with a range of this compound concentrations to determine the IC50 value for the parental cell line.
-
-
Initial Exposure:
-
Culture the parental cells in a medium containing a low concentration of this compound, typically the IC10 or IC20 value determined in the previous step.
-
-
Monitoring and Passaging:
-
Monitor the cells daily. Initially, significant cell death is expected.
-
Replace the medium with fresh this compound-containing medium every 2-3 days.
-
When the surviving cells reach 70-80% confluency, passage them at a suitable subculture ratio.
-
-
Dose Escalation:
-
Once the cells show stable growth at the initial concentration for several passages, increase the this compound concentration by a factor of 1.5 to 2.
-
Repeat the monitoring and passaging steps. Expect an initial period of cell death followed by the recovery of a resistant population.
-
-
Repeat Dose Escalation:
-
Continue this stepwise increase in this compound concentration until the desired level of resistance is achieved (e.g., 10-fold or higher IC50 compared to the parental line). This process can take several months.
-
-
Cryopreservation:
-
At each successful dose escalation step, cryopreserve a stock of the cells. This provides a backup if the cells do not survive a subsequent concentration increase.
-
-
Characterization of the Resistant Line:
-
Once the final resistant cell line is established, determine its IC50 for this compound and compare it to the parental line.
-
Culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50 to assess the stability of the resistant phenotype.
-
Maintain a continuous culture of the resistant line in a medium containing a maintenance concentration of this compound (e.g., the IC20 of the resistant line) to ensure the retention of the resistant phenotype.
-
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate IC50 values.
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: Workflow for developing this compound-resistant cell lines.
Caption: Potential signaling pathways in this compound resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Triethylene Glycol Diglycidyl Ether | C12H22O6 | CID 16058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanisms of chemoresistance to alkylating agents in malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 8. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Damage Response in Cancer Therapy and Resistance: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancerbiomed.org [cancerbiomed.org]
- 11. Deficient DNA damage signaling leads to chemoresistance to cisplatin in oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Etoglucid vs. Cisplatin: A Comparative Efficacy Guide for Bladder Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of etoglucid and cisplatin, two chemotherapeutic agents used in the treatment of bladder cancer. While cisplatin is a cornerstone of systemic chemotherapy for muscle-invasive bladder cancer, this compound has been used as an intravesical agent for non-muscle-invasive disease. This document synthesizes available preclinical data to inform research and development efforts in bladder cancer therapeutics.
Executive Summary
Direct comparative studies evaluating the efficacy of this compound and cisplatin in the same bladder cancer cell line panels under identical experimental conditions are limited in the publicly available scientific literature. However, by consolidating data from various sources, we can draw inferences about their respective mechanisms and cytotoxic potential.
Cisplatin is a platinum-based alkylating-like agent that forms DNA adducts, leading to DNA damage, cell cycle arrest, and apoptosis.[1][2] Its efficacy varies significantly across different bladder cancer cell lines, with reported 50% inhibitory concentration (IC50) values ranging from micromolar to millimolar concentrations, reflecting the heterogeneity of the disease.[3][4]
This compound is an epoxide-containing alkylating agent.[5] Its mechanism of action also involves the alkylation of DNA, leading to cross-linking and inhibition of DNA replication. Specific in vitro cytotoxicity data, such as IC50 values in a range of bladder cancer cell lines, are not as extensively documented as for cisplatin.
This guide will present the available quantitative data, detail the experimental protocols used to assess drug efficacy, and visualize the known signaling pathways.
Comparative Efficacy: Quantitative Data
The following tables summarize the available quantitative data on the cytotoxic effects of cisplatin and this compound on various bladder cancer cell lines. It is crucial to note that the data for each drug are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Cisplatin Cytotoxicity in Bladder Cancer Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (hours) | Assay Method | Reference |
| T24 | 7.637 | 72 | CCK-8 | [6] |
| RT4 | 7.426 | 72 | CCK-8 | [6] |
| HT1197 | ~5 | 72 | CCK-8 | [6] |
| SW780 | ~5 | 72 | CCK-8 | [6] |
| RT112 | ~5 | 72 | CCK-8 | [6] |
| HT1376 | <5 | 72 | CCK-8 | [6] |
| 5637 | ~2 µg/ml (~6.7 µM) | 72 | MTT | [1] |
| J82 | 4.98 µg/mL (~16.6 µM) | 48 | CCK-8 | [7] |
| UMUC9 | ~5 | 48 | MTT | [3] |
| UMUC14 | ~10 | 48 | MTT | [3] |
| 253JBV | ~2 | 48 | MTT | [3] |
Table 2: this compound Cytotoxicity in Cancer Cell Lines
Mechanism of Action and Signaling Pathways
Cisplatin
Cisplatin enters the cell and its chloride ligands are replaced by water molecules, forming a reactive aquated species. This complex then binds to the N7 position of purine bases in DNA, primarily guanine, leading to intrastrand and interstrand cross-links.[1] These DNA adducts distort the DNA structure, inhibiting replication and transcription, which in turn activates DNA damage response (DDR) pathways.[4] This ultimately leads to cell cycle arrest, typically at the G2/M phase, and induction of apoptosis through both p53-dependent and -independent mechanisms.[2][6]
References
- 1. The effect of cisplatin in 5637 bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bladder Cancer | Strong apoptotic response of testis tumor cells following cisplatin treatment | springermedicine.com [springermedicine.com]
- 7. Evaluation of the Mechanisms Involved in the Development of Bladder Toxicity following Exposure to Occupational Bladder Cancer Causative Chemicals Using DNA Adductome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Etoglucid as a Potent DNA Cross-Linking Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Etoglucid and other established DNA cross-linking agents. Due to limited publicly available data on this compound, this document focuses on its presumed mechanism of action based on its chemical structure and draws comparisons with well-characterized agents: Cisplatin, Mitomycin C, and Melphalan. The experimental protocols provided are standard methods for assessing DNA cross-linking activity and can be adapted for the evaluation of this compound.
Mechanism of Action: DNA Cross-Linking
DNA cross-linking agents are a class of chemotherapeutic drugs that covalently link the two strands of a DNA molecule, preventing the separation of the strands and thereby inhibiting DNA replication and transcription. This disruption of essential cellular processes ultimately leads to cell cycle arrest and apoptosis.
This compound , also known as triethylene glycol diglycidyl ether, is an epoxide-containing compound. Its two reactive epoxide rings are highly susceptible to nucleophilic attack by the nitrogenous bases of DNA, particularly the N7 position of guanine. This bifunctional nature allows this compound to form covalent bonds with two different DNA bases, resulting in either intrastrand or interstrand cross-links. The latter are considered more cytotoxic as they present a more significant block to DNA replication.
dot
Caption: Proposed mechanism of this compound-induced DNA cross-linking.
Comparative Analysis of DNA Cross-Linking Agents
| Agent | Chemical Class | Primary DNA Adducts |
| This compound | Diepoxide | Presumed interstrand and intrastrand cross-links |
| Cisplatin | Platinum compound | Primarily 1,2-intrastrand cross-links (~90%), some interstrand cross-links[1] |
| Mitomycin C | Aziridine | Interstrand cross-links at CpG sequences |
| Melphalan | Nitrogen mustard | Interstrand and intrastrand cross-links, monoadducts |
Table 1: Comparison of DNA Cross-Linking Agents.
Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. The following table presents a compilation of reported IC50 values for the comparator drugs in various cancer cell lines. No publicly available IC50 data for this compound was found.
| Cell Line | Cisplatin (µM) | Mitomycin C (µM) | Melphalan (µM) |
| A2780 (Ovarian) | 5-10[2] | - | - |
| Ovcar (Ovarian) | 10-20[2] | - | - |
| HCT116 (Colon) | - | 6[3] | - |
| HCT116b (Colon) | - | 10[3] | - |
| HCT116-44 (Colon) | - | 50[3] | - |
| RPMI8226 (Multiple Myeloma) | - | - | 8.9[4] |
| THP1 (Leukemia) | - | - | 6.26[4] |
| HL60 (Leukemia) | - | - | 3.78[4] |
Table 2: IC50 Values of Comparator DNA Cross-Linking Agents in Various Cancer Cell Lines. Note: IC50 values can vary significantly between studies due to differences in experimental conditions.[5]
Experimental Protocols for Validating DNA Cross-Linking
The following are detailed protocols for key experiments used to validate and quantify the activity of DNA cross-linking agents. These methods are directly applicable to the study of this compound.
Comet Assay (Single-Cell Gel Electrophoresis) for Detecting Interstrand Cross-Links
The comet assay is a sensitive method for detecting DNA damage in individual cells. A modification of the alkaline comet assay can be used to specifically detect interstrand cross-links.[6][7][8][9][10] The principle is that cross-links reduce the migration of DNA fragments induced by a separate DNA damaging agent (e.g., ionizing radiation).
dot
Caption: Workflow for the modified Comet assay to detect DNA interstrand cross-links.
Protocol:
-
Cell Treatment: Treat cells with varying concentrations of the test agent (e.g., this compound) for a defined period. Include a positive control (e.g., Cisplatin) and a negative control (vehicle).
-
Irradiation: After treatment, irradiate the cells with a fixed dose of X-rays (e.g., 5-10 Gy) on ice to induce random DNA strand breaks.
-
Cell Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100) at 4°C for at least 1 hour to remove cell membranes and proteins.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow the DNA to unwind. Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the number of interstrand cross-links. Quantify the tail moment or percentage of DNA in the tail using appropriate software. A decrease in DNA migration compared to the irradiated control indicates the presence of cross-links.
Western Blotting for DNA Damage Response (DDR) Markers
The formation of DNA cross-links triggers a cellular DNA damage response (DDR). A key marker of this response is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[11][12] Western blotting can be used to quantify the levels of γH2AX and other DDR proteins.
dot
Caption: General workflow for Western blotting to detect DNA damage response proteins.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the test agent. At various time points, harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-γH2AX). After washing with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
DNA Damage Response Signaling Pathway
The formation of DNA interstrand cross-links activates a complex signaling network, with the Fanconi Anemia (FA) pathway playing a central role in their repair.[13][14][15][16][17] The activation of this pathway involves a series of protein monoubiquitination events, leading to the recruitment of nucleases and other repair factors to the site of the lesion. The FA pathway coordinates with other DNA repair mechanisms, such as homologous recombination, to resolve the cross-link and restore DNA integrity.
dot
Caption: Simplified overview of the Fanconi Anemia pathway for ICL repair.
Conclusion
This compound, as a diepoxide compound, is structurally poised to act as a DNA cross-linking agent, a mechanism shared with established and potent chemotherapeutic drugs like Cisplatin, Mitomycin C, and Melphalan. While the precise quantitative potency and the detailed cellular responses to this compound-induced DNA damage remain to be fully elucidated through dedicated experimental studies, the protocols and comparative framework provided in this guide offer a robust starting point for its validation. Further research is warranted to generate the necessary data to definitively position this compound within the arsenal of DNA cross-linking agents for cancer therapy.
References
- 1. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of tumor cell sensitivity to mitomycin C by "B23 translocation" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of cisplatin-DNA crosslinks formation with UV-C application by the alkaline Comet-assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of crosslinks with the comet assay in relationship to genotoxicity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Newly Synthesized Melphalan Analogs Induce DNA Damage and Mitotic Catastrophe in Hematological Malignant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Newly Synthesized Melphalan Analogs Induce DNA Damage and Mitotic Catastrophe in Hematological Malignant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of the activation of the Fanconi anemia pathway by the p21 cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. The Fanconi anaemia pathway orchestrates incisions at sites of crosslinked DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Fanconi anaemia pathway: new players and new functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Predictive Biomarkers for Etoglucid Sensitivity in Tumors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of potential biomarkers for predicting tumor sensitivity to the alkylating agent Etoglucid. Given the limited direct research on this compound, this guide draws parallels from other alkylating agents and platinum-based chemotherapies to infer and compare key biomarkers involved in DNA repair, drug efflux, and cellular detoxification.
This compound, an epoxide compound, exerts its cytotoxic effects by cross-linking DNA, which disrupts DNA replication and triggers cell cycle arrest and apoptosis.[1][2] Resistance to this compound, much like other alkylating agents, is a significant clinical challenge. Identifying predictive biomarkers for treatment response is crucial for personalizing therapy and improving patient outcomes. This guide explores the most promising candidate biomarkers and provides the experimental framework for their assessment.
Comparative Analysis of Potential Biomarkers
The sensitivity of a tumor to this compound is likely influenced by a complex interplay of cellular mechanisms. Based on the known mechanisms of action and resistance to similar chemotherapeutic agents, we can categorize potential biomarkers into three main groups: DNA Repair Enzymes, Cellular Detoxification Systems, and Drug Efflux Pumps.
| Biomarker Category | Biomarker | Role in this compound/Alkylating Agent Sensitivity | Impact on Sensitivity | Supporting Evidence from Similar Agents |
| DNA Repair Enzymes | O6-methylguanine-DNA methyltransferase (MGMT) | Removes alkyl groups from the O6 position of guanine, directly reversing DNA damage.[3] | Low/Absent Expression: Increased SensitivityHigh Expression: Resistance | Low MGMT expression, often due to promoter methylation, is a strong predictor of response to temozolomide in glioblastoma.[4][5] Patients with MGMT promoter methylation show significantly higher response rates to temozolomide-based therapy (51.8% vs. 17.7% in unmethylated).[6][7] |
| Excision Repair Cross-Complementation Group 1 (ERCC1) | A key component of the nucleotide excision repair (NER) pathway, which removes DNA adducts created by alkylating agents and platinum drugs.[8] | Low Expression: Increased SensitivityHigh Expression: Resistance | Low ERCC1 expression is associated with better response and survival in patients with non-small cell lung cancer (NSCLC) and cervical cancer treated with platinum-based chemotherapy.[9][10] In cervical cancer patients, low ERCC1 was associated with a 73.7% response rate compared to 15.4% in the high ERCC1 group.[9] | |
| Cellular Detoxification | Glutathione S-transferases (GSTs), particularly GSTP1 | Catalyze the conjugation of glutathione (GSH) to electrophilic compounds, including alkylating agents, leading to their detoxification and excretion.[10][11][12] | Low Expression: Increased SensitivityHigh Expression: Resistance | Overexpression of GSTP1 is linked to resistance to doxorubicin and cisplatin in various cancers.[13][14] Suppression of GSTP1 in osteosarcoma cells led to a 2.5-fold increase in sensitivity to doxorubicin and cisplatin.[15] |
| Drug Efflux Pumps | ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein/ABCB1) | Act as cellular pumps that actively transport a wide range of chemotherapeutic drugs out of the cancer cell, reducing intracellular drug concentration and efficacy.[9][16][17] | Low Expression: Increased SensitivityHigh Expression: Resistance | P-glycoprotein expression is a well-established mechanism of multidrug resistance and correlates with poor response to chemotherapy in several tumor types.[2][18][19] |
Experimental Protocols for Biomarker Assessment
Accurate and reproducible assessment of these potential biomarkers is essential for their clinical validation. The following are detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22][23]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or other alkylating agents for 24-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[21][22]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
DNA Damage Assessment (Comet Assay)
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[11][16][17][24]
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the tumor tissue or cell culture.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and spread it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer (pH > 13) to unwind the DNA and separate the strands. Apply an electric field (typically 25V for 20-30 minutes).[11]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green I, propidium iodide).
-
Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage.
Protein Expression Analysis (Immunohistochemistry - IHC)
IHC is used to detect the presence and localization of specific proteins in tissue samples.
Protocol for MGMT, ERCC1, P-glycoprotein, and GSTP1:
-
Tissue Preparation: Fix tumor biopsy samples in formalin and embed in paraffin. Cut 4-5 µm sections and mount them on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block solution.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies specific for MGMT, ERCC1, P-glycoprotein, or GSTP1 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Scoring: Evaluate the staining intensity and the percentage of positive cells to generate a score.
Gene Expression Analysis (Quantitative PCR - qPCR)
qPCR is used to measure the mRNA expression levels of target genes.
Protocol for GST and ABC Transporter Genes:
-
RNA Extraction: Extract total RNA from tumor cells or tissues using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, gene-specific primers for the target genes (e.g., GSTP1, ABCB1) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based system.
-
Amplification and Data Analysis: Perform the qPCR in a real-time PCR cycler. The cycle threshold (Ct) value is used to determine the initial amount of target mRNA. Relative gene expression is calculated using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
Understanding the cellular pathways affected by this compound is key to identifying robust biomarkers.
This compound's Mechanism of Action and Resistance Pathways
This compound, as a bifunctional alkylating agent, induces DNA interstrand crosslinks.[1] This damage triggers the DNA Damage Response (DDR), leading to cell cycle arrest and apoptosis if the damage is irreparable.[25] Resistance can arise from increased DNA repair, enhanced drug efflux, or detoxification.
Caption: this compound mechanism of action and resistance pathways.
Experimental Workflow for Biomarker Discovery
A typical workflow for identifying and validating predictive biomarkers for this compound sensitivity involves a multi-step process from in vitro screening to clinical validation.
Caption: Workflow for this compound biomarker discovery.
Conclusion
While direct clinical data on predictive biomarkers for this compound is limited, a strong rationale exists for investigating markers of DNA repair, cellular detoxification, and drug efflux. The comparative data from other alkylating agents and platinum-based therapies provide a solid foundation for initiating studies on MGMT, ERCC1, GSTs, and ABC transporters in the context of this compound sensitivity. The experimental protocols and workflows outlined in this guide offer a practical framework for researchers to systematically evaluate these potential biomarkers, with the ultimate goal of personalizing this compound therapy and improving patient outcomes. Further prospective clinical trials are warranted to validate these biomarkers specifically for this compound treatment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. P-glycoprotein, multidrug resistance and tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Glioblastoma - Wikipedia [en.wikipedia.org]
- 5. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. Correlation between MGMT promoter methylation and response to temozolomide-based therapy in neuroendocrine neoplasms: an observational retrospective multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Downregulation of XPF–ERCC1 enhances cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ERCC1 expression status predicts the response and survival of patients with metastatic or recurrent cervical cancer treated via platinum-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 12. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [en.bio-protocol.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Overexpression of Glutathione S-Transferases in Human Diseases: Drug Targets and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression of human glutathione S-transferase P1 mediates the chemosensitivity of osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 18. Role of p-glycoprotein expression in predicting response to neoadjuvant chemotherapy in breast cancer-a prospective clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. broadpharm.com [broadpharm.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay | Springer Nature Experiments [experiments.springernature.com]
- 25. Alkylating DNA damage stimulates a regulated form of necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Alkylating Agent Cross-Resistance: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapy. While specific cross-resistance data for Etoglucid remains limited in publicly available literature, a comprehensive analysis of related alkylating agents can provide valuable insights into potential patterns of resistance and guide future research. This guide offers a comparative overview of cross-resistance observed between various chemotherapeutics, supported by experimental data and detailed methodologies, to aid in the strategic design of novel treatment regimens and the anticipation of clinical challenges.
The development of resistance to chemotherapeutic agents is a significant obstacle in cancer treatment. Cross-resistance, a phenomenon where resistance to one drug confers resistance to other, often structurally or mechanistically related, drugs, further complicates therapeutic strategies. This compound, an epoxide-containing alkylating agent, has been used in chemotherapy, but dedicated studies on its cross-resistance profile are not extensively documented. However, by examining the broader class of alkylating agents, we can infer potential mechanisms and patterns of cross-resistance that may be relevant to this compound.
Comparative Analysis of Cross-Resistance Among Alkylating Agents
Studies on various cancer cell lines have elucidated complex and sometimes unpredictable patterns of cross-resistance among different alkylating agents. This variability underscores the importance of detailed experimental investigation for each specific compound and tumor type.
Below is a summary of key findings from cross-resistance studies involving common alkylating agents, which may serve as a surrogate for understanding potential this compound cross-resistance.
| Cell Line | Primary Resistant Agent | Cross-Resistance Observed | No Cross-Resistance Observed |
| L1210 (Murine Leukemia) | Cyclophosphamide (CPA) | ThioTEPA, L-PAM (reduced sensitivity) | BCNU, CCNU, MeCCNU, Chlorozotocin, Dianhydrogalactitol, cis-DDPt |
| L1210 (Murine Leukemia) | BCNU | BIC, other selected nitrosoureas, Piperazinedione (variable) | CPA, L-PAM, Dianhydrogalactitol |
| L1210 (Murine Leukemia) | L-PAM | cis-DDPt (complete), CPA, Chlorozotocin, Dianhydrogalactitol, ThioTEPA (moderate) | BCNU, CCNU, MeCCNU, BIC |
| Multiple Myeloma Patients | Melphalan | Cyclophosphamide | - |
| Multiple Myeloma Patients | Cyclophosphamide | Melphalan | - |
Note: This table is a synthesis of data from multiple studies and is intended for comparative purposes. The degree of cross-resistance can vary significantly based on the specific cell line and experimental conditions.
Experimental Protocols for Assessing Cross-Resistance
The determination of cross-resistance profiles relies on robust and standardized experimental methodologies. Below are detailed protocols for key experiments commonly cited in such studies.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
This assay is a cornerstone for determining the concentration of a drug that inhibits the growth of a certain percentage of cells (e.g., IC50).
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with a range of concentrations of the chemotherapeutic agents being tested (both the primary resistance-inducing drug and the potential cross-resistant drugs).
-
Incubation: Cells are incubated with the drugs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance readings are used to calculate the percentage of cell viability relative to untreated control cells. IC50 values are then determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
Experimental Workflow for Generating Resistant Cell Lines
The development of drug-resistant cell lines is a critical first step in studying cross-resistance.
Caption: Workflow for developing drug-resistant cancer cell lines.
Signaling Pathways Implicated in Alkylating Agent Resistance
The mechanisms underlying resistance to alkylating agents are multifaceted and can involve various signaling pathways. While specific pathways for this compound are not well-defined, general mechanisms for alkylating agents include:
-
Enhanced DNA Repair: Increased expression and activity of DNA repair enzymes can efficiently remove drug-induced DNA adducts, mitigating the cytotoxic effects of the agent.
-
Decreased Drug Uptake or Increased Drug Efflux: Alterations in membrane transporters can either reduce the influx of the drug into the cell or actively pump it out, lowering the intracellular concentration.
-
Altered Apoptotic Pathways: Mutations or changes in the expression of proteins involved in the apoptotic cascade can render cancer cells resistant to drug-induced cell death.
-
Glutathione (GSH) Metabolism: Elevated levels of glutathione and associated enzymes can detoxify alkylating agents through conjugation.
The following diagram illustrates a generalized view of these resistance pathways.
Caption: Generalized signaling pathways involved in resistance to alkylating agents.
Conclusion and Future Directions
The study of cross-resistance among chemotherapeutic agents is a critical area of research with direct implications for clinical practice. While this guide provides a framework for understanding potential cross-resistance involving this compound based on data from other alkylating agents, it also highlights a significant knowledge gap. Future research should focus on generating specific cross-resistance data for this compound against a panel of commonly used chemotherapeutics in various cancer cell lines. Elucidating the specific molecular mechanisms and signaling pathways governing this compound resistance will be instrumental in designing more effective combination therapies and overcoming the challenge of drug resistance in cancer.
Head-to-Head Comparison of Etoglucid and Thiotepa In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoglucid and Thiotepa are both alkylating agents utilized in chemotherapy. Their cytotoxic effects stem from their ability to induce DNA damage, leading to cell cycle arrest and apoptosis. This guide provides a head-to-head comparison of their in vitro performance, drawing from available experimental data. While direct comparative studies are limited, this document synthesizes existing information to offer a valuable resource for researchers in oncology and drug development.
Mechanism of Action
Both this compound and Thiotepa belong to the class of alkylating agents, which exert their cytotoxic effects by covalently attaching alkyl groups to DNA. This process, known as alkylation, disrupts DNA structure and function, ultimately leading to cell death.
This compound , an epoxide-containing compound, readily reacts with nucleophilic sites on DNA. This reaction can lead to the formation of DNA cross-links, where the drug molecule bridges two different DNA strands or two positions on the same strand. These cross-links are particularly detrimental as they inhibit DNA replication and transcription, triggering cell cycle arrest and apoptosis.
Thiotepa , a derivative of nitrogen mustard, is a polyfunctional alkylating agent. It is a prodrug that is metabolically activated to its active form, triethylenephosphoramide (TEPA). Both Thiotepa and TEPA can alkylate DNA, primarily at the N7 position of guanine. This alkylation can lead to the formation of interstrand and intrastrand cross-links, similar to this compound, thereby interfering with essential cellular processes and inducing cell death.[1][2]
The generalized signaling pathway initiated by DNA damage from these alkylating agents is depicted below.
References
Validating Novel Synergistic Drug Combinations with Etoglucid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for identifying and validating novel synergistic drug combinations with Etoglucid, an alkylating agent with known antineoplastic activity. While specific synergistic partners for this compound are not yet extensively documented in publicly available literature, this guide leverages the known mechanisms of alkylating agents and established principles of drug synergy to propose promising combination strategies. The experimental protocols and data presentation formats provided herein offer a standardized approach to preclinical validation of these novel therapeutic concepts.
Proposed Synergistic Combinations with this compound
This compound, like other alkylating agents, exerts its cytotoxic effects by forming covalent bonds with DNA, leading to DNA cross-links, disruption of DNA replication, and ultimately, cell death.[1] Resistance to alkylating agents can arise from several mechanisms, including enhanced DNA repair, increased drug efflux, and defects in apoptotic pathways.[2][3][4][5] The following classes of drugs are proposed as potential synergistic partners for this compound, based on their ability to counteract these resistance mechanisms.
Table 1: Proposed Synergistic Drug Combinations with this compound
| Drug Class | Example Drug(s) | Rationale for Synergy | Potential Cancer Indications |
| PARP Inhibitors | Olaparib, Talazoparib | This compound induces DNA damage, which is repaired by pathways involving Poly (ADP-ribose) polymerase (PARP). Inhibiting PARP can lead to the accumulation of lethal DNA damage in cancer cells.[3][6] | Ovarian, Breast, Prostate, Pancreatic Cancer |
| DNA Damage Response (DDR) Kinase Inhibitors | ATR Inhibitors (e.g., Berzosertib), ATM Inhibitors (e.g., M3814) | These inhibitors block key signaling pathways that allow cells to arrest the cell cycle and repair DNA damage, thus potentiating the effects of DNA-damaging agents like this compound.[7][8][9] | Various Solid Tumors |
| Glutathione Synthesis Inhibitors | Buthionine Sulfoximine (BSO) | Glutathione (GSH) is involved in the detoxification of alkylating agents. Depleting intracellular GSH can increase the concentration and efficacy of this compound within tumor cells.[10] | Cancers with high GSH levels |
| Apoptosis Modulators (e.g., Bcl-2 Inhibitors) | Venetoclax | By inhibiting the anti-apoptotic protein Bcl-2, these agents can lower the threshold for apoptosis induction, making cancer cells more susceptible to the DNA damage caused by this compound.[11][12] | Leukemia, Lymphoma, various solid tumors |
| DNA Repair Inhibitors | Arsenic Trioxide | Arsenic trioxide has been shown to interfere with multiple DNA repair pathways, which could enhance the cytotoxicity of DNA cross-linking agents.[13] | Hematologic Malignancies, some solid tumors |
Experimental Protocols for Validating Synergy
The following protocols outline the key experiments required to validate the synergistic potential of drug combinations with this compound.
Cell Viability and Cytotoxicity Assays
Objective: To determine the dose-response relationship for this compound and the combination drug individually and in combination.
Methodology:
-
Cell Culture: Culture selected cancer cell lines in appropriate media.
-
Drug Preparation: Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO).
-
Assay Setup:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound alone, the combination drug alone, and the two drugs in combination at a constant ratio (e.g., based on their individual IC50 values).
-
Include untreated and solvent-treated cells as negative controls.
-
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot dose-response curves and determine the IC50 (half-maximal inhibitory concentration) for each drug and the combination.
-
Synergy Quantification: Combination Index (CI) Method
Objective: To quantitatively determine if the drug combination is synergistic, additive, or antagonistic.
Methodology:
-
Data Input: Use the dose-response data from the cell viability assays.
-
Calculation: Calculate the Combination Index (CI) using the Chou-Talalay method.[16][17][18] The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.
-
Interpretation:
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
-
Isobologram Analysis
Objective: To provide a graphical representation of the synergistic, additive, or antagonistic effect.
Methodology:
-
Plotting:
-
Plot the IC50 values of the two drugs on the x and y axes of a graph.
-
Draw a line connecting these two points. This is the line of additivity.
-
-
Data Points: Plot the concentrations of the two drugs in the combination that produce the 50% inhibitory effect.
-
Interpretation: [19][20][21][22]
-
Data points below the line: Synergy
-
Data points on the line: Additivity
-
Data points above the line: Antagonism
-
Data Presentation
Quantitative data from synergy studies should be summarized in clear and concise tables for easy comparison.
Table 2: Example Data Summary for this compound and a PARP Inhibitor Combination
| Cell Line | This compound IC50 (µM) | PARP Inhibitor IC50 (µM) | Combination IC50 (µM) | Combination Index (CI) at IC50 | Synergy/Antagonism |
| OVCAR-3 | 15.2 | 2.5 | 1.8 (this compound) + 0.3 (PARPi) | 0.45 | Synergy |
| MDA-MB-231 | 25.8 | 5.1 | 4.2 (this compound) + 0.8 (PARPi) | 0.62 | Synergy |
| PC-3 | 32.1 | 8.9 | 15.5 (this compound) + 4.3 (PARPi) | 1.02 | Additivity |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Visualization of Mechanisms and Workflows
Signaling Pathways
The following diagrams illustrate the proposed mechanisms of synergy.
Caption: Proposed synergistic mechanism of this compound with DDR and PARP inhibitors.
Caption: Synergy of this compound with a Bcl-2 inhibitor via the intrinsic apoptosis pathway.
Experimental Workflow
Caption: Experimental workflow for identifying and validating synergistic drug combinations.
References
- 1. Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications - DoveMed [dovemed.com]
- 2. Mechanisms of resistance to alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanisms of chemoresistance to alkylating agents in malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of, and modes of resistance to, alkylating agents used in the treatment of haematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. The DNA damage-induced cell death response: a roadmap to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemotherapy induced DNA damage response: Convergence of drugs and pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkylating agents and immunotoxins exert synergistic cytotoxic activity against ovarian cancer cells. Mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. punnettsquare.org [punnettsquare.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 20. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
- 22. Drug Combinations: Tests and Analysis with Isoboles | Semantic Scholar [semanticscholar.org]
Assessing the Genotoxicity of Etoglucid Relative to Established Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the genotoxicity of Etoglucid, an antineoplastic agent, against two well-characterized genotoxic compounds: Mitomycin C and Ethyl Methanesulfonate (EMS). Due to a lack of publicly available quantitative data for this compound in standardized genotoxicity assays, this comparison leverages data from established compounds and structurally related epoxides to infer its likely genotoxic profile. This compound's chemical structure, featuring two epoxide rings, strongly suggests a capacity for DNA alkylation and cross-linking, mechanisms known to induce genotoxicity.
Executive Summary
Mechanism of Action: DNA Alkylation and Cross-linking
This compound, as a bis-epoxide, is predicted to exert its genotoxic effects primarily through the alkylation of DNA. The strained epoxide rings are susceptible to nucleophilic attack by DNA bases, leading to the formation of covalent adducts. The presence of two epoxide groups allows for the potential of interstrand and intrastrand cross-linking of DNA, a severe form of DNA damage that can block replication and transcription, leading to mutations, chromosomal aberrations, and cell death.[1]
Mitomycin C is a potent DNA cross-linking agent that requires reductive activation to become a bifunctional alkylating agent.[2] Ethyl Methanesulfonate (EMS) is a monofunctional alkylating agent that primarily ethylates guanine bases, leading to point mutations.[3]
Predicted genotoxic mechanism of this compound and comparator compounds.
Quantitative Data Comparison
The following tables summarize publicly available quantitative data for Mitomycin C and Ethyl Methanesulfonate in key genotoxicity assays. The absence of data for this compound is noted.
Table 1: Ames Test (Bacterial Reverse Mutation Assay)
| Compound | Strain | Metabolic Activation (S9) | Concentration | Result (Fold Increase over Control) |
| This compound | - | - | - | No data available |
| Mitomycin C | S. typhimurium TA102 | Not specified | Not specified | Positive |
| Ethyl Methanesulfonate | S. typhimurium TA1535 | Without | 1000 µ g/plate | ~10-fold |
Data for comparator compounds are illustrative and may vary based on experimental conditions.
Table 2: In Vitro Micronucleus Test
| Compound | Cell Line | Treatment Duration | Concentration | Result (% Micronucleated Cells) |
| This compound | - | - | - | No data available |
| Mitomycin C | Human Lymphocytes | 48 h | 0.05 µg/mL | Significant increase |
| Mitomycin C | TK6 | 24 h | 0.04 µg/mL | ~10-fold increase |
| Ethyl Methanesulfonate | CHO | 4 h | 200 µg/mL | Significant increase |
Results are indicative of a positive response; specific fold increases can be highly dependent on the cell line and cytotoxicity levels.[2][4]
Table 3: Comet Assay (Single Cell Gel Electrophoresis)
| Compound | Cell Line | Treatment Duration | Concentration | Result (% Tail DNA) |
| This compound | - | - | - | No data available |
| Mitomycin C | Human Lymphocytes | 24 h | 0.31 µg/mL | Significant increase in DNA damage |
| Ethyl Methanesulfonate | CHO | 4 h | 100 µg/mL | ~40% |
| Ethyl Methanesulfonate | Rat Blood Cells | 24 h (in vivo) | 100 mg/kg | ~25% |
% Tail DNA is a measure of DNA fragmentation and damage.[5][6][7]
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below. These protocols are based on established guidelines and published literature.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Workflow for the Ames Test.
-
Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Procedure: The bacterial culture, test compound, and S9 mix (if used) are combined in molten top agar and poured onto a minimal glucose agar plate.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation to histidine prototrophy can grow and form colonies. The number of revertant colonies is counted and compared to the negative control. A dose-dependent increase of at least two-fold over the background is typically considered a positive result.
In Vitro Micronucleus Test
This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that lag behind during cell division.
Workflow for the In Vitro Micronucleus Test.
-
Cell Culture: Appropriate mammalian cell lines (e.g., TK6, CHO, L5178Y) or primary human lymphocytes are cultured.
-
Treatment: Cells are exposed to various concentrations of the test compound, with and without S9 metabolic activation, for a short (3-6 hours) or long (24 hours) duration.
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye.
-
Scoring: The frequency of micronucleated cells is determined by scoring at least 2000 binucleated cells per concentration. A significant, dose-dependent increase in micronucleated cells indicates a positive result.[8]
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Workflow for the Comet Assay.
-
Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.
-
Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoid.
-
DNA Unwinding and Electrophoresis: The DNA is unwound under alkaline (for single and double-strand breaks) or neutral (for double-strand breaks) conditions, followed by electrophoresis. Fragmented DNA migrates away from the nucleus, forming a "comet tail".
-
Staining and Visualization: The DNA is stained with a fluorescent dye, and the comets are visualized and scored using a fluorescence microscope and image analysis software.
-
Scoring: The extent of DNA damage is quantified by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment. A dose-dependent increase in these parameters indicates genotoxicity.[9]
Conclusion and Recommendations
While direct experimental data on the genotoxicity of this compound is lacking in the public domain, its chemical structure as a bis-epoxide strongly implies a genotoxic potential through DNA alkylation and cross-linking. The provided data for the established genotoxic agents Mitomycin C and Ethyl Methanesulfonate, along with information on other epoxides, serve as a valuable reference for assessing the potential hazards of this compound.
It is recommended that standardized genotoxicity assays, including the Ames test, in vitro micronucleus assay, and comet assay, be conducted on this compound to obtain quantitative data. This will enable a more direct and accurate comparison with other compounds and provide a robust basis for risk assessment in drug development and research settings. The experimental protocols and comparative data presented in this guide offer a framework for designing and interpreting such studies.
References
- 1. Genetic toxicity of some important epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. researchgate.net [researchgate.net]
- 4. Mitomycin C, 5-fluoruracil, colchicine and etoposide tested in the in vitro mammalian cell micronucleus test (MNvit) in the human lymphoblastoid cell line TK6 at Novartis in support of OECD draft Test Guideline 487 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of in vitro genotoxic activity of bleomycin and mitomycin C in human lymphocytes using the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Comet assay dose-response for ethyl methanesulfonate using freshly prepared versus cryopreserved tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genotoxic Effects of Etoposide, Bleomycin, and Ethyl Methanesulfonate on Cultured CHO Cells: Analysis by GC-MS/MS and Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Etoglucid
Essential guidance for the safe handling and disposal of the cytotoxic agent, etoglucid, ensuring the protection of laboratory personnel and the environment.
This compound is an epoxide compound with antineoplastic properties, classifying it as a cytotoxic drug used in chemotherapy and research.[1][2] Due to its hazardous nature, stringent procedures must be followed for its disposal to minimize exposure and prevent environmental contamination. This guide provides essential, step-by-step information for the proper management of this compound waste.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is imperative to adhere to the following safety protocols. All personnel handling this compound must be trained in the procedures for managing cytotoxic agents.[3]
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling this compound and its related waste. This includes:
-
Two pairs of chemotherapy-tested gloves
-
A disposable, fluid-resistant gown
-
Eye protection (safety goggles or face shield)
-
Respiratory protection (e.g., an N95 respirator) if there is a risk of aerosolization[4]
Spill Management: In the event of a spill, the area should be immediately cordoned off. A designated spill kit for cytotoxic drugs should be used for cleanup. All materials used in the cleanup process are to be considered cytotoxic waste and disposed of accordingly.[4]
This compound Disposal Procedure: A Step-by-Step Guide
The primary and recommended method for the disposal of this compound and materials contaminated with it is high-temperature incineration at a licensed hazardous waste facility.[5]
-
Segregation at the Point of Generation: Immediately after use, all this compound-contaminated items must be segregated from other waste streams.[6] Do not mix cytotoxic waste with general or other hazardous waste.[7]
-
Waste Categorization and Containerization: Proper containerization is crucial to prevent leaks and exposure. The type of container depends on the nature of the waste.
| Waste Category | Description | Recommended Container |
| Sharps Waste | Needles, syringes, scalpels, and any other sharp objects contaminated with this compound. | Puncture-resistant, leak-proof sharps container with a purple lid.[6] |
| Non-Sharps Solid Waste | Gloves, gowns, vials, tubing, and other disposable materials contaminated with this compound. | Leak-proof, sealable plastic bags (often yellow with a cytotoxic symbol) placed within a rigid, labeled cytotoxic waste container.[6] |
| Liquid Waste | Unused or expired this compound solutions. | Leak-proof, sealable containers clearly labeled as "Cytotoxic Liquid Waste." |
-
Labeling: All waste containers must be clearly and indelibly labeled with the universal cytotoxic symbol and the words "Cytotoxic Waste."[6]
-
Storage: Designated, secure areas should be established for the storage of cytotoxic waste pending collection. These areas should be clearly marked and accessible only to authorized personnel.[6]
-
Transport and Final Disposal: Transportation of this compound waste must be carried out by a licensed hazardous waste carrier to a permitted high-temperature incineration facility.[5] All transport must be accompanied by the appropriate hazardous waste consignment notes.
Disposal Workflow for this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Triethylene Glycol Diglycidyl Ether | C12H22O6 | CID 16058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ashp.org [ashp.org]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 6. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 7. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
Essential Safety and Logistics for Handling Etoglucid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent compounds such as Etoglucid. This document provides immediate and essential safety protocols, operational plans, and disposal guidelines for this compound, also known as Triethylene glycol diglycidyl ether. Adherence to these procedures is critical to minimize exposure risk and ensure regulatory compliance. This compound is an epoxide compound with potential antineoplastic alkylating activity.[1][2] It is considered a hazardous substance, a skin irritant, and moderately toxic.[3]
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the most critical barriers against exposure to hazardous drugs like this compound.[4] It is strongly recommended that personnel wear appropriate PPE based on the specific handling procedure.[5][6]
Table 1: Recommended Personal Protective Equipment for this compound Handling
| Activity | Gown | Gloves | Respiratory Protection | Eye/Face Protection | Other |
| Receiving and Unpacking | Impermeable Gown | Double Chemo-rated Gloves | N95 or higher respirator (if package is damaged) | Safety glasses with side shields | Shoe covers |
| Compounding (in a Biological Safety Cabinet) | Impermeable Gown (disposable, lint-free) | Double Chemo-rated Gloves (sterile) | Not required if within a certified BSC | Safety glasses with side shields | Hair cover, Shoe covers |
| Administration | Impermeable Gown | Double Chemo-rated Gloves | N95 or higher respirator (if risk of aerosolization) | Face shield or safety goggles | Sleeve covers |
| Spill Cleanup | Impermeable Gown | Double Chemo-rated Gloves (heavy-duty) | N95 or higher respirator (P100 for large spills) | Face shield and safety goggles | Shoe covers (disposable) |
| Waste Disposal | Impermeable Gown | Double Chemo-rated Gloves | N95 or higher respirator (if handling open containers) | Safety glasses with side shields | Shoe covers |
Note: All PPE should be disposable and should not be reused.[6] Contaminated PPE should be removed promptly and disposed of as hazardous waste.
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key stages from preparation to disposal.
Caption: A stepwise workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Table 2: this compound Waste Disposal Guidelines
| Waste Type | Container | Labeling | Disposal Procedure |
| Unused/Expired this compound | Puncture-resistant, leak-proof container | "Hazardous Chemical Waste: this compound" | Dispose of through a licensed hazardous waste disposal contractor. |
| Contaminated PPE (gowns, gloves, etc.) | Yellow chemotherapy waste bag, placed in a rigid, leak-proof container | "Chemotherapy Waste" / "Cytotoxic Waste" | Segregate and double bag waste.[7] Discard into specifically labeled cytotoxic waste containers with a sealable lid.[7] |
| Contaminated Sharps (needles, vials) | Puncture-resistant sharps container | "Chemotherapy Sharps Waste" | Do not recap needles. Place directly into the sharps container. |
| Contaminated Labware (beakers, pipettes) | Lined, leak-proof chemical waste container | "Hazardous Chemical Waste: this compound Contaminated" | Rinse with a suitable solvent (if permissible) and collect the rinsate as hazardous waste before disposal. |
| Spill Debris | Yellow chemotherapy waste bag, placed in a rigid, leak-proof container | "Chemotherapy Spill Waste" | All materials used to clean a spill should be treated as hazardous waste. |
All hazardous drug waste should be sealed in appropriate secondary packaging to contain any leaks and disposed of into the appropriate hazardous waste bin.[7]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Table 3: Emergency Response for this compound Incidents
| Incident | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Minor Spill (<5 mL) | Alert others in the area. Don appropriate PPE, including a respirator. Contain the spill with absorbent pads. Clean the area with a deactivating agent followed by detergent and water. Dispose of all materials as hazardous waste. |
| Major Spill (>5 mL) | Evacuate the area and restrict access. Notify the institutional safety officer and emergency response team. Do not attempt to clean up a large spill without proper training and equipment. |
This guidance is intended to provide a framework for the safe handling of this compound. It is imperative that all personnel receive training on these procedures and that they are familiar with the specific safety protocols established within their institution. Always refer to the most current Safety Data Sheet (SDS) for the specific formulation of this compound being used.
References
- 1. Triethylene Glycol Diglycidyl Ether | C12H22O6 | CID 16058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - 1954-28-5 | VulcanChem [vulcanchem.com]
- 3. This compound | 1954-28-5 [chemicalbook.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pogo.ca [pogo.ca]
- 7. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
